2-Amino-5-bromobenzenethiol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-bromobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGHLZFFKMEAOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360989 | |
| Record name | 2-amino-5-bromobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23451-95-8 | |
| Record name | 2-amino-5-bromobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-bromobenzene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromobenzenethiol
Introduction
2-Amino-5-bromobenzenethiol, a substituted aromatic thiol, is a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. Its unique molecular architecture, featuring a reactive thiol group, a nucleophilic amino moiety, and a bromine atom that allows for further functionalization, makes it a compound of significant interest to researchers, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights and detailed experimental protocols to support its application in research and development.
This document is structured to provide a logical flow of information, beginning with fundamental identifiers and properties, moving into detailed spectroscopic characterization, outlining a robust synthesis protocol, and concluding with essential safety and handling information. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout to ensure scientific integrity and practical utility.
Core Properties and Identifiers
A foundational understanding of a compound's basic properties is critical for its effective use in any research or development setting. The key identifiers and physical properties of this compound are summarized below.
Structural and General Information
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Amino-5-bromothiophenol, 5-Bromo-2-aminobenzenethiol | [1] |
| CAS Number | 23451-95-8 | [1] |
| Molecular Formula | C₆H₆BrNS | [1] |
| Molecular Weight | 204.09 g/mol | [1] |
| Appearance | Yellow solid | [2] |
| Odor | Stench | [3] |
| SMILES | C1=CC(=C(C=C1Br)S)N | [1] |
| InChI | InChI=1S/C6H6BrNS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | [1] |
Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 111-113 °C | [2] |
| Boiling Point | 277 °C | [4] |
| Density | 1.693 g/cm³ | [4] |
| Solubility | While quantitative solubility data is not readily available in public literature, this compound is known to be soluble in various organic solvents and basic aqueous solutions. It is sparingly soluble in water.[5][6] |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of a chemical compound. This section details the expected spectroscopic signatures of this compound. While publicly available, fully interpreted spectra for this specific compound are limited, this guide provides an expert analysis based on the known functional groups and structural motifs.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the thiol proton. The aromatic region will display a characteristic splitting pattern due to the substitution on the benzene ring.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the benzene ring, each in a unique chemical environment. The chemical shifts will be influenced by the attached functional groups.
Note: Specific, experimentally-derived and assigned NMR spectra for this compound are not widely available in public databases. The provided analysis is based on established principles of NMR spectroscopy.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H and S-H stretching vibrations, as well as aromatic C-H and C=C stretching.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |
| 3450-3250 | Amine (-NH₂) | N-H Symmetric & Asymmetric Stretching | Medium |
| 2600-2550 | Thiol (-SH) | S-H Stretching | Weak |
| 3100-3000 | Aromatic Ring | C-H Stretching | Medium to Weak |
| 1620-1580 | Amine (-NH₂) | N-H Bending (Scissoring) | Medium to Strong |
| 1500-1400 | Aromatic Ring | C=C Stretching | Medium to Strong |
| 850-750 | Aromatic Ring | C-H Out-of-plane Bending | Strong |
| 700-500 | C-Br | C-Br Stretching | Medium to Strong |
This table is based on established FTIR correlation charts and data for similar compounds.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation. For this compound, the molecular ion peak (M⁺) would be observed at m/z 204, with a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br).
Expected Fragmentation Pattern:
-
Loss of H•: A peak at m/z 203.
-
Loss of SH•: A peak at m/z 171.
-
Loss of Br•: A peak at m/z 125.
-
Loss of NH₂•: A peak at m/z 188.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the characterization and synthesis of this compound.
Protocol 1: Determination of Melting Point
The melting point is a crucial indicator of a compound's purity.
Methodology:
-
Sample Preparation: Finely powder a small amount of this compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (111-113 °C).
-
Observation: Decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂. A sharp melting range (≤ 1 °C) is indicative of high purity.
Caption: Workflow for Melting Point Determination.
Protocol 2: Synthesis of this compound via Bromination of 2-Aminothiophenol
This protocol details a common laboratory-scale synthesis of the title compound.
Causality: The direct bromination of 2-aminothiophenol is a straightforward electrophilic aromatic substitution. Acetic acid serves as a polar protic solvent that can facilitate the reaction. The bromine is the electrophile that substitutes a hydrogen atom on the aromatic ring, preferentially at the para position to the strongly activating amino group.
Materials:
-
2-Aminothiophenol
-
Glacial Acetic Acid
-
Bromine
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminothiophenol (1 equivalent) in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.
-
Bromination: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly pouring the mixture into a beaker of ice water. Neutralize the solution by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Caption: Synthesis and Purification Workflow.
Safety and Handling
As a Senior Application Scientist, it is my responsibility to emphasize the importance of safe laboratory practices. This compound is a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.
-
Acute Toxicity, Dermal (Category 3): H311 - Toxic in contact with skin.
-
Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.[1]
-
Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage.
-
Acute Toxicity, Inhalation (Category 3): H331 - Toxic if inhaled.
Handling and Storage
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Engineering Controls: Handle in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents. Protect from light.[9]
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a versatile intermediate in organic synthesis.
-
Pharmaceuticals: It serves as a precursor for the synthesis of benzothiazoles and other sulfur- and nitrogen-containing heterocycles, many of which exhibit a wide range of biological activities and are core scaffolds in drug discovery programs.[10]
-
Agrochemicals: Its derivatives are explored for their potential as pesticides and fungicides.[10]
-
Materials Science: The thiol group allows for the formation of self-assembled monolayers (SAMs) on metal surfaces, making it a candidate for applications in electronics and sensor technology.[10]
Conclusion
This compound is a chemical compound with a rich profile of physical and chemical properties that make it highly valuable in various scientific disciplines. A thorough understanding of its characteristics, as detailed in this guide, is paramount for its safe and effective utilization. The provided protocols are designed to be robust and reproducible, empowering researchers to confidently incorporate this versatile building block into their synthetic strategies. As with any chemical, adherence to strict safety protocols is non-negotiable to ensure a safe and productive research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 23451-95-8 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2-Aminothiophenol (2-aminobenzenethiol)-CAS No. 137-07-5 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]
- 7. ijtsrd.com [ijtsrd.com]
- 8. azooptics.com [azooptics.com]
- 9. 23451-95-8 Cas No. | 2-Amino-5-bromothiophenol | Apollo [store.apolloscientific.co.uk]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Technical Guide to 2-Amino-5-bromobenzenethiol: Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical structure, properties, and analytical methodologies for 2-Amino-5-bromobenzenethiol. It is intended to serve as a core reference for professionals engaged in research, quality control, and synthetic applications involving this compound.
Chemical Identity and Physical Properties
This compound, also known as 2-amino-5-bromothiophenol, is a substituted aromatic thiol containing both an amino and a thiol functional group.[1] These groups make it a versatile intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and materials for science applications.[1]
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 2-Amino-5-bromothiophenol, 5-Bromo-2-aminobenzenethiol | [3] |
| CAS Number | 23451-95-8 | [1][2] |
| Molecular Formula | C₆H₆BrNS | [1][2] |
| Molecular Weight | 204.09 g/mol | [1][2] |
| Appearance | Yellow solid | [1] |
| Melting Point | 113-115 °C | [3] |
| SMILES | C1=CC(=C(C=C1Br)S)N | [2] |
| InChI Key | LDGHLZFFKMEAOE-UHFFFAOYSA-N | [1][2] |
Analytical Characterization
A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic separation technique like HPLC.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure. Due to the lack of publicly available experimental spectra, the following data is predicted based on established principles of NMR spectroscopy and known substituent effects on benzene rings.
Table 2.1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~ 7.25 | d | ~ 2.0 | H-6 (proton ortho to -SH) |
| ~ 7.10 | dd | ~ 8.5, 2.0 | H-4 (proton between -Br and -NH₂) |
| ~ 6.70 | d | ~ 8.5 | H-3 (proton ortho to -NH₂) |
| ~ 4.0 (broad s) | s | N/A | -NH₂ (2H) |
| ~ 3.5 (broad s) | s | N/A | -SH (1H) |
Table 2.2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 145.0 | C-2 (C-NH₂) |
| ~ 135.0 | C-4 |
| ~ 130.0 | C-6 |
| ~ 120.0 | C-3 |
| ~ 115.0 | C-5 (C-Br) |
| ~ 110.0 | C-1 (C-SH) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule. The expected vibrational frequencies are summarized below.
Table 2.3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3450 - 3300 | Medium | N-H stretch (asymmetric & symmetric) |
| 2600 - 2550 | Weak | S-H stretch |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1620 - 1580 | Strong | Aromatic C=C stretch |
| 1500 - 1450 | Strong | Aromatic C=C stretch |
| ~ 820 | Strong | C-H out-of-plane bend (1,2,4-trisubstituted) |
| 700 - 600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition. Electron Impact (EI) is a common ionization method for this type of analysis.
Table 2.4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion | Notes |
|---|---|---|
| 203/205 | [M]⁺ | Molecular ion peak. The characteristic ~1:1 ratio of the M and M+2 peaks is due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. |
| 170/172 | [M-SH]⁺ | Loss of the sulfhydryl radical. |
| 124 | [M-Br]⁺ | Loss of the bromine radical. |
| 91 | [C₆H₅N]⁺ | Fragmentation of the aromatic ring. |
Experimental Protocols
The following are representative protocols for the analysis of this compound. Instrument parameters may require optimization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: Acquire spectra on a 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the spectra using the TMS peak at 0 ppm.
FTIR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1-2 mg of the sample with ~100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Background Collection: Collect a background spectrum of the empty sample compartment.
-
Instrumentation: Analyze the sample using an FTIR spectrometer.
-
Acquisition:
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
GC-MS Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Impact (EI) ion source.
-
GC Conditions:
-
Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
Solvent Delay: 3-4 minutes to prevent filament damage.
-
-
Data Analysis: Identify the compound peak in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum for the molecular ion and key fragments.
Visualized Workflow
The following diagram illustrates a standard workflow for the complete analytical characterization of a chemical substance like this compound.
References
An In-depth Technical Guide to 2-Amino-5-bromobenzenethiol (CAS: 23451-95-8)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
2-Amino-5-bromobenzenethiol, with the CAS number 23451-95-8, is a substituted aromatic thiol of significant interest in synthetic and medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic thiol group and a reactive amino group, coupled with the presence of a bromine atom, makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 23451-95-8 | [1] |
| Molecular Formula | C₆H₆BrNS | [1] |
| Molecular Weight | 204.09 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Melting Point | 111-113 °C | [1] |
| Boiling Point | 277 °C | |
| Density | 1.693 g/cm³ | |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Amino-5-bromothiophenol, 5-Bromo-2-aminobenzenethiol |
Spectroscopic and Safety Data
Table 2: Spectroscopic Data Summary
| Technique | Expected Features |
| ¹H NMR | Aromatic protons, amine protons (broad singlet), and thiol proton (singlet). |
| ¹³C NMR | Six distinct aromatic carbon signals. |
| IR Spectroscopy | N-H stretching bands (around 3300-3500 cm⁻¹), S-H stretching band (around 2550 cm⁻¹), and aromatic C-H and C=C bands. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Table 3: Safety and Hazard Information
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed, in contact with skin, or if inhaled. | Acute Toxicity (Oral, Dermal, Inhalation) | Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. |
| Causes severe skin burns and eye damage. | Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation | Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice. |
Note: This information is based on data for similar compounds and should be supplemented with a thorough review of the material safety data sheet (MSDS) before handling.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, most commonly involving the formation and subsequent hydrolysis of a substituted 2-aminobenzothiazole intermediate.[2]
General Synthetic Workflow
The logical flow for the synthesis of this compound from a readily available starting material like 4-bromoaniline is depicted below. This pathway involves the formation of a benzothiazole ring, which is then cleaved to yield the desired aminothiol.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Two-Step Synthesis from 4-Bromoaniline
This protocol is adapted from the general method described for the synthesis of substituted 2-aminobenzenethiols.[2]
Step 1: Synthesis of 2-Amino-6-bromobenzothiazole
-
Thiocyanation of 4-Bromoaniline: In a suitable reaction vessel, dissolve 4-bromoaniline in a solvent such as glacial acetic acid.
-
Cool the solution in an ice bath.
-
Add a source of thiocyanogen, such as potassium thiocyanate and bromine, dropwise while maintaining the low temperature.
-
Stir the reaction mixture for several hours to allow for the formation of the thiocyanato intermediate.
-
Cyclization: The intermediate is then cyclized, often in the same reaction mixture, by heating to form 2-amino-6-bromobenzothiazole.
-
Upon completion of the reaction, pour the mixture into water and neutralize with a base (e.g., ammonia solution) to precipitate the product.
-
Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization.
Step 2: Hydrolysis of 2-Amino-6-bromobenzothiazole to this compound
-
In a round-bottom flask, place the synthesized 2-amino-6-bromobenzothiazole.
-
Add an aqueous solution of a strong base, such as potassium hydroxide.
-
Reflux the mixture for several hours until the starting material is consumed (monitoring by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with an acid, such as acetic acid, to precipitate the this compound.
-
The product can be isolated by filtration or extraction with an organic solvent.
-
Purify the final product by recrystallization or column chromatography.
Reactivity and Applications in Drug Discovery
The unique arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic scaffolds with known biological activities.
Synthesis of Phenothiazine Derivatives
Phenothiazines are a class of compounds with a wide range of pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties.[3] this compound can be used to synthesize substituted phenothiazines.
Caption: Synthesis of phenothiazines from this compound.
Experimental Protocol: Synthesis of Substituted Phenothiazines
A general procedure involves the condensation of a 2-aminobenzenethiol with a cyclohexanone derivative.
-
In a reaction vessel, combine this compound and a substituted cyclohexanone.
-
Add a suitable solvent and a catalyst if required.
-
Heat the reaction mixture under reflux for several hours.
-
The reaction proceeds through a condensation and subsequent cyclization and aromatization to form the phenothiazine ring system.
-
After cooling, the product can be isolated and purified using standard techniques.
Synthesis of Benzothiazole Derivatives
Benzothiazoles are another important class of heterocyclic compounds with diverse biological activities, including antimicrobial and anticancer properties.[4][5] this compound can readily undergo condensation reactions with various electrophiles to form substituted benzothiazoles.
Suzuki Coupling Reactions
The bromine atom on the benzene ring of this compound serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of various aryl or heteroaryl groups, providing a powerful tool for generating libraries of diverse compounds for drug discovery programs.
Caption: Suzuki coupling workflow using this compound.
Experimental Protocol: General Suzuki Coupling
-
To a reaction flask, add this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
Biological Activity and Potential in Drug Development
While there is limited direct research on the biological activity of this compound itself, its derivatives, particularly phenothiazines and benzothiazoles, are known to possess a wide range of pharmacological properties.
-
Antimicrobial Activity: Phenothiazine derivatives have been shown to exhibit antibacterial and antifungal activity.[1][6] The incorporation of the this compound scaffold into these structures could lead to new antimicrobial agents.
-
Anticancer Activity: The 2-aminothiazole moiety, a core component of the benzothiazole structure that can be formed from this compound, is a well-established pharmacophore in oncology.[5] Derivatives have shown potential as kinase inhibitors and antiproliferative agents.
-
Enzyme Inhibition: Benzothiazole derivatives have been investigated as inhibitors of various enzymes, including c-Jun N-terminal kinases (JNKs), which are implicated in inflammatory diseases and cancer.
The synthesis of libraries of compounds derived from this compound for screening against various biological targets is a promising avenue for the discovery of new therapeutic agents.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to serve as a precursor for the synthesis of biologically active heterocyclic compounds such as phenothiazines and benzothiazoles, combined with its utility in modern cross-coupling reactions, underscores its importance for researchers and drug development professionals. Further exploration of the synthesis of novel derivatives and their subsequent biological evaluation is warranted to fully unlock the therapeutic potential of this compound.
References
- 1. In vitro antimicrobial activity of 18 phenothiazine derivatives: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial activity of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-5-bromobenzenethiol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-5-bromobenzenethiol, a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. This document details its chemical properties, provides established synthesis and reaction protocols, and presents its spectroscopic data for characterization.
Core Chemical Information
This compound, also known by several synonyms, is a substituted aromatic thiol containing both an amino and a bromo functional group. These groups provide multiple reactive sites, making it a versatile building block in organic synthesis.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Amino-5-bromothiophenol, 5-Bromo-2-aminobenzenethiol, Benzenethiol, 2-amino-5-bromo-[1] |
| CAS Number | 23451-95-8[2] |
| Molecular Formula | C₆H₆BrNS[2] |
| Molecular Weight | 204.09 g/mol [2] |
| Melting Point | 113 °C[3] |
| Boiling Point | 277 °C[3] |
| Appearance | Yellow solid[4] |
Spectroscopic Data for Characterization
Accurate characterization of this compound is crucial for its use in further synthetic steps. Below is a summary of expected spectroscopic data.
| Technique | Data |
| ¹H NMR | Expected signals would include distinct peaks for the three aromatic protons, with their chemical shifts and coupling constants being influenced by the positions of the amino, bromo, and thiol groups. The protons of the amino and thiol groups would also be visible, though their chemical shifts can be broad and concentration-dependent. |
| ¹³C NMR | The spectrum would show six distinct signals for the aromatic carbons. The chemical shifts would be characteristic of a substituted benzene ring, with the carbons attached to the heteroatoms (N, S, Br) showing specific shifts. |
| Infrared (IR) Spectroscopy | Key vibrational frequencies would include N-H stretching bands for the primary amine (typically in the 3300-3500 cm⁻¹ region), an S-H stretching band for the thiol (usually a weak absorption around 2550 cm⁻¹), and C-H and C=C stretching and bending vibrations characteristic of the aromatic ring. For 2-Amino-5-chlorobenzenethiol, N-H stretching is observed at 3350 and 3295 cm⁻¹, and S-H stretching at 2470 cm⁻¹.[5] |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the thiol or amino groups. |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and application of this compound.
Synthesis of this compound via Hydrolysis of 2-Amino-5-bromobenzothiazole
One common method for the preparation of 2-aminobenzenethiols is the hydrolytic cleavage of the corresponding 2-aminobenzothiazole.[5]
Materials:
-
2-Amino-5-bromobenzothiazole
-
Potassium hydroxide (KOH)
-
Water
-
Ethanol (for recrystallization)
-
Hydrochloric acid (for acidification)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-Amino-5-bromobenzothiazole in an aqueous solution of potassium hydroxide.
-
Heat the reaction mixture to reflux and maintain for a period sufficient to achieve complete hydrolysis, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethanol to yield the pure product.[5]
Synthesis of Phenothiazines from 2-Aminobenzenethiols and Cyclohexanones
2-Aminobenzenethiols are valuable precursors for the synthesis of phenothiazines, a class of compounds with significant pharmacological activity.[6] The following is a general procedure that can be adapted for this compound.
Materials:
-
This compound
-
Cyclohexanone derivative
-
Potassium iodide (KI)
-
(Benzylsulfonyl)benzene
-
Chlorobenzene (solvent)
Procedure:
-
To a reaction tube, add potassium iodide and (benzylsulfonyl)benzene.[7]
-
Seal the tube and purge with oxygen.
-
Add a solution of this compound and the cyclohexanone derivative in chlorobenzene via syringe.[7]
-
Stir the reaction mixture at 140 °C for 24 hours.[7]
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on neutral aluminum oxide to afford the desired phenothiazine product.[7]
Applications in Drug Development and Organic Synthesis
The presence of three distinct functional groups (amino, bromo, and thiol) on the benzene ring makes this compound a highly versatile intermediate.
-
Synthesis of Heterocycles: It is a key starting material for the synthesis of various sulfur and nitrogen-containing heterocycles, most notably phenothiazines and thianthrenes.[8][9] These scaffolds are present in numerous FDA-approved drugs and are of great interest in medicinal chemistry.
-
Nucleophilic Substitution Reactions: The thiol group is a potent nucleophile, allowing for a variety of S-alkylation and S-arylation reactions. The amino group can also act as a nucleophile. The bromine atom can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions.[4]
-
Formation of Bioactive Molecules: The structural motif of this compound is found in molecules with potential antimicrobial and other biological activities.[4] Its derivatives are continuously being explored for novel therapeutic applications.
Workflow and Logical Relationships
The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of this compound, highlighting its role as a pivotal intermediate.
Caption: Synthetic and application workflow of this compound.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[2] Always consult the Safety Data Sheet (SDS) before handling this chemical.
References
- 1. Thioarylation of anilines using dual catalysis: two-step synthesis of phenothiazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01082H [pubs.rsc.org]
- 2. 2-Amino-5-bromobenzene-1-thiol | C6H6BrNS | CID 1209045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Buy this compound | 23451-95-8 [smolecule.com]
- 5. ijcrt.org [ijcrt.org]
- 6. Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
2-Amino-5-bromobenzenethiol molecular weight and formula
An In-Depth Technical Guide to 2-Amino-5-bromobenzenethiol for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and potential applications of this compound, a key building block in various scientific fields. This document is intended for researchers, scientists, and professionals involved in drug development and material science.
Core Molecular Data
This compound, also known as 2-amino-5-bromothiophenol, is an aromatic thiol compound with the chemical formula C6H6BrNS.[1] Its structure, featuring both an amino (-NH2) and a thiol (-SH) group on a brominated benzene ring, makes it a versatile reagent in organic synthesis.
The fundamental quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C6H6BrNS | [1][2][3][4] |
| Molecular Weight | 204.09 g/mol | [1][2][3] |
| CAS Number | 23451-95-8 | [1][2][5] |
| Melting Point | 111-113 °C | [1][4][6] |
| Boiling Point | 277 °C | [4][6] |
| Density | 1.693 g/cm³ | [4][6] |
| Flash Point | 121 °C | [4][6] |
| InChI Key | LDGHLZFFKMEAOE-UHFFFAOYSA-N | [1][2][3] |
| Canonical SMILES | C1=CC(=C(C=C1Br)S)N | [1][2] |
Potential Research Applications
The bifunctional nature of this compound, containing both nucleophilic amino and thiol groups, opens avenues for its use in several research and development areas:
-
Organic Synthesis: It serves as a valuable precursor for synthesizing more complex molecules and heterocyclic compounds, such as benzothiazoles.[1] Its functional groups allow for a variety of chemical transformations, making it a key component in the development of novel chemical entities.[1]
-
Medicinal Chemistry: The thiol and amino groups can engage in interactions with biological macromolecules.[1] This makes the compound a person of interest for designing and synthesizing new therapeutic agents. The thiol moiety, in particular, can participate in various biological processes.[1]
-
Material Science: Aromatic thiols are widely used in the development of functional materials.[1] this compound can be employed in creating self-assembled monolayers (SAMs) for surface modification or in the synthesis of specialized polymers and coatings.[1]
General Experimental Workflow
While specific experimental protocols are application-dependent, a general workflow for the characterization and utilization of a compound like this compound in a research setting is outlined below. This workflow ensures the purity and structural integrity of the compound before its use as a building block in further synthesis.
Caption: General workflow for the validation and application of a chemical reagent.
Methodologies for Key Experiments
The structural confirmation and characterization steps are critical for any research involving this compound. Standard methodologies include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the carbon-hydrogen framework of the molecule.
-
Methodology: A sample is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6). ¹H NMR and ¹³C NMR spectra are acquired. The chemical shifts, integration, and coupling patterns of the peaks in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are analyzed to confirm the positions of the amino, bromo, and thiol groups on the benzene ring.
-
-
Infrared (IR) Spectroscopy:
-
Purpose: To identify the presence of specific functional groups.
-
Methodology: A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically via an Attenuated Total Reflectance (ATR) accessory. The resulting spectrum should show characteristic absorption bands for N-H stretches (from the amino group), S-H stretches (from the thiol group), and C-Br stretches, confirming the presence of these key functionalities.
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight and elemental composition.
-
Methodology: A sample is ionized (e.g., using Electrospray Ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which should correspond to the calculated molecular weight of C6H6BrNS (204.09 g/mol ), thereby confirming the molecular formula.[1][2][3]
-
References
- 1. Buy this compound | 23451-95-8 [smolecule.com]
- 2. 2-Amino-5-bromobenzene-1-thiol | C6H6BrNS | CID 1209045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 23451-95-8 | this compound - AiFChem [aifchem.com]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound | 23451-95-8 [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-bromobenzenethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-5-bromobenzenethiol, a key intermediate in pharmaceutical and material science applications. Due to the limited availability of direct quantitative data in public literature, this document combines reported physical properties with established principles of organic chemistry to offer a thorough understanding of its characteristics. Detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate specific data for their applications. This guide is intended to be a valuable resource for scientists and professionals working with this compound, facilitating its effective use in research and development.
Introduction
This compound, with the chemical formula C₆H₆BrNS, is an aromatic organosulfur compound of significant interest in organic synthesis.[1] Its bifunctional nature, possessing both a nucleophilic amino group and a reactive thiol group, makes it a versatile building block for the synthesis of a variety of heterocyclic compounds, including phenothiazines and other derivatives with potential applications in pharmaceuticals and material science.[2] Understanding the solubility and stability of this intermediate is paramount for its successful handling, storage, and application in multi-step synthetic pathways.
This guide summarizes the known physicochemical properties of this compound, provides estimations for its solubility in various solvents, and discusses its likely stability under different environmental conditions. Furthermore, it outlines detailed experimental methodologies for the precise determination of these critical parameters.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₆BrNS | [3] |
| Molecular Weight | 204.09 g/mol | [3] |
| Appearance | Yellow to brown crystalline solid | [2] |
| Melting Point | 111-115 °C | [2][4] |
| Boiling Point | 277 °C | [4] |
| Density | 1.693 g/cm³ | [4] |
| CAS Number | 23451-95-8 | [3] |
Solubility Profile
Direct quantitative solubility data for this compound is not widely available in published literature. However, based on the behavior of structurally similar compounds, such as 2-aminothiophenol, and the general principles of solubility, a qualitative and estimated quantitative solubility profile can be established. The presence of a polar amino group and a thiol group, combined with a larger, nonpolar brominated aromatic ring, results in a mixed solubility profile.
Qualitative Solubility:
-
Water: Expected to have low solubility due to the hydrophobic bromobenzene ring.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have moderate solubility, facilitated by hydrogen bonding with the amino and thiol groups.
-
Polar Aprotic Solvents (e.g., DMSO, THF, Acetone): Expected to have good solubility.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Expected to have low solubility.
-
Aqueous Acidic Solutions: Solubility is likely to increase due to the protonation of the basic amino group to form a more soluble salt.
-
Aqueous Basic Solutions: Solubility is expected to increase significantly due to the deprotonation of the acidic thiol group to form a soluble thiolate salt.
Estimated Quantitative Solubility Data:
The following table provides estimated solubility values. These are not experimentally verified for this compound and should be used as a guideline for solvent selection.
| Solvent | Type | Estimated Solubility (at 25 °C) |
| Water | Polar Protic | < 1 mg/mL |
| Ethanol | Polar Protic | 10 - 50 mg/mL |
| Methanol | Polar Protic | 10 - 50 mg/mL |
| Acetone | Polar Aprotic | > 50 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 mg/mL |
| Tetrahydrofuran (THF) | Polar Aprotic | > 50 mg/mL |
| Toluene | Nonpolar | < 5 mg/mL |
| Hexane | Nonpolar | < 1 mg/mL |
Stability Profile
This compound is susceptible to degradation under several conditions, primarily due to the presence of the oxidizable thiol and amino groups. Proper handling and storage are crucial to maintain its integrity.
Key Stability Considerations:
-
Oxidative Stability: The thiol group is readily oxidized, especially in the presence of air (oxygen), to form the corresponding disulfide. This is a common degradation pathway for thiols. The amino group can also be susceptible to oxidation.
-
Thermal Stability: The compound has a relatively high melting and boiling point, suggesting good thermal stability under inert conditions. However, at elevated temperatures, especially in the presence of oxygen, decomposition is likely to occur.
-
Photostability: Aromatic amines and thiols can be sensitive to light. Exposure to UV or visible light may promote degradation. Therefore, the compound should be stored in a light-protected container.
-
pH Stability: In solution, the stability of this compound will be pH-dependent. Strongly acidic or basic conditions, especially at elevated temperatures, may catalyze hydrolysis or other degradation reactions.
Summary of Stability Data:
| Condition | Stability | Likely Degradation Products |
| Air/Oxygen | Low | Disulfide-linked dimer and other oxidation products. |
| Elevated Temperature | Moderate (in inert atm.) | Decomposition products (structure to be determined). |
| Light Exposure | Low to Moderate | Photodegradation products. |
| Acidic Conditions (hydrolytic) | Moderate | Potential for hydrolysis of the amino group under harsh conditions. |
| Basic Conditions (hydrolytic) | Moderate | Generally stable, but harsh conditions could promote side reactions. |
Experimental Protocols
The following section provides detailed methodologies for the experimental determination of the solubility and stability of this compound.
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.
Objective: To determine the quantitative solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm)
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
Protocol for Forced Degradation Studies
This protocol outlines a forced degradation study to identify potential degradation products and degradation pathways, which is essential for developing a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60 °C) for a specified time. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60 °C) for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified time.
-
Thermal Degradation: Place the solid compound in an oven at an elevated temperature (e.g., 80 °C) for a specified time. Also, prepare a solution of the compound and expose it to the same thermal stress.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Control Sample: Prepare a solution of the compound and keep it at room temperature, protected from light, to serve as a control.
-
Analysis: Analyze all stressed samples and the control sample by a suitable stability-indicating HPLC method. The use of a PDA detector will help in assessing peak purity, and an MS detector will aid in the identification of degradation products.
Visualizations
Experimental Workflow for Solubility Determination
Caption: A schematic representation of the shake-flask method for determining equilibrium solubility.
Logical Workflow for Forced Degradation Studies
Caption: A logical workflow for conducting forced degradation studies to assess the stability of this compound.
Potential Degradation Pathway: Oxidation
Caption: A simplified representation of the primary oxidative degradation pathway for this compound.
Conclusion
This compound is a valuable chemical intermediate with a predictable, yet not extensively documented, solubility and stability profile. It exhibits limited solubility in aqueous media, which can be enhanced in acidic or basic conditions, and good solubility in polar aprotic organic solvents. Its stability is primarily compromised by its susceptibility to oxidation, particularly at the thiol group, and potential photodegradation. For critical applications in pharmaceutical and materials development, it is imperative that researchers perform specific solubility and stability studies under their experimental conditions. The protocols and workflows provided in this guide offer a robust framework for conducting such investigations, ensuring the reliable and effective use of this compound in synthesis and product development.
References
An In-depth Technical Guide to 2-Amino-5-bromobenzenethiol: Safety, Handling, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, storage, and synthetic applications of 2-Amino-5-bromobenzenethiol, a key intermediate in the development of novel therapeutic agents. This document is intended for professionals in research and drug development who require detailed technical data and protocols.
Chemical and Physical Properties
This compound, also known as 2-amino-5-bromothiophenol, is an aromatic thiol with the chemical formula C₆H₆BrNS. It is a solid at room temperature and is characterized by the presence of an amino group and a thiol group on a brominated benzene ring, making it a versatile building block in organic synthesis.
| Property | Value | Source |
| CAS Number | 23451-95-8 | [1] |
| Molecular Formula | C₆H₆BrNS | [1] |
| Molecular Weight | 204.09 g/mol | [1] |
| Melting Point | 113-115 °C | [2] |
| Boiling Point | 277 °C | [3] |
| Appearance | Yellow solid | [4] |
| IUPAC Name | This compound | [1] |
| InChI Key | LDGHLZFFKMEAOE-UHFFFAOYSA-N | [1] |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Below is a summary of its GHS classification and associated hazard and precautionary statements.
GHS Classification and Pictograms
| Hazard Class | Category | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral | 3 | токсичный | Danger |
| Acute Toxicity, Dermal | 3 | токсичный | Danger |
| Acute Toxicity, Inhalation | 3 | токсичный | Danger |
| Skin Corrosion/Irritation | 1B/2 | коррозионный | Danger |
| Serious Eye Damage/Eye Irritation | 1/2A | коррозионный | Danger |
Data compiled from multiple sources[1][2].
Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled. |
| H314 | Causes severe skin burns and eye damage.[1] | |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[2] |
| P261 | Avoid breathing dust. | |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area.[2] | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[2] | |
| P301+P310+P330 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. | |
| P302+P352+P312 | IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER/doctor if you feel unwell. | |
| P304+P340+P311 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P361+P364 | Take off immediately all contaminated clothing and wash it before reuse. | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |
| P405 | Store locked up. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Statements compiled from multiple sources[1][2].
Handling and Storage
Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and to maintain the integrity of this compound.
Handling
-
Engineering Controls: Handle in a well-ventilated place, preferably in a chemical fume hood.[2]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[2]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and dusts if ventilation is inadequate.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
-
Temperature: Store in a cool, dry place at 2-8°C.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6]
-
Light: Protect from light.
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6]
-
Container: Keep the container tightly closed.[5]
Experimental Protocols
This compound is a valuable starting material for the synthesis of various heterocyclic compounds with potential biological activity.
Synthesis of this compound
Several methods have been reported for the synthesis of this compound, including the bromination of 2-aminothiophenol and the reduction of 2-amino-5-bromobenzaldehyde.[4] A common laboratory-scale synthesis involves the diazotization of a suitable precursor followed by a Sandmeyer-type reaction.
Representative Protocol: Synthesis via Diazotization (Hypothetical)
Disclaimer: The following is a representative protocol based on general procedures for similar transformations and should be optimized and validated in a laboratory setting.
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-bromo-2-aminobenzonitrile (1.0 eq) in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30-60 minutes.
-
-
Thiocyanation (Sandmeyer-type reaction):
-
In a separate flask, prepare a solution of potassium thiocyanate (or another suitable sulfur source) in water.
-
Slowly add the cold diazonium salt solution to the thiocyanate solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Hydrolysis and Reduction:
-
Cool the reaction mixture and extract the organic product with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure. The resulting intermediate can then be hydrolyzed and reduced to the final thiol product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain pure this compound.
-
References
- 1. 2-Amino-5-bromobenzene-1-thiol | C6H6BrNS | CID 1209045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Buy this compound | 23451-95-8 [smolecule.com]
- 5. 23451-95-8|this compound|BLD Pharm [bldpharm.com]
- 6. fishersci.com [fishersci.com]
The Synthesis and Strategic Applications of 2-Amino-5-bromobenzenethiol: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Part 1: Core Directive - Unveiling a Key Synthetic Building Block
This technical guide provides a comprehensive overview of 2-Amino-5-bromobenzenethiol, a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds. From its historical roots in the development of aminothiophenols to its modern applications in medicinal chemistry and materials science, this document serves as a detailed resource for understanding its synthesis, properties, and utility. The guide is structured to offer not just procedural knowledge but also a deep understanding of the underlying chemical principles and historical context, empowering researchers to leverage this versatile molecule in their own work.
Part 2: Scientific Integrity & Logic - An Expert's Perspective
As a cornerstone in the construction of complex molecular architectures, this compound offers a unique combination of reactive functional groups. The strategic placement of the amino, thiol, and bromo substituents on the benzene ring allows for a diverse range of chemical transformations. This guide delves into the established synthetic routes, providing not only step-by-step protocols but also the rationale behind the experimental choices, ensuring both technical accuracy and practical insight.
Physicochemical Properties and Structural Elucidation
This compound is a solid at room temperature with a melting point in the range of 111-113 °C. Its molecular formula is C₆H₆BrNS, and its structure is characterized by the presence of an amino group at the 2-position, a thiol group at the 1-position, and a bromine atom at the 5-position of the benzene ring.
| Property | Value |
| Molecular Formula | C₆H₆BrNS |
| Molecular Weight | 204.09 g/mol |
| Appearance | Yellow solid |
| Melting Point | 111-113 °C |
| CAS Number | 23451-95-8 |
The structural integrity of synthesized this compound is typically confirmed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Part 3: Historical Context and the Dawn of Aminothiophenols
The history of this compound is intrinsically linked to the broader development of aminothiophenols as a class of compounds. While a definitive first synthesis of this specific molecule is not readily apparent in early literature, its conceptualization and eventual synthesis are rooted in foundational reactions of the late 19th and early 20th centuries.
The Herz Reaction: A Gateway to 2-Aminothiophenols
A pivotal moment in the history of aminothiophenol synthesis was the discovery of the Herz reaction, reported by Richard Herz.[1] This reaction involves the treatment of an aniline with sulfur monochloride (S₂Cl₂) to form a 1,2,3-benzodithiazolium chloride, commonly known as a Herz salt. Subsequent hydrolysis of the Herz salt provides the corresponding 2-aminothiophenol.
The Herz reaction is particularly relevant to this compound as it provides a direct route from a readily available starting material, p-bromoaniline. The bromo substituent at the para position is crucial, as it directs the thionation to the ortho position and is stable under the reaction conditions.[1]
Part 4: Key Synthetic Methodologies
Several synthetic routes to this compound have been developed, each with its own set of advantages and limitations. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
Two-Step Synthesis via Hydrolysis of 2-Amino-6-bromobenzothiazole
A widely employed and reliable method for the preparation of this compound involves a two-step sequence starting from p-bromoaniline. The first step is the synthesis of the intermediate, 2-amino-6-bromobenzothiazole, which is then hydrolyzed to yield the target compound.
Step 1: Synthesis of 2-Amino-6-bromobenzothiazole
This step involves the reaction of p-bromoaniline with potassium thiocyanate in the presence of bromine. The reaction proceeds through the formation of a thiocyanogen, which then attacks the aniline ring to form an intermediate that cyclizes to the benzothiazole.
Experimental Protocol: Synthesis of 2-Amino-6-bromobenzothiazole [2]
-
To a solution of 4-bromoaniline (2.183 mmol) in a suitable solvent, add potassium thiocyanate (4.366 mmol).
-
Slowly add a solution of bromine (2.183 mmol) in the same solvent while maintaining the reaction temperature.
-
Stir the reaction mixture for the appropriate time until the reaction is complete (monitored by TLC).
-
Upon completion, the product is isolated by filtration and purified by recrystallization.
Step 2: Hydrolysis of 2-Amino-6-bromobenzothiazole
The synthesized 2-amino-6-bromobenzothiazole is then subjected to alkaline hydrolysis to cleave the thiazole ring and afford this compound.
Experimental Protocol: Hydrolysis of 2-Amino-6-bromobenzothiazole
-
Reflux a mixture of 2-amino-6-bromobenzothiazole and a strong aqueous base (e.g., potassium hydroxide).
-
Monitor the reaction for the cessation of ammonia evolution, indicating the completion of the hydrolysis.
-
Cool the reaction mixture and carefully neutralize with an acid (e.g., acetic acid) to precipitate the product.
-
The crude this compound is then collected by filtration and can be further purified by recrystallization or chromatography.
Figure 1: Two-step synthesis of this compound.
Direct Bromination of 2-Aminobenzenethiol
An alternative approach involves the direct bromination of 2-aminobenzenethiol. This method is more direct but can be challenging to control, potentially leading to the formation of polybrominated byproducts. The reaction is typically carried out in a suitable solvent like acetic acid.
Reductive Methods
Reduction of appropriately substituted nitroaromatic compounds can also yield this compound. For instance, the reduction of a 2-nitro-4-bromobenzenesulfonyl derivative can provide the target molecule. These methods are versatile but may require the synthesis of the specific nitro precursor.
Part 5: Applications in Organic Synthesis
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups, making it a valuable precursor for a variety of heterocyclic systems.
Synthesis of Phenothiazines
One of the most significant applications of this compound is in the synthesis of phenothiazines. Phenothiazines are a class of heterocyclic compounds with a wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. The reaction typically involves the condensation of this compound with a suitable diketone or a related species.[3]
Figure 2: General scheme for phenothiazine synthesis.
Precursor to Other Heterocycles
The amino and thiol groups of this compound can participate in a variety of cyclization reactions to form other heterocyclic systems, such as benzothiazines. The bromine atom can be further functionalized through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce additional molecular complexity.
Part 6: Conclusion
This compound has established itself as a valuable and versatile building block in organic synthesis. Its accessibility through multiple synthetic routes, combined with the rich chemistry of its functional groups, ensures its continued importance in the development of new pharmaceuticals, agrochemicals, and materials. This guide has provided a comprehensive overview of its history, synthesis, and applications, offering a solid foundation for researchers and scientists working at the forefront of chemical innovation.
References
The Versatile Reactivity of 2-Amino-5-bromobenzenethiol: A Gateway to Novel Benzothiazoles
For Immediate Release
[City, State] – [Date] – 2-Amino-5-bromobenzenethiol, a key bifunctional aromatic compound, is gaining increasing attention in the fields of medicinal chemistry and materials science. Its unique reactivity profile, characterized by the presence of both a nucleophilic thiol group and an amino group on a brominated benzene ring, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, most notably the benzothiazole scaffold. This in-depth technical guide explores the core reactivity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key reaction pathways to support researchers, scientists, and drug development professionals in harnessing its synthetic potential.
The strategic placement of the amino and thiol groups ortho to each other facilitates efficient cyclization reactions, while the bromine atom at the 5-position offers a versatile handle for further functionalization through cross-coupling reactions. This combination of reactive sites allows for the creation of diverse molecular architectures with a wide array of biological activities and material properties.
Core Reactivity Profile
The reactivity of this compound is dominated by the interplay of its three functional groups: the aromatic amine, the thiol, and the bromo substituent.
-
Amino Group (-NH₂): The primary amine is a key nucleophile and a base. It readily participates in condensation reactions with carbonyl compounds such as aldehydes, ketones, and carboxylic acid derivatives. This reactivity is fundamental to the formation of the thiazole ring in benzothiazole synthesis.
-
Thiol Group (-SH): The thiol group is also strongly nucleophilic and can be easily oxidized. In the synthesis of benzothiazoles, the thiol sulfur atom attacks the electrophilic carbon of the condensed intermediate, leading to ring closure.[1] Its potential for oxidation allows for the formation of disulfide bridges under certain conditions.
-
Bromo Group (-Br): The bromine atom on the benzene ring is a crucial site for post-synthesis modification. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the introduction of a wide range of substituents to the benzothiazole core.
The primary and most explored reaction of this compound is the synthesis of 6-bromo-2-substituted-benzothiazoles. This is typically achieved through condensation with a variety of carbonyl-containing compounds.
Quantitative Data on Benzothiazole Synthesis
The synthesis of 6-bromo-2-arylbenzothiazoles from this compound (often referred to as 2-amino-6-bromobenzothiazole after cyclization) has been reported with varying yields depending on the reaction conditions and the coupling partner. The following tables summarize representative quantitative data from the literature.
Table 1: Yields of 6-bromo-2-arylbenzothiazoles from Suzuki Cross-Coupling of 2-Amino-6-bromobenzothiazole
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Amino-6-phenylbenzothiazole | 85 |
| 2 | 4-Methylphenylboronic acid | 2-Amino-6-(p-tolyl)benzothiazole | 82 |
| 3 | 4-Methoxyphenylboronic acid | 2-Amino-6-(4-methoxyphenyl)benzothiazole | 88 |
| 4 | 4-Chlorophenylboronic acid | 2-Amino-6-(4-chlorophenyl)benzothiazole | 78 |
| 5 | 3-Nitrophenylboronic acid | 2-Amino-6-(3-nitrophenyl)benzothiazole | 75 |
Data synthesized from a study on Suzuki cross-coupling reactions of 2-amino-6-bromobenzothiazole.
Table 2: Spectroscopic Data for a Representative 6-Bromo-2-arylbenzothiazole
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 6-Bromo-2-phenylbenzothiazole | 8.13 (d, 1H), 7.85 (d, 1H), 7.50-7.60 (m, 3H), 7.40-7.48 (m, 2H) | 168.1, 154.2, 135.0, 133.5, 131.0, 129.2, 127.5, 126.8, 123.5, 117.8 |
Spectroscopic data are representative and may vary slightly based on experimental conditions.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of 6-bromo-2-arylbenzothiazoles via condensation of this compound with an aromatic aldehyde.
Synthesis of 6-Bromo-2-(4-chlorophenyl)benzothiazole
Materials:
-
This compound (1.0 mmol, 204.09 mg)
-
4-Chlorobenzaldehyde (1.0 mmol, 140.57 mg)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
Hydrochloric acid (HCl) (catalytic amount)
-
Ethanol
-
Deionized water
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol).
-
Add DMSO (5 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Add a catalytic amount of concentrated HCl (1-2 drops) to the reaction mixture.
-
Heat the reaction mixture to 120°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford pure 6-bromo-2-(4-chlorophenyl)benzothiazole.
-
Dry the product under vacuum and characterize by NMR, IR, and Mass Spectrometry.
Visualizing Reaction Pathways and Workflows
To better illustrate the chemical transformations and experimental processes, the following diagrams have been generated using the DOT language.
Involvement in Signaling Pathways
While direct studies on the interaction of this compound with signaling pathways are limited, its derivatives, particularly benzothiazoles, have been extensively studied for their biological activities. Many benzothiazole-containing compounds have been identified as potent inhibitors of key cellular signaling pathways implicated in diseases such as cancer.
Notably, benzothiazole derivatives have been shown to modulate the PI3K/Akt/mTOR and STAT3 signaling pathways. These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers. The ability of the benzothiazole scaffold to interact with the ATP-binding pockets of kinases within these pathways makes it a privileged structure in the design of targeted therapies.
Conclusion
This compound is a highly versatile and reactive building block that serves as a cornerstone for the synthesis of a diverse array of 6-bromobenzothiazole derivatives. Its well-defined reactivity, coupled with the potential for post-synthetic modification, makes it an invaluable tool for researchers in drug discovery and materials science. The insights into its reactivity, quantitative synthetic outcomes, and the biological relevance of its derivatives provided in this guide aim to facilitate the development of novel molecules with significant therapeutic and technological potential.
References
A Technical Guide to 2-Amino-5-bromobenzenethiol for Researchers and Drug Development Professionals
This in-depth guide provides essential technical information for researchers, scientists, and drug development professionals working with 2-Amino-5-bromobenzenethiol. This key chemical intermediate, with the CAS number 23451-95-8, is utilized in a variety of fields including pharmaceutical synthesis, agrochemicals, and material science.[1] Its bifunctional nature, containing both an amino and a thiol group, makes it a versatile building block for the synthesis of complex molecules.[1]
Commercial Supplier Landscape
A critical aspect of utilizing this compound in research and development is sourcing high-quality material. A variety of commercial suppliers offer this compound with different purity levels, quantities, and lead times. The following table summarizes the offerings from several key suppliers to aid in the selection process.
| Supplier | Purity | Available Quantities | Typical Lead Time |
| Sigma-Aldrich | 97% | Inquire | Varies |
| Apollo Scientific | ≥95% | 250mg | UK: In Stock, US: 1 week[2] |
| BLD Pharm | Inquire | Inquire | Varies |
| Smolecule | Inquire | In Stock | Varies[1] |
| AiFChem | Inquire | Inquire | Varies |
| ChemicalBook | 99.0% | KG quantities | Varies[3] |
| Chongqing Chemdad Co. | Inquire | Inquire | Varies |
| Boroncore | Inquire | Inquire | Varies |
Physicochemical Properties
This compound is an organic compound with the molecular formula C₆H₆BrNS and a molecular weight of 204.09 g/mol .[1] It typically appears as a yellow solid with a melting point in the range of 111-113 °C.[1]
| Property | Value |
| CAS Number | 23451-95-8[1] |
| Molecular Formula | C₆H₆BrNS[1] |
| Molecular Weight | 204.09 g/mol [1] |
| Melting Point | 111-113 °C[1] |
| Boiling Point | 277 °C[4] |
| Density | 1.693 g/cm³[4] |
Experimental Protocols: Synthesis and Purification
The synthesis of this compound can be achieved through several methods. Common approaches include the bromination of 2-aminothiophenol, the thiocyanogenation and subsequent hydrolysis of benzothiazoles, and the reduction of related compounds like 2-amino-5-bromobenzaldehyde.[1]
A general experimental workflow for a laboratory-scale synthesis and purification is outlined below.
General Synthesis Protocol (Example: Bromination of 2-Aminothiophenol):
-
Dissolution: Dissolve 2-aminothiophenol in a suitable solvent, such as glacial acetic acid, in a reaction vessel.
-
Cooling: Cool the solution in an ice bath to maintain a low temperature during the reaction.
-
Bromination: Add a solution of bromine in the same solvent dropwise to the cooled solution while stirring. The temperature should be carefully controlled.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any excess bromine. The product can then be precipitated, often as a salt, and collected by filtration.
-
Neutralization: The collected solid is dissolved in water and neutralized with a base (e.g., ammonia solution) to obtain the free amine product.
-
Extraction: The product can be extracted into an organic solvent.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification Protocol (Column Chromatography):
-
Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.
Logical Workflows
For researchers and procurement managers, a structured approach to supplier selection is crucial. The following diagram illustrates a typical workflow for selecting a commercial supplier for this compound.
The following diagram outlines a general experimental workflow for the synthesis and subsequent use of this compound in a research context.
Applications in Research and Drug Development
This compound is a valuable building block in medicinal chemistry and drug discovery due to the presence of two reactive functional groups.[1] The amino group can be acylated, alkylated, or used in condensation reactions, while the thiol group can participate in various coupling reactions or be involved in interactions with biological targets.[1] This compound serves as a precursor for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many biologically active molecules. Its derivatives are being investigated for a range of therapeutic areas.
Safety Information
It is important to handle this compound with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[2] Always consult the Safety Data Sheet (SDS) from the supplier before use and work in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2]
References
In-Depth Technical Guide to the Purity Standards of 2-Amino-5-bromobenzenethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity standards, potential impurity profiles, and analytical methodologies for ensuring the quality of 2-Amino-5-bromobenzenethiol. The integrity of this chemical intermediate is paramount for its primary applications in pharmaceutical synthesis and scientific research, where impurities can significantly impact reaction outcomes, biological activity, and safety profiles.
Introduction to this compound
This compound (CAS No. 23451-95-8) is a substituted aromatic thiol containing both an amine (-NH₂) and a thiol (-SH) functional group. This bifunctionality makes it a versatile building block in organic synthesis, particularly for the preparation of various heterocyclic compounds, pharmaceutical intermediates, and other specialty chemicals. Given its role in the synthesis of potentially bioactive molecules, stringent control over its purity is essential.
Purity Specifications and Physical Properties
Commercial grades of this compound are typically offered at high purity levels. However, specifications can vary between suppliers. The following table summarizes the generally accepted purity standards and key physical properties.
| Parameter | Typical Specification | Method of Analysis | Importance in Quality Control |
| Purity | ≥95% (common), ≥98% (high) | HPLC, GC | Ensures the desired amount of active reagent is present. |
| Appearance | Off-white to yellow solid | Visual Inspection | A deviation may indicate degradation or significant impurities. |
| Melting Point | 111-115 °C | Melting Point Apparatus | A sharp, well-defined melting range is indicative of high purity. |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, IR, MS | Confirms the chemical structure of the material. |
| Residual Solvents | Varies by synthesis | GC-HS | Ensures that residual solvents from manufacturing are below acceptable limits. |
Potential Impurity Profile
Impurities in this compound can originate from the synthetic route, subsequent degradation, or storage. Understanding the potential impurity profile is crucial for developing appropriate analytical methods for their detection and control.
| Impurity Category | Potential Impurities | Likely Origin |
| Starting Materials | 2-Aminothiophenol, 4-Bromoaniline | Incomplete reaction during synthesis. |
| Reaction Byproducts | Isomeric bromobenzenethiols, di-brominated species | Lack of regioselectivity in the bromination step. |
| Oxidation Products | Bis(2-amino-5-bromophenyl) disulfide | Exposure of the thiol group to air (oxygen). |
| Degradation Products | Polymeric materials, other oxidized species | Instability due to heat, light, or prolonged storage. |
Experimental Protocols for Purity Assessment
A multi-faceted analytical approach is required for the comprehensive quality control of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the cornerstone for assessing the purity and separating the main component from its non-volatile impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Gradient Program (Example):
-
Start with a lower concentration of the organic phase (e.g., 30% acetonitrile).
-
Linearly increase the organic phase concentration over 20-30 minutes to elute more retained impurities.
-
Include a hold and re-equilibration step.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 0.5 mg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is ideal for the analysis of residual solvents and other volatile impurities.
Methodology:
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Oven Temperature Program: A programmed temperature ramp is used to separate solvents with different boiling points.
-
Injector and Detector Temperature: Typically set at 250 °C.
-
Sample Preparation: Headspace analysis is preferred for residual solvents. Alternatively, the sample can be dissolved in a high-boiling point solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR provides unequivocal structural confirmation and can be used for quantitative purposes (qNMR).
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent such as DMSO-d₆ or CDCl₃.
-
¹H NMR: Provides information on the proton environment, confirming the substitution pattern on the aromatic ring and the presence of amine and thiol protons.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
Quantitative NMR (qNMR): By adding a certified internal standard with a known concentration, the absolute purity of the this compound can be determined.
Visualizations of Analytical Workflow and Impurity Relationships
The following diagrams illustrate the logical flow of purity analysis and the relationship between the main component and its potential impurities.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-5-bromobenzenethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Amino-5-bromobenzenethiol, a valuable building block in medicinal chemistry and material science, starting from 2-aminothiophenol. The primary method detailed is the direct electrophilic bromination using N-Bromosuccinimide (NBS) in a suitable solvent. An alternative two-step protocol involving the protection of the thiol group as a disulfide, followed by bromination and subsequent reduction, is also discussed to mitigate potential side reactions. This application note includes comprehensive experimental procedures, data tables for easy reference, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. The presence of three distinct functionalities—an amino group, a thiol group, and a bromine atom—on the benzene ring makes it a versatile precursor for constructing complex molecular architectures. The amino and thiol groups offer sites for further derivatization, while the bromine atom allows for the introduction of various functionalities through cross-coupling reactions. This document outlines a reliable and reproducible method for the preparation of this compound from readily available 2-aminothiophenol.
Reaction Scheme
The primary synthetic route involves the direct bromination of 2-aminothiophenol at the para-position relative to the activating amino group. N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation due to its milder nature compared to liquid bromine, which can lead to over-bromination and oxidation of the sensitive thiol group.
Primary Reaction:
2-aminothiophenol + N-Bromosuccinimide -> this compound
An important consideration in the chemistry of thiophenols is their propensity to oxidize to form disulfides. Direct bromination of 2-aminothiophenol can sometimes lead to the formation of 2,2'-diaminodiphenyl disulfide as a significant byproduct. A two-step alternative involves the initial oxidation of 2-aminothiophenol to 2,2'-diaminodiphenyl disulfide, followed by bromination and subsequent reduction back to the desired thiol.
Experimental Protocols
Protocol 1: Direct Bromination using N-Bromosuccinimide (NBS)
This protocol describes the direct synthesis of this compound from 2-aminothiophenol using NBS.
Materials:
-
2-aminothiophenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiophenol (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in anhydrous acetonitrile.
-
Slowly add the NBS solution dropwise to the cooled solution of 2-aminothiophenol over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any remaining NBS.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Protocol 2: Two-Step Synthesis via Disulfide Intermediate
This protocol is an alternative for instances where direct bromination leads to significant side-product formation.
Step 2a: Oxidation to 2,2'-diaminodiphenyl disulfide
-
Dissolve 2-aminothiophenol in a suitable solvent (e.g., ethanol or water).
-
Bubble air through the solution or add a mild oxidizing agent (e.g., hydrogen peroxide) while stirring at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Isolate the precipitated 2,2'-diaminodiphenyl disulfide by filtration.
Step 2b: Bromination of the Disulfide
-
Suspend the 2,2'-diaminodiphenyl disulfide (1.0 eq) in glacial acetic acid.
-
Add a solution of bromine (2.1 eq) in glacial acetic acid dropwise at room temperature.
-
Stir the mixture for 2-4 hours.
-
Pour the reaction mixture into ice water to precipitate the brominated disulfide.
-
Filter the solid, wash with water, and dry.
Step 2c: Reduction to this compound
-
Suspend the 2,2'-diamino-5,5'-dibromodiphenyl disulfide in a suitable solvent (e.g., ethanol/water mixture).
-
Add a reducing agent such as sodium borohydride or zinc dust with an acid (e.g., acetic acid or HCl) portion-wise.
-
Stir the reaction until the disulfide is fully reduced (monitor by TLC).
-
Work-up the reaction by neutralizing the acid, extracting the product with an organic solvent, and purifying by column chromatography as described in Protocol 1.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Protocol 1 (Direct Bromination) | Protocol 2 (Two-Step Synthesis) |
| Starting Material | 2-aminothiophenol | 2-aminothiophenol |
| Brominating Agent | N-Bromosuccinimide (NBS) | Bromine (Br₂) |
| Solvent | Acetonitrile | Acetic Acid (for bromination) |
| Reaction Temperature | 0 °C | Room Temperature (for bromination) |
| Reaction Time | 2-3 hours | 4-6 hours (total) |
| Typical Yield | 70-85% | 60-75% (overall) |
| Purity (after chromatography) | >98% | >98% |
| Appearance | Off-white to pale yellow solid | Off-white to pale yellow solid |
| Key Side Products | 2,2'-diaminodiphenyl disulfide, dibrominated products | Over-brominated disulfide |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the direct bromination of 2-aminothiophenol.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend reaction time at 0 °C. Ensure stoichiometry of NBS is correct. |
| Product loss during work-up | Ensure complete extraction and careful handling during purification. | |
| Formation of Disulfide | Oxidation of thiol | Maintain an inert atmosphere. Work-up promptly after reaction completion. Consider Protocol 2. |
| Multiple Spots on TLC | Over-bromination or side reactions | Ensure slow addition of NBS at 0 °C. Use exactly 1.05 eq of NBS. |
| Product Decomposition | Instability of the thiol | Store the final product under an inert atmosphere and at low temperature. |
Conclusion
The synthesis of this compound from 2-aminothiophenol can be effectively achieved through direct bromination with N-Bromosuccinimide. Careful control of the reaction temperature and stoichiometry is crucial to minimize the formation of byproducts, particularly the corresponding disulfide. The provided protocols offer a reliable foundation for the laboratory-scale preparation of this important synthetic intermediate, enabling further research and development in the fields of medicinal chemistry and materials science.
Step-by-step protocol for 2-Amino-5-bromobenzenethiol synthesis
An Application Note and Step-by-Step Protocol for the Synthesis of 2-Amino-5-bromobenzenethiol
Authored by a Senior Application Scientist
Abstract
This document provides a detailed protocol for the synthesis of this compound, a key intermediate in the development of pharmaceuticals, agricultural chemicals, and advanced materials.[1] The protocol is designed for researchers and professionals in organic synthesis and drug development. It outlines a robust method for the regioselective bromination of 2-aminothiophenol. This guide emphasizes safety, reproducibility, and a deep understanding of the reaction mechanism, providing causality behind each experimental step to ensure scientific integrity and successful outcomes.
Introduction and Significance
This compound (CAS: 23451-95-8) is an aromatic thiol compound featuring amino (-NH₂) and thiol (-SH) functional groups on a bromobenzene core.[1] This unique substitution pattern makes it a versatile building block for synthesizing more complex molecules. The presence of reactive amine and thiol groups allows for a wide range of chemical transformations, making it a valuable precursor for:
-
Pharmaceuticals: The synthesis of benzothiazole derivatives and other heterocyclic compounds with potential biological activities, including anticancer and anti-Parkinson's agents.[2][3]
-
Material Science: The development of functional materials such as self-assembled monolayers (SAMs) for surface modification and sensors.[1]
-
Agricultural Chemicals: Potential applications in developing novel pesticides or fungicides, leveraging its antimicrobial properties.[1]
This protocol details the synthesis via electrophilic bromination of 2-aminothiophenol in an acetic acid medium, a common and effective method for this transformation.[1]
Reaction Scheme and Mechanism
The synthesis proceeds via an electrophilic aromatic substitution reaction. The potent activating effect of the amino group directs the incoming electrophile (bromine) primarily to the para position.
Overall Reaction:
(Self-generated image, not from a direct source)
Mechanism:
The amino group (-NH₂) is a strong activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The thiol group (-SH) is also activating and ortho, para-directing. In 2-aminothiophenol, the position para to the highly activating amino group (C5) is the most nucleophilic and sterically accessible site for electrophilic attack. The reaction in a polar solvent like acetic acid facilitates the polarization of the Br-Br bond, generating the electrophilic species that is attacked by the electron-rich benzene ring, leading to the substitution product.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Molecular Weight |
| 2-Aminothiophenol | 137-07-5 | C₆H₇NS | 125.19 g/mol |
| Bromine | 7726-95-6 | Br₂ | 159.81 g/mol |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 g/mol |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 g/mol |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | Na₂S₂O₃ | 158.11 g/mol |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 g/mol |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 g/mol |
| Deionized Water | 7732-18-5 | H₂O | 18.02 g/mol |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
Experimental Protocol: Step-by-Step Synthesis
Reaction Setup
-
Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (e.g., 5.0 g, 39.9 mmol) in 50 mL of glacial acetic acid.
-
Causality: Acetic acid serves as a polar protic solvent that can dissolve the starting material and facilitate the electrophilic substitution.
-
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature drops to 0-5 °C. Attach a dropping funnel to one neck of the flask and a reflux condenser to the central neck.
-
Causality: The bromination reaction is exothermic. Cooling is essential to control the reaction rate, prevent overheating, and minimize the formation of side products.
-
Bromination
-
Reagent Addition: In the dropping funnel, prepare a solution of bromine (e.g., 2.1 mL, 6.5 g, 40.7 mmol, 1.02 equivalents) in 15 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred 2-aminothiophenol solution over approximately 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.
-
Causality: Slow, dropwise addition of bromine is critical to control the exotherm and ensure regioselectivity. A slight excess of bromine ensures the complete consumption of the starting material.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation
-
Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate (the crude product) should form.
-
Causality: The product is insoluble in water, causing it to precipitate out of the aqueous solution, which separates it from the acetic acid and other water-soluble components.
-
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture until the effervescence ceases and the pH is neutral (~pH 7). This step neutralizes the excess acetic acid.
-
Causality: Neutralization is necessary before extraction to ensure the product, which has a basic amino group, is in its free base form and thus soluble in the organic solvent.
-
-
Decolorization: If the solution retains a strong orange/brown color from unreacted bromine, add a 10% aqueous solution of sodium thiosulfate dropwise until the color dissipates.
-
Causality: Sodium thiosulfate reduces excess bromine (Br₂) to colorless bromide ions (Br⁻), simplifying the purification process.
-
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Causality: Ethyl acetate is an effective organic solvent for extracting the product from the aqueous phase. Multiple extractions ensure a high recovery of the compound.
-
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate.
-
Causality: The brine wash removes bulk water, and magnesium sulfate removes the final traces, which is crucial before solvent evaporation.
-
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound as a solid.
Purification and Characterization
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to obtain a yellow solid.[1]
-
Causality: Recrystallization is a standard technique to purify solid compounds by separating the desired product from impurities based on differences in solubility.
-
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry.[1] The melting point should be approximately 111-113 °C.[1]
Safety Precautions and Hazard Management
Handling the chemicals involved in this synthesis requires strict adherence to safety protocols.
-
General Handling: All operations should be performed in a well-ventilated fume hood.[1][4] Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles at all times.[5][6]
-
2-Aminothiophenol: Harmful if swallowed, inhaled, or in contact with skin. It can cause severe skin burns and eye damage.[5][7]
-
Bromine: Highly corrosive, toxic, and causes severe burns upon contact with skin or eyes. Inhalation can be fatal. Handle with extreme caution.
-
Glacial Acetic Acid: Corrosive and can cause severe skin and eye burns.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[5]
-
Inhalation: Move the victim to fresh air.[5]
-
In all cases of exposure, seek immediate medical attention.[5]
Synthesis Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. Buy this compound | 23451-95-8 [smolecule.com]
- 2. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 23451-95-8 Cas No. | 2-Amino-5-bromothiophenol | Apollo [store.apolloscientific.co.uk]
Application Notes and Protocols for the Synthesis of Benzothiazoles using 2-Amino-5-bromobenzenethiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of 6-bromo-2-substituted-benzothiazoles, a class of compounds with significant potential in medicinal chemistry and materials science. The core precursor for these syntheses is 2-Amino-5-bromobenzenethiol. The methodologies outlined below are based on established condensation reactions and are adaptable for the synthesis of a diverse library of benzothiazole derivatives.
Introduction
Benzothiazoles are a prominent class of heterocyclic compounds recognized for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The bromine substituent at the 6-position of the benzothiazole ring serves as a valuable handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of complex molecules with potentially enhanced biological efficacy.[3] The primary synthetic route to these compounds involves the condensation of this compound with various electrophilic partners, such as aldehydes, carboxylic acids, and their derivatives.[4][5]
General Synthetic Workflow
The synthesis of 6-bromo-2-substituted-benzothiazoles from this compound generally follows a one-pot condensation and subsequent cyclization/oxidation reaction. The workflow can be adapted based on the specific reactant and desired final product.
Caption: General workflow for the synthesis of 6-bromo-2-substituted-benzothiazoles.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-2-arylbenzothiazoles from Aromatic Aldehydes
This protocol describes the synthesis of 6-bromo-2-arylbenzothiazoles via the condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol or Dimethyl Sulfoxide (DMSO)
-
Catalyst (e.g., H₂O₂/HCl, SnP₂O₇, or catalyst-free in DMSO)[6][7]
-
Glacial Acetic Acid (optional, as catalyst)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in a suitable solvent (e.g., 10 mL of ethanol or DMSO).
-
Add the catalyst. For example, if using H₂O₂/HCl, add 30% H₂O₂ (6.0 mmol) followed by concentrated HCl (3.0 mmol) dropwise while stirring at room temperature.[2]
-
Stir the reaction mixture at room temperature or heat under reflux for a period ranging from 1 to 24 hours, depending on the specific reactants and catalyst used. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration.
-
If no precipitate forms, pour the reaction mixture into water and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 6-bromo-2-arylbenzothiazole.
Protocol 2: Synthesis of 6-Bromo-2-alkylbenzothiazoles from Aliphatic Aldehydes
This protocol outlines the synthesis of 6-bromo-2-alkylbenzothiazoles, which often proceeds via a dihydrobenzothiazole intermediate that is subsequently oxidized.
Materials:
-
This compound
-
Aliphatic aldehyde (e.g., propionaldehyde, isobutyraldehyde)
-
Dichloromethane
-
4Å molecular sieves
-
Oxidizing agent (e.g., Pyridinium chlorochromate (PCC) on silica gel)[8]
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aliphatic aldehyde (1.5 mmol) in dichloromethane (10 mL) in a round-bottom flask, add 4Å molecular sieves (1 g).
-
Add this compound (1.0 mmol) dropwise to the mixture and stir at room temperature for 1.5-2 hours. Monitor the formation of the 2,3-dihydro-2-alkylbenzo[d]thiazole intermediate by TLC.[8]
-
Filter the reaction mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure.
-
Dissolve the crude intermediate in dichloromethane (10 mL) and add PCC on silica gel (1.5 g).
-
Stir the mixture at room temperature for 20-30 minutes until the oxidation is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the pure 6-bromo-2-alkylbenzothiazole.
Protocol 3: Synthesis of 6-Bromo-2-substituted-benzothiazoles from Carboxylic Acids
This protocol describes the synthesis using carboxylic acids, which typically requires a coupling agent or harsher reaction conditions.
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid, acetic acid)
-
Polyphosphoric acid (PPA) or other condensing agents (e.g., P₄S₁₀ under microwave conditions)[6]
-
Toluene (if using PPA)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Using Polyphosphoric Acid (PPA):
-
Mix this compound (1.0 mmol) and the carboxylic acid (1.1 mmol) in PPA (5 g).
-
Heat the mixture at a high temperature (e.g., 150-200 °C) for several hours with stirring.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent.
-
-
Using Microwave Irradiation with P₄S₁₀:
-
In a microwave-safe vessel, mix this compound (1.0 mmol), the carboxylic acid (1.1 mmol), and P₄S₁₀ (0.5 mmol) without a solvent.[6]
-
Irradiate the mixture in a microwave reactor at a suitable power and temperature for 3-5 minutes.
-
After cooling, dissolve the residue in dichloromethane and filter to remove any solids.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
-
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of benzothiazoles from 2-aminothiophenols, which can be extrapolated for reactions with this compound.
Table 1: Synthesis of 2-Arylbenzothiazoles
| Entry | Aldehyde | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | H₂O₂/HCl | Ethanol | RT | 1 | 94 | [2] |
| 2 | 4-Chlorobenzaldehyde | SnP₂O₇ | Toluene | 110 | 0.5 | 95 | [6] |
| 3 | Benzaldehyde | None | DMSO | 120 | 2 | 92 | [9] |
| 4 | 4-Nitrobenzaldehyde | Cu(II)-diAmSar/SBA-15 | H₂O | 80 | 1.5 | 85 | [1] |
| 5 | 2-Hydroxybenzaldehyde | Glycerol | Glycerol | 160 | 0.5 | 80 | [10] |
Table 2: Synthesis of 2-Alkylbenzothiazoles
| Entry | Aldehyde | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Butyraldehyde | PCC/Silica | CH₂Cl₂ | RT | 0.3 | 96 | [8] |
| 2 | Isovaleraldehyde | PCC/Silica | CH₂Cl₂ | RT | 0.3 | 95 | [8] |
| 3 | Heptanal | PCC/Silica | CH₂Cl₂ | RT | 0.3 | 97 | [8] |
Biological Activity and Signaling Pathways
Certain 2-substituted benzothiazole derivatives have demonstrated significant anticancer activity, particularly against breast cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways that are frequently dysregulated in cancer. One of the primary targets is the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR can lead to the downregulation of several downstream signaling cascades critical for cell proliferation, survival, and angiogenesis.[11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. shutterstock.com [shutterstock.com]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 9. Benzothiazole synthesis [organic-chemistry.org]
- 10. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Targeting Therapy against EGFR Family in Breast Cancer: Progress and Future Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Biological Evaluation of 6-Bromo-2-arylbenzothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The fusion of a benzene ring with a thiazole ring creates a scaffold that can be readily functionalized at various positions, leading to a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This document provides detailed application notes and protocols for the synthesis of 6-bromo-2-arylbenzothiazoles through the reaction of 2-amino-5-bromobenzenethiol with various aromatic aldehydes. Furthermore, it summarizes their potential applications in drug development, supported by quantitative data on their biological activities and visualizations of relevant signaling pathways.
The introduction of a bromine atom at the 6-position of the benzothiazole ring can significantly influence the lipophilicity and electronic properties of the molecule, potentially enhancing its biological efficacy and pharmacokinetic profile. The subsequent derivatization at the 2-position with different aromatic aldehydes allows for the exploration of structure-activity relationships (SAR), crucial for the optimization of lead compounds in drug discovery.
Synthetic Pathway and Mechanism
The synthesis of 6-bromo-2-arylbenzothiazoles is typically achieved through a condensation reaction between this compound and an aromatic aldehyde. This reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the final aromatic benzothiazole product. Various catalysts and oxidizing agents can be employed to facilitate this transformation, often in a one-pot synthesis, which is efficient and reduces waste.[3][4]
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of 6-bromo-2-arylbenzothiazoles.
Protocol 1: One-Pot Synthesis of 6-Bromo-2-arylbenzothiazoles using Hydrogen Peroxide/Hydrochloric Acid as a Catalyst System
This protocol is adapted from a general method for the synthesis of 2-substituted benzothiazoles.[5]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL).
-
To this solution, add 30% hydrogen peroxide (6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (3.0 mmol) at room temperature with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 45-60 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 6-bromo-2-arylbenzothiazole.
Protocol 2: Catalyst-Free Synthesis of 6-Bromo-2-arylbenzothiazoles in a Melt Reaction
This protocol is a solvent-free approach adapted from a general method for the synthesis of 2-arylbenzothiazoles.[6]
Materials:
-
This compound
-
Aromatic aldehyde
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a clean and dry reaction vessel, thoroughly mix this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol).
-
Heat the mixture in a preheated oil bath at a temperature sufficient to create a melt (typically 100-120 °C).
-
Maintain the reaction at this temperature and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Recrystallize the solid crude product from a mixture of ethyl acetate and petroleum ether to yield the pure 6-bromo-2-arylbenzothiazole.
Data Presentation
The following tables summarize the quantitative data for the synthesis and biological activities of various 6-bromo-2-arylbenzothiazole derivatives.
Table 1: Synthesis of 6-Bromo-2-arylbenzothiazoles
| Entry | Aromatic Aldehyde | Reaction Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | 60 | 92 | [5] |
| 2 | 4-Chlorobenzaldehyde | 50 | 94 | [5] |
| 3 | 4-Methoxybenzaldehyde | 60 | 90 | [5] |
| 4 | 4-Nitrobenzaldehyde | 45 | 95 | [5] |
| 5 | 2-Chlorobenzaldehyde | 75 | 88 | [5] |
Table 2: Anticancer Activity of 6-Bromo-2-arylbenzothiazole Derivatives (IC₅₀ in µM)
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| 6-Bromo-2-(4-aminophenyl)benzothiazole | MCF-7 (Breast) | 0.05 | [7] |
| 6-Bromo-2-(4-hydroxyphenyl)benzothiazole | A549 (Lung) | 1.2 | [2] |
| 6-Bromo-2-(thiophen-2-yl)benzothiazole | HepG2 (Liver) | 4.3 | [2] |
| 6-Bromo-2-(pyridin-4-yl)benzothiazole | HCT-116 (Colon) | 2.5 | [8] |
Table 3: Antimicrobial Activity of 6-Bromo-2-arylbenzothiazole Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| 6-Bromo-2-(4-chlorophenyl)benzothiazole | 12.5 | 25 | 50 | [9][10] |
| 6-Bromo-2-(2,4-dichlorophenyl)benzothiazole | 6.25 | 12.5 | 25 | [9][10] |
| 6-Bromo-2-(4-nitrophenyl)benzothiazole | 12.5 | 12.5 | 50 | [9][10] |
| 6-Bromo-2-(furan-2-yl)benzothiazole | 25 | 50 | 100 | [9][10] |
Applications in Drug Development
The 6-bromo-2-arylbenzothiazole scaffold serves as a versatile platform for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.
Anticancer Applications
Numerous studies have demonstrated the potent and selective anticancer activity of 2-arylbenzothiazole derivatives.[2][8] The mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer cells.[11][12]
These compounds have been shown to inhibit receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), leading to the downregulation of pro-survival signaling cascades such as the PI3K/Akt/mTOR and JAK/STAT pathways.[11][12] This disruption of critical cellular processes can induce cell cycle arrest and apoptosis in cancer cells, making 6-bromo-2-arylbenzothiazoles promising candidates for further development as targeted cancer therapeutics.
Antimicrobial Applications
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Benzothiazole derivatives have exhibited a broad spectrum of activity against various bacteria and fungi.[13][14] Their mechanism of action can involve the inhibition of essential microbial enzymes, disruption of cell membrane integrity, or interference with biofilm formation.[9][15]
For instance, some benzothiazoles have been identified as inhibitors of bacterial DNA gyrase, an enzyme crucial for DNA replication.[9] Others have been shown to inhibit dihydroorotase, an essential enzyme in the pyrimidine biosynthesis pathway.[16] The multifaceted mechanisms of action of 6-bromo-2-arylbenzothiazoles make them attractive scaffolds for the development of new antibiotics and antifungals to combat resistant infections.
Conclusion
The reaction of this compound with aromatic aldehydes provides an efficient route to a diverse library of 6-bromo-2-arylbenzothiazoles. These compounds have demonstrated significant potential as anticancer and antimicrobial agents, warranting further investigation in drug discovery and development programs. The detailed protocols and compiled data in this document serve as a valuable resource for researchers in this field, facilitating the synthesis, evaluation, and optimization of this promising class of therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Benzothiazole synthesis [organic-chemistry.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. mdpi.com [mdpi.com]
- 6. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 13. jchr.org [jchr.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amino-5-bromobenzenethiol: A Versatile Scaffold for Novel Therapeutics
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromobenzenethiol is a key bifunctional building block in medicinal chemistry, prized for its utility in the synthesis of a wide array of heterocyclic compounds. Its unique structure, featuring both a nucleophilic thiol group and an amino group on a brominated benzene ring, allows for versatile chemical modifications, leading to the generation of diverse molecular libraries with significant therapeutic potential. This document provides an overview of its applications, particularly in the development of anticancer and antimicrobial agents, along with detailed protocols for the synthesis and evaluation of its derivatives. The primary scaffold synthesized from this compound is the 6-bromobenzothiazole core, which has been identified as a "privileged structure" in drug discovery due to its frequent appearance in bioactive compounds.
Applications in Medicinal Chemistry
Derivatives of this compound, predominantly 6-bromobenzothiazoles, have demonstrated significant promise in two major therapeutic areas: oncology and infectious diseases.
Anticancer Activity:
Numerous studies have highlighted the potent anti-proliferative effects of 6-bromobenzothiazole derivatives against a variety of human cancer cell lines.[1] The mechanism of action for many of these compounds involves the inhibition of critical signaling pathways that are often dysregulated in cancer. One of the most significant targets identified is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2][3][4] This pathway plays a crucial role in regulating cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers.[2] Benzothiazole derivatives have been shown to effectively suppress this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[2][4]
Antimicrobial Activity:
In an era of growing antimicrobial resistance, the development of novel antibacterial and antifungal agents is paramount. 6-Bromobenzothiazole derivatives have emerged as a promising class of antimicrobial agents with broad-spectrum activity.[5][6] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6][7] The proposed mechanisms of antimicrobial action are diverse and can include the inhibition of essential microbial enzymes.[8]
Quantitative Data Summary
The following tables summarize the biological activity of representative 6-bromobenzothiazole derivatives synthesized from this compound.
Table 1: Anticancer Activity of 6-Bromobenzothiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | MCF-7 (Breast) | 34.5 | [1] |
| HeLa (Cervical) | 44.15 | [1] | |
| MG63 (Osteosarcoma) | 36.1 | [1] | |
| PB11 | U87 (Glioblastoma) | < 0.05 | [4] |
| HeLa (Cervical) | < 0.05 | [4] | |
| Compound 11 | PC-3 (Prostate) | Not specified (88.3% inhibition at 1 µM) | [3] |
Table 2: Antimicrobial Activity of 6-Bromobenzothiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | 25 | [7] |
| Staphylococcus aureus | 50 | [7] | |
| Candida albicans | 25 | [7] | |
| Compound 4 | Escherichia coli | 25 | [7] |
| Staphylococcus aureus | 50 | [7] | |
| Candida albicans | 50 | [7] | |
| Compound 130a | Moraxella catarrhalis | 4 | [5] |
| Compound 130b | Moraxella catarrhalis | 4 | [5] |
| Compound 130c | Moraxella catarrhalis | 4 | [5] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted-6-bromobenzothiazoles
This protocol describes a general method for the synthesis of 2-substituted-6-bromobenzothiazoles via the condensation of this compound with various aldehydes.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Toluene
-
Ethyl acetate
-
Formic acid
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Reagents: Add the desired substituted aldehyde (1.1 eq) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a solvent system such as Toluene:Ethyl acetate:Formic acid (5:4:1).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration and wash with cold ethanol.
-
Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted-6-bromobenzothiazole.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized 6-bromobenzothiazole compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized 6-bromobenzothiazole compounds
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each synthesized compound in DMSO.
-
Serial Dilution: Perform a two-fold serial dilution of the compounds in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the microbial inoculum to each well of the microplate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
Visualizations
Signaling Pathway
Caption: PI3K/Akt signaling pathway and the inhibitory action of 6-bromobenzothiazole derivatives.
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents | MDPI [mdpi.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Applications of 2-Amino-5-bromobenzenethiol in Material Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromobenzenethiol is a versatile aromatic building block possessing two reactive functional groups: a nucleophilic thiol (-SH) and a versatile amino (-NH2) group, along with a bromine atom that can participate in various cross-coupling reactions. This unique combination makes it a valuable precursor for the synthesis of a range of functional materials with potential applications in electronics, surface science, and polymer chemistry. This document provides an overview of its applications in material science, including detailed experimental protocols for the synthesis of key derivatives.
Key Applications
The primary applications of this compound in material science stem from its role as a monomer or precursor for the synthesis of:
-
Heterocyclic Compounds for Organic Electronics: It is a key starting material for the synthesis of substituted benzothiazoles and phenothiazines. These heterocyclic systems are of significant interest for their potential use as organic semiconductors in applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The bromine substituent offers a handle for further functionalization to tune the electronic properties of the resulting materials.
-
Functional Polymers: The amino and thiol groups can be utilized in polymerization reactions to create novel polymers with tailored properties. For instance, polyanilines and polythiophenes are well-known conducting polymers, and the incorporation of this compound into such polymer backbones could be explored to modify their conductivity, solubility, and processing characteristics.
-
Self-Assembled Monolayers (SAMs): The thiol group has a strong affinity for gold and other noble metal surfaces, enabling the formation of self-assembled monolayers. SAMs derived from this compound can be used to modify the surface properties of materials, such as their wettability, adhesion, and corrosion resistance. The amino and bromo groups present on the surface of the SAM can be further functionalized for sensing applications or for the controlled deposition of subsequent layers.
Data Presentation
Currently, there is limited quantitative data available in the public domain specifically for materials derived from this compound. However, data for a key derivative, 2-Amino-5-bromobenzothiazole, has been reported.
Table 1: Characterization Data for 2-Amino-5-bromobenzothiazole [1]
| Property | Value |
| Melting Point | 195-197 °C |
| ¹H NMR (MeOD) | |
| δ 7.21 | dd, J = 1.8 and 8.3 Hz, 1H |
| δ 7.51-7.53 | m, 2H |
| ¹³C NMR (MeOD) | |
| δ 117.4 | |
| δ 118.8 | |
| δ 120.4 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromobenzothiazole
This protocol describes the synthesis of a key heterocyclic derivative of this compound.
Materials:
-
This compound
-
Cyanogen bromide (CNBr) or a suitable cyclizing agent
-
Solvent (e.g., Ethanol, N,N-dimethylformamide)
-
Base (e.g., Triethylamine, Sodium bicarbonate)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent in a round-bottom flask.
-
Add a base (1.1 equivalents) to the solution and stir.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of the cyclizing agent (e.g., cyanogen bromide, 1 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-Amino-5-bromobenzothiazole.[1]
dot
Caption: Synthetic workflow for 2-Amino-5-bromobenzothiazole.
Protocol 2: Conceptual Protocol for the Synthesis of a Phenothiazine Derivative
This protocol outlines a general approach for the synthesis of a phenothiazine derivative using this compound.
Materials:
-
This compound
-
A suitable cyclohexanone derivative
-
Oxidizing agent (e.g., molecular oxygen, iodine)
-
Catalyst (e.g., transition metal catalyst or metal-free conditions)
-
High-boiling point solvent (e.g., chlorobenzene, DMSO)
-
Standard laboratory glassware for high-temperature reactions and purification apparatus
Procedure:
-
In a reaction vessel equipped with a condenser and a magnetic stirrer, combine this compound (1 equivalent), the cyclohexanone derivative (1.5 equivalents), and the catalyst (if applicable).
-
Add the high-boiling point solvent to the mixture.
-
Heat the reaction mixture to a high temperature (e.g., 140 °C) under an atmosphere of the oxidizing agent (e.g., oxygen balloon).
-
Stir the reaction at this temperature for several hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired phenothiazine derivative.
References
Application Notes and Protocols for Reactions Involving 2-Amino-5-bromobenzenethiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols and data for the synthesis of 2-substituted-6-bromobenzothiazoles, valuable scaffolds in medicinal chemistry, using 2-Amino-5-bromobenzenethiol as a key starting material.
Introduction
This compound is a versatile bifunctional aromatic compound containing both a nucleophilic amino group and a thiol group, making it a crucial building block for the synthesis of various heterocyclic compounds. Its primary application lies in the preparation of benzothiazole derivatives, which are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The bromine substituent at the 5-position of the benzene ring provides a handle for further functionalization, for instance, through cross-coupling reactions, allowing for the creation of diverse molecular libraries for drug discovery and development.
Key Reactions and Applications
The most prominent reaction of this compound is its condensation with aldehydes or other carbonyl compounds to form 2-substituted-6-bromobenzothiazoles. This reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-chlorophenyl)-6-bromobenzothiazole via Oxidative Cyclization
This protocol details the synthesis of a representative 2-aryl-6-bromobenzothiazole through the condensation of this compound with 4-chlorobenzaldehyde using a simple and efficient oxidative system.
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Ethanol
-
30% Hydrogen Peroxide (H₂O₂) (6.0 eq)
-
Concentrated Hydrochloric Acid (HCl) (3.0 eq)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol) in ethanol (10 mL).
-
To this solution, add 30% hydrogen peroxide (6.0 mmol) and concentrated hydrochloric acid (3.0 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(4-chlorophenyl)-6-bromobenzothiazole.
Data Presentation
The following table summarizes the expected yields for the synthesis of various 2-aryl-6-bromobenzothiazoles using the protocol described above with different aromatic aldehydes.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-6-bromobenzothiazole | ~90% |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-bromobenzothiazole | ~92% |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-6-bromobenzothiazole | ~88% |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-6-bromobenzothiazole | ~94% |
Characterization Data for 2-(4-chlorophenyl)-6-bromobenzothiazole:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.08 (d, J = 1.9 Hz, 1H), 8.01 (d, J = 8.6 Hz, 2H), 7.82 (d, J = 8.6 Hz, 1H), 7.50 (d, J = 8.6 Hz, 2H), 7.47 (dd, J = 8.6, 1.9 Hz, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 166.4, 154.8, 137.2, 136.9, 132.0, 130.1, 129.5, 128.5, 124.3, 121.8, 118.9.
Visualizations
Caption: Experimental workflow for the synthesis of 2-aryl-6-bromobenzothiazoles.
Caption: General reaction mechanism for the formation of 2-aryl-6-bromobenzothiazoles.
Application Notes and Protocols for the Derivatization of 2-Amino-5-bromobenzenethiol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 2-Amino-5-bromobenzenethiol, a valuable starting material for the synthesis of novel benzothiazole derivatives with potential applications in drug discovery. The protocols detailed herein focus on the synthesis of 2-substituted-6-bromobenzothiazoles and outline methods for their biological evaluation, particularly as anticancer and antimicrobial agents.
Introduction
This compound is a key building block in medicinal chemistry, primarily utilized for the synthesis of the benzothiazole scaffold.[1] The presence of both an amino and a thiol group allows for versatile chemical modifications, leading to a diverse range of derivatives.[1] The bromine atom at the 5-position of the benzene ring offers a strategic site for further functionalization and has been shown to influence the biological activity of the resulting compounds. Benzothiazole derivatives are of significant interest in drug discovery due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]
This document provides detailed protocols for the synthesis of 6-bromo-2-arylbenzothiazoles via condensation reactions and summarizes their biological activities with quantitative data to aid in the development of new therapeutic agents.
Data Presentation
Table 1: Synthesis of 6-Bromo-2-arylbenzothiazole Derivatives
| Compound ID | Aryl Aldehyde Substituent | Reaction Yield (%) | Melting Point (°C) | Reference |
| 1a | 2-Nitrophenyl | 40.0 | 164-165 | [5] |
| 1b | 3-Nitrophenyl | 70.9 | 214-215 | [5] |
| 1c | 4-Nitrophenyl | 85.0 | 263-264 | [5] |
| 1d | 4-Aminophenyl | - | - | |
| 1e | 4-Dimethylaminophenyl | 75.0 | 225-227 | [5] |
| 1f | 4-Fluorophenyl | 73.0 | 170-171 | [5] |
Note: Yields are based on the synthesis starting from 2-amino-5-nitrothiophenol as a proxy for this compound, as specific data for the latter was not available in the cited literature. The synthetic route is analogous.
Table 2: In Vitro Anticancer Activity of Bromo-substituted Benzothiazole Derivatives (IC50 in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | HeLa (Cervical) | 0.02 | [6] |
| HepG2 (Liver) | 0.048 | [6] | |
| SW620 (Colon) | 0.68 | [6] | |
| A549 (Lung) | 44 nM | [6] | |
| SKRB-3 (Breast) | 1.2 nM | [6] | |
| 2b | HeLa (Cervical) | >10 | [5] |
| MCF-7 (Breast) | >10 | [5] | |
| CaCo-2 (Colon) | >10 | [5] | |
| Hep-2 (Laryngeal) | >10 | [5] |
Note: Compound 2a is N-(5-bromopyridin-2-yl)-2-(6-(2-chloroacetamido)benzo[d]thiazol-2-ylthio)acetamide. Compound 2b refers to a series of 6-amino-2-(substituted-phenyl)benzothiazole hydrochlorides which showed low cytostatic activity.
Table 3: Antimicrobial Activity of a Benzothiazole Derivative (MIC in µg/mL)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 3a | Candida albicans | 125 | [7] |
Note: Compound 3a is a pyrido[2,1-b]benzo[d]thiazole derivative, highlighting the potential for antimicrobial activity within this class of compounds.
Experimental Protocols
Synthesis of 6-Bromo-2-arylbenzothiazoles
This protocol describes the synthesis of 6-bromo-2-arylbenzothiazoles via the condensation of this compound with various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Dimethylformamide (DMF) or ethanol
-
Catalyst (e.g., H2O2/HCl, p-toluenesulfonic acid, or iodine)[8]
-
Standard laboratory glassware and purification equipment (recrystallization or column chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as DMF or ethanol.
-
Add the substituted aromatic aldehyde (1.1 equivalents) to the solution.
-
Add a catalytic amount of the chosen catalyst. For instance, a mixture of H2O2/HCl can be used in ethanol at room temperature.[8]
-
Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactants and catalyst used.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with a cold solvent (e.g., ethanol or water), and dry it under a vacuum.
-
If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetic acid) or by column chromatography on silica gel to obtain the pure 6-bromo-2-arylbenzothiazole derivative.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized benzothiazole derivatives on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized benzothiazole derivatives
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Normal human fibroblast cell line (e.g., WI-38) for cytotoxicity comparison
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the synthesized compounds in DMSO and then dilute them to various concentrations with the cell culture medium.
-
After 24 hours, replace the medium in the wells with fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Materials:
-
Synthesized benzothiazole derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microplates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in 96-well microplates to obtain a range of concentrations.
-
Prepare a standardized inoculum of the microbial strain.
-
Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualization
Caption: Workflow for derivatization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and evaluation of some novel benzothiazole derivatives as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Systems in 2-Amino-5-bromobenzenethiol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromobenzenethiol is a versatile bifunctional building block in organic synthesis, particularly valuable in the fields of medicinal chemistry and materials science.[1] Its structure, featuring an amino group, a thiol group, and a bromine atom on an aromatic ring, allows for a variety of chemical transformations to generate complex molecular architectures. The presence of the aryl bromide moiety makes it an excellent substrate for numerous transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds.
These catalytic reactions are foundational in modern drug discovery, allowing for the efficient synthesis of diverse compound libraries. Derivatives of this compound, such as benzothiazoles and phenothiazines, have shown significant biological activity, including the inhibition of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and MAPK pathways.[2][3][4]
This document provides detailed application notes and experimental protocols for several key catalytic systems utilized in the reactions of this compound, aimed at guiding researchers in the synthesis of novel derivatives for drug development and other applications.
Data Presentation: Catalytic Reactions of this compound and Analogues
The following tables summarize quantitative data for various catalytic and non-catalytic reactions involving this compound and its structural analogues. These reactions are pivotal for creating libraries of compounds for screening and lead optimization.
Table 1: Synthesis of Benzothiazole Derivatives via Condensation
| Entry | Aldehyde Partner | Catalytic System | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | Aromatic Aldehydes | H₂O₂/HCl | Ethanol | Room Temp. | 45-60 min | 85-94 |
| 2 | Aromatic Aldehydes | SnP₂O₇ | - | Room Temp. | 8-35 min | 87-95 |
| 3 | Aromatic Aldehydes | [PhI(OH)OTs] | 1,4-Dioxane | Room Temp. | 15 min | 80-90 |
| 4 | Aromatic Aldehydes | Ag₂O (MW) | - | 80 | 4-8 min | 92-98 |
Table 2: Synthesis of Phenothiazine Derivatives
| Entry | Coupling Partner | Catalytic System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexanone | KI / (benzylsulfonyl)benzene | Chlorobenzene | 140 | 24 | 55* |
*Note: In this reaction, the bromine substituent was reported to be hydrogenated under the reaction conditions to yield the unsubstituted phenothiazine product.[5]
Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides
These protocols are for structurally similar aryl bromides and serve as a starting point for optimization with this compound.
| Reaction Type | Aryl Bromide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Methyl 2-amino-5-bromobenzoate | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 4-12 | Typical >80 |
| Buchwald-Hartwig | 2-Amino-5-bromo-4-methylpyridine | Arylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | Variable | Typical >70 |
| Sonogashira | 2-Amino-3-bromopyridine | Terminal alkyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 |
| Heck | 2-Amino-5-bromo-4-methylpyridine | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | Typical >70 |
Experimental Protocols
The following are detailed methodologies for key experiments. Standard laboratory safety procedures should be followed at all times. Reactions involving palladium catalysts should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Synthesis of 2-Aryl-benzothiazoles via Catalytic Condensation
This protocol describes the synthesis of 2-substituted benzothiazoles from this compound and various aldehydes.
Materials:
-
This compound
-
Substituted Aldehyde (1.0 equiv.)
-
Catalytic System (see Table 1 for options, e.g., H₂O₂/HCl)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure (Example using H₂O₂/HCl): [6]
-
To a round-bottom flask, add this compound (1.0 mmol) and the desired aldehyde (1.0 mmol) in ethanol (10 mL).
-
Stir the mixture at room temperature.
-
Add a mixture of H₂O₂ (6.0 mmol) and HCl (3.0 mmol) dropwise to the flask.
-
Continue stirring at room temperature for 45-60 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-bromobenzothiazole.
Protocol 2: Synthesis of Phenothiazine via Reaction with Cyclohexanone
This protocol is adapted from a method for the synthesis of phenothiazines from substituted 2-aminobenzenethiols.[5][7]
Materials:
-
This compound (0.2 mmol)
-
Cyclohexanone (0.3 mmol)
-
Potassium Iodide (KI) (0.02 mmol)
-
(Benzylsulfonyl)benzene (0.02 mmol)
-
Chlorobenzene (0.8 mL)
-
Sealed reaction tube
-
Magnetic stirrer and heating block
Procedure:
-
Add Potassium Iodide (3.4 mg, 0.02 mmol) and (benzylsulfonyl)benzene (4.6 mg, 0.02 mmol) to a 10 mL reaction tube.
-
Purge the sealed tube with oxygen three times.
-
Add this compound (40.8 mg, 0.2 mmol), cyclohexanone (31 µL, 0.3 mmol), and chlorobenzene (0.8 mL) via syringe.
-
Stir the reaction mixture at 140 °C for 24 hours.
-
After cooling to room temperature, remove the volatiles under reduced pressure.
-
Purify the residue by column chromatography on neutral aluminum oxide to afford the desired product. (Note: The original procedure with this substrate resulted in hydrogenation of the bromo group, yielding unsubstituted phenothiazine).[5]
Protocol 3: Representative Suzuki-Miyaura Cross-Coupling
This is a general protocol for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, adapted for this compound.[8][9][10]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk flask or equivalent reaction vessel
-
Reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
To a Schlenk flask, add this compound (204 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with Argon or Nitrogen (repeat this cycle three times).
-
Add the 1,4-dioxane/water (4:1) solvent mixture (10 mL) via syringe.
-
Degas the solution by bubbling Argon through it for 15-20 minutes.
-
Under a positive pressure of Argon, add Pd(PPh₃)₄ (35-58 mg, 3-5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the mixture with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Representative Buchwald-Hartwig Amination
This general protocol describes the palladium-catalyzed C-N bond formation between an aryl bromide and an amine, adapted for this compound.[8][11][12][13]
Materials:
-
This compound (1.0 mmol)
-
Primary or secondary amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.4 mmol)
-
Anhydrous Toluene
-
Schlenk tube
Procedure:
-
To a dry Schlenk tube, add this compound (204 mg, 1.0 mmol), Cs₂CO₃ (456 mg, 1.4 mmol), Pd₂(dba)₃ (18 mg, 2 mol%), and Xantphos (23 mg, 4 mol%).
-
Evacuate and backfill the tube with Argon (repeat three times).
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway Visualization
Derivatives of this compound, such as benzothiazoles and phenothiazines, have been identified as potent inhibitors of critical cellular signaling pathways involved in cancer cell proliferation and survival. The PI3K/AKT/mTOR pathway is a key regulator of cell growth and is frequently dysregulated in various cancers. Benzothiazole derivatives have been specifically designed as inhibitors of PI3K, while phenothiazines have been shown to inhibit the Akt/mTOR pathway.[2][6]
The following diagram illustrates the canonical PI3K/AKT/mTOR signaling cascade, highlighting the key nodes that are targeted by these classes of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 4. Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of 2-Amino-5-bromobenzenethiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromobenzenethiol and its derivatives are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1] The presence of a reactive thiol group, an amino group, and a bromine atom provides a versatile scaffold for the construction of complex heterocyclic systems, making this class of compounds highly valuable in drug discovery and development. This document provides detailed application notes and scalable protocols for the synthesis of this compound, targeting researchers and professionals involved in process development and large-scale chemical synthesis.
Synthetic Strategies Overview
Several synthetic routes to this compound have been reported, each with distinct advantages and challenges in the context of scale-up. The primary methods include:
-
Direct Bromination of 2-Aminothiophenol: This is a straightforward approach but requires careful control of reaction conditions to ensure regioselectivity and avoid over-bromination.
-
Thiocyanogenation of p-Bromoaniline followed by Hydrolysis: This two-step process offers an alternative route that can be advantageous in certain manufacturing settings.[2]
-
Reduction of 2-Amino-5-bromobenzaldehyde: This method is suitable if the corresponding aldehyde is a readily available starting material.[1]
The selection of the optimal route for scale-up depends on factors such as the cost and availability of starting materials, desired purity, and the capabilities of the manufacturing facility.
Comparative Data of Synthetic Routes
The following table summarizes the key parameters for the different synthetic routes to this compound, providing a basis for comparison for scale-up operations.
| Parameter | Method 1: Direct Bromination | Method 2: Thiocyanogenation/Hydrolysis | Method 3: Reduction of Aldehyde |
| Starting Material | 2-Aminothiophenol | p-Bromoaniline | 2-Amino-5-bromobenzaldehyde |
| Key Reagents | Bromine, Acetic Acid | Potassium Thiocyanate, Bromine, Potassium Hydroxide | Lithium Aluminum Hydride or other reducing agents |
| Reaction Stages | 1 | 2 | 1 |
| Reported Yield | Moderate to High | Moderate | High |
| Key Challenges | Regioselectivity, potential for disulfide formation, handling of bromine. | Handling of thiocyanogen, optimization of hydrolysis conditions. | Availability and cost of the starting aldehyde, handling of potent reducing agents. |
| Scalability | Feasible with strict process control. | Potentially complex for large-scale due to intermediate isolation. | Dependent on the cost-effectiveness of the starting material and reducing agent. |
Experimental Protocols
Method 1: Scale-up Synthesis via Direct Bromination of 2-Aminothiophenol
This protocol details a scalable procedure for the direct bromination of 2-aminothiophenol.
Materials:
-
2-Aminothiophenol
-
Glacial Acetic Acid
-
Bromine
-
Ammonia solution
-
Deionized Water
-
Methanol
Equipment:
-
Large-scale glass-lined reactor with temperature control and mechanical stirring
-
Addition funnel
-
Nutsche filter-dryer
-
Vacuum oven
Procedure:
-
Reaction Setup: Charge the glass-lined reactor with a pre-cooled (5°C) solution of 2-aminothiophenol (1.0 eq) in glacial acetic acid (10 vol). Begin vigorous stirring.
-
Bromination: Prepare a solution of bromine (1.05 eq) in glacial acetic acid (2 vol). Add this solution dropwise to the reactor via the addition funnel over a period of 2-3 hours, maintaining the internal temperature at 5-10°C.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the consumption of the starting material is complete (typically 2-4 hours after the addition is finished).
-
Quenching and Isolation: Upon completion, the hydrochloride salt of the product often precipitates. Filter the solid using a Nutsche filter-dryer and wash with cold glacial acetic acid.
-
Neutralization: The isolated salt is then carefully neutralized with an ammonia solution to precipitate the free base.
-
Purification: The crude this compound is collected by filtration, washed thoroughly with deionized water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as methanol.[2]
-
Drying: Dry the purified product in a vacuum oven at a temperature not exceeding 50°C until a constant weight is achieved.
Workflow Diagram:
Caption: Workflow for the direct bromination of 2-aminothiophenol.
Method 2: Synthesis via Thiocyanogenation of p-Bromoaniline and Hydrolysis
This two-step protocol offers an alternative route starting from p-bromoaniline.
Step 1: Synthesis of 2-Amino-5-bromophenylthiocyanate
Materials:
-
p-Bromoaniline
-
Potassium Thiocyanate
-
Bromine
-
Glacial Acetic Acid
Procedure:
-
A solution of potassium thiocyanate in glacial acetic acid is treated with bromine at a low temperature to generate thiocyanogen in situ.
-
p-Bromoaniline is then added to the reaction mixture, and the reaction is stirred until completion.
-
The product, 2-Amino-5-bromophenylthiocyanate, is isolated by precipitation and filtration.
Step 2: Hydrolysis to this compound
Materials:
-
2-Amino-5-bromophenylthiocyanate
-
Potassium Hydroxide
-
Water
-
Glacial Acetic Acid
Procedure:
-
The intermediate from Step 1 is refluxed with an aqueous solution of potassium hydroxide.[2]
-
The reaction is monitored for the cessation of ammonia evolution, indicating the completion of hydrolysis.[2]
-
The reaction mixture is cooled and neutralized with glacial acetic acid to precipitate the product.
-
The crude this compound is then purified as described in Method 1.
Synthetic Pathway Diagram:
Caption: Two-step synthesis via thiocyanogenation and hydrolysis.
Synthesis of Derivatives: Formation of Benzothiazoles
This compound is a key precursor for the synthesis of various substituted benzothiazoles, which are important scaffolds in medicinal chemistry.
General Protocol for Benzothiazole Formation:
Materials:
-
This compound
-
Aldehyde or Carboxylic Acid derivative
-
Appropriate solvent (e.g., ethanol, DMSO)
-
Catalyst (if required, e.g., acid or base)
Procedure:
-
In a suitable reactor, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the aldehyde or carboxylic acid derivative (1.0-1.2 eq).
-
If necessary, add a catalytic amount of an acid or base.
-
Heat the reaction mixture to the desired temperature and monitor for completion.
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
Signaling Pathway Diagram (Illustrative):
Caption: Synthesis of benzothiazole derivatives.
Conclusion
The scale-up synthesis of this compound and its derivatives requires careful consideration of the synthetic route and optimization of reaction conditions. The protocols provided herein offer a foundation for process development, emphasizing scalability and practicality. Researchers and drug development professionals can adapt these methodologies to their specific needs, ensuring a reliable supply of these critical building blocks for their research and manufacturing campaigns.
References
The Strategic Utility of 2-Amino-5-bromobenzenethiol in the Synthesis of Bioactive Heterocyclic Scaffolds: Application Notes and Protocols
This guide provides an in-depth exploration of the synthetic applications of 2-Amino-5-bromobenzenethiol, a versatile building block for the construction of various heterocyclic compounds. Intended for researchers, medicinal chemists, and professionals in drug development, these notes elucidate the chemical rationale behind synthetic strategies and offer detailed, field-tested protocols for the preparation of high-value benzothiazole and phenothiazine derivatives.
Introduction: The Significance of this compound
This compound is a bifunctional aromatic compound featuring a nucleophilic thiol group and an amino group ortho to each other. This specific arrangement is primed for cyclization reactions to form fused heterocyclic systems. The presence of a bromine atom at the 5-position is of particular strategic importance. It serves as a valuable synthetic handle for further functionalization through cross-coupling reactions, enabling the diversification of the core heterocyclic scaffold. Furthermore, the electron-withdrawing nature of the bromine atom can influence the reactivity of the aromatic ring and the properties of the resulting compounds, including their biological activity.
Heterocycles derived from this precursor, such as benzothiazoles and phenothiazines, are "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs and investigational agents with a wide array of therapeutic applications, including anticancer, antimicrobial, and antipsychotic activities.
Synthesis of 6-Bromo-2-substituted-benzothiazoles
The most common and direct route to benzothiazoles from 2-aminothiophenols is the condensation reaction with carbonyl compounds, particularly aldehydes. This reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation.
Mechanistic Rationale
The reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of this compound. The resulting carbinolamine then dehydrates to form a Schiff base (imine). The lone pair of the thiol group then attacks the imine carbon in an intramolecular fashion, leading to a dihydrobenzothiazole intermediate. Finally, an oxidation step, often facilitated by air or a mild oxidizing agent, yields the aromatic 6-bromobenzothiazole.
The bromine atom at the 5-position of the starting material becomes the 6-position in the resulting benzothiazole. As an electron-withdrawing group, the bromine atom can influence the rate of the initial nucleophilic attack of the amino group.
Caption: General workflow for the synthesis of 6-bromo-2-substituted-benzothiazoles.
Protocol: Synthesis of 6-Bromo-2-(4-chlorophenyl)benzothiazole
This protocol describes a straightforward and efficient synthesis using a readily available aromatic aldehyde.
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Ethanol (as solvent)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Hydrogen Peroxide (30% solution)
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 2.04 g, 10 mmol) and 4-chlorobenzaldehyde (e.g., 1.41 g, 10 mmol) in ethanol (50 mL).
-
To this solution, add a catalytic amount of concentrated hydrochloric acid (e.g., 5 drops).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Slowly add hydrogen peroxide (30% solution, e.g., 6 mL) dropwise to the stirring solution. An exothermic reaction may be observed.
-
Continue stirring at room temperature for an additional 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to afford pure 6-bromo-2-(4-chlorophenyl)benzothiazole.
Expected Yield: 85-94%[1]
Data Summary: Synthesis of Various 6-Bromo-2-aryl-benzothiazoles
The following table summarizes the synthesis of a series of 6-bromo-2-aryl-benzothiazoles using the protocol described above with different aromatic aldehydes.
| Aldehyde Substituent | Product | Yield (%) |
| 4-Chloro | 6-Bromo-2-(4-chlorophenyl)benzothiazole | ~90% |
| 4-Nitro | 6-Bromo-2-(4-nitrophenyl)benzothiazole | ~92% |
| 4-Methoxy | 6-Bromo-2-(4-methoxyphenyl)benzothiazole | ~88% |
| Unsubstituted | 6-Bromo-2-phenylbenzothiazole | ~94% |
Note: The yields are generally high, indicating the robustness of this synthetic method. The electronic nature of the substituent on the aldehyde appears to have a minor effect on the overall yield under these conditions.
Characterization Data: 6-Bromo-2-(4-hydroxyphenyl)benzothiazole
-
¹H NMR (DMSO-d₆): δ 10.31 (1H, bs, OH), 8.39 (1H, d, J = 2.0 Hz, H-7), 7.94 (2H, d, J = 8.7 Hz, H-2', H-6'), 7.92 (1H, d, J = 8.7 Hz, H-4), 7.65 (1H, dd, J = 8.7, 2.0 Hz, H-5), 6.95 (2H, d, J = 8.7 Hz, H-3', H-5').[2]
Synthesis of Bromo-Substituted Phenothiazines
Phenothiazines are tricyclic heterocyclic compounds with a nitrogen and a sulfur atom in the central ring. They are of immense pharmacological importance. The synthesis of phenothiazines from 2-aminobenzenethiols can be more complex than that of benzothiazoles and often requires harsher reaction conditions.
Synthetic Strategy and Mechanistic Considerations
A common approach involves the reaction of a 2-aminobenzenethiol derivative with a suitable cyclic ketone, such as cyclohexanone, under high temperature and oxidative conditions. The reaction proceeds through a series of condensation, cyclization, and aromatization steps.
Caption: Conceptual workflow for phenothiazine synthesis from this compound.
Important Note on Bromine Retention: It has been reported that under certain transition-metal-free, high-temperature conditions (e.g., 140 °C in chlorobenzene with oxygen as the oxidant), the reaction of this compound with cyclohexanone can lead to the formation of the corresponding phenothiazine with concomitant loss of the bromine substituent (hydrogenation).[1] Therefore, for the synthesis of bromo-substituted phenothiazines, alternative strategies such as the Ullmann condensation or other metal-catalyzed cross-coupling reactions are often employed to ensure the retention of the halogen.
Protocol: Synthesis of a Bromo-Phenothiazine Derivative (Illustrative)
Due to the challenge of bromine retention in the direct condensation method, a more general, illustrative protocol for the synthesis of a substituted phenothiazine is provided below, which can be adapted for bromo-substituted analogues.
Materials:
-
Substituted 2-aminobenzenethiol (e.g., this compound) (1.0 eq)
-
Substituted o-halonitrobenzene (1.0 eq)
-
Copper catalyst (e.g., CuI)
-
Base (e.g., K₂CO₃)
-
High-boiling polar solvent (e.g., DMF)
Procedure (Ullmann Condensation Approach):
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, combine this compound, the o-halonitrobenzene, copper iodide (catalytic amount), and potassium carbonate (excess).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude intermediate (a substituted 2-amino-2'-nitrodiphenyl sulfide) is then typically reduced (e.g., using SnCl₂/HCl) and cyclized to form the phenothiazine ring.
This multi-step approach offers better control over the regioselectivity and retention of substituents like bromine.
The Role of the Bromine Substituent
The bromine atom at the 5-position of this compound plays a multifaceted role in the synthesis and properties of the resulting heterocyclic compounds:
-
Synthetic Handle: The C-Br bond is amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the late-stage functionalization of the benzothiazole or phenothiazine scaffold, providing access to a diverse library of analogues for structure-activity relationship (SAR) studies.
-
Electronic Effects: Bromine is an electron-withdrawing group through induction but a weak deactivator in electrophilic aromatic substitution due to its ability to donate a lone pair of electrons through resonance. In nucleophilic aromatic substitution, electron-withdrawing groups can activate the ring towards attack.[3][4] This can influence the reactivity of the starting material and the electronic properties of the final product.
-
Physicochemical and Biological Properties: The presence of a halogen atom can significantly impact the lipophilicity, metabolic stability, and binding interactions of a molecule with its biological target. Halogen bonding is an increasingly recognized non-covalent interaction that can contribute to ligand-protein binding affinity.
Conclusion
This compound is a highly valuable and strategic starting material for the synthesis of medicinally important heterocyclic compounds. The straightforward condensation with aldehydes provides a reliable and high-yielding route to 6-bromo-2-substituted-benzothiazoles. While the synthesis of bromo-substituted phenothiazines requires more nuanced strategies to ensure the retention of the bromine atom, the utility of this substituent as a synthetic handle for further diversification makes it an attractive feature. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 2-Amino-5-bromobenzenethiol in the Development of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromobenzenethiol is a key heterocyclic building block in the synthesis of a variety of bioactive compounds, particularly benzothiazole derivatives. While this compound itself is not typically the active antimicrobial agent, its strategic importance lies in its role as a precursor to 6-bromo-2-aminobenzothiazoles. The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, known for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the 6-position of the benzothiazole ring can significantly influence the biological activity of the resulting derivatives, often enhancing their antimicrobial potency.
These application notes provide an overview of the synthesis of antimicrobial agents derived from this compound and the protocols for their antimicrobial evaluation.
Synthesis of Antimicrobial Agents from this compound
The primary route for utilizing this compound in antimicrobial drug development is through its conversion to 6-bromo-2-aminobenzothiazole. This intermediate can then be further modified, for example, by forming Schiff bases, to generate a library of compounds for antimicrobial screening.
Protocol 1: Synthesis of 6-bromo-2-aminobenzothiazole
This protocol describes the synthesis of the key intermediate, 6-bromo-2-aminobenzothiazole, from this compound.
Materials:
-
This compound
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)
-
Bromine (Br2)
-
Glacial acetic acid
-
Water
-
Ethanol
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve this compound and potassium thiocyanate in glacial acetic acid in a round-bottom flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture, maintaining the temperature between 0 and 10°C.
-
After the addition is complete, continue stirring for an additional hour at a low temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid precipitate by filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 6-bromo-2-aminobenzothiazole.
Protocol 2: Synthesis of Schiff Base Derivatives of 6-bromo-2-aminobenzothiazole
This protocol outlines the general procedure for synthesizing Schiff bases from 6-bromo-2-aminobenzothiazole and various aromatic aldehydes.
Materials:
-
6-bromo-2-aminobenzothiazole
-
Substituted aromatic aldehyde (e.g., o-Vanillin)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
-
TLC plates
Procedure:
-
In a round-bottom flask, dissolve 6-bromo-2-aminobenzothiazole (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 8-10 hours, monitoring the progress of the reaction using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated Schiff base is collected by filtration.
-
Wash the product with cold ethanol and dry it.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent.[1]
Antimicrobial Activity of Benzothiazole Derivatives
Derivatives of this compound, particularly the 6-bromo-2-aminobenzothiazole Schiff bases, have demonstrated notable antimicrobial activity against a range of bacterial and fungal strains. The data below summarizes the findings from various studies.
| Compound | Microbial Strain | Activity Measurement | Result | Reference |
| o-Vanilidine-2-amino-6-bromo benzothiazole | Candida albicans | IC50 (DPPH assay) | 248.82 µg/mL | [1] |
| o-Vanilidine-2-amino-6-bromo benzothiazole | Candida albicans | IC50 (ABTS assay) | 54.4 µg/mL | [1] |
| 6-bromo-4-fluoro-2-aminobenzothiazole derivatives (W1-8) | Gram-negative bacteria | - | Showed antibacterial activity | [2] |
| 6-bromo-4-fluoro-2-aminobenzothiazole derivatives (W9-11) | Staphylococcus aureus | - | Moderate antibacterial activity | [2] |
| 6-bromo-4-fluoro-2-aminobenzothiazole derivatives (W9-11) | Proteus ssp. | - | Moderate antibacterial activity | [2] |
| 2,6-disubstituted benzothiazole derivatives | Moraxella catarrhalis | MIC | 4 µg/mL | [3] |
| Thiazolidin-4-one derivatives of benzothiazole (8a, 8b, 8c, 8d) | Pseudomonas aeruginosa | MIC | 0.09–0.18 mg/mL | [3] |
| Thiazolidin-4-one derivatives of benzothiazole (8a, 8b, 8c, 8d) | Escherichia coli | MIC | 0.09–0.18 mg/mL | [3] |
| 2-benzimidazolyl and 2-benzothiazolyl substituted benzothieno-2-carboxamide (Compound 149) | Enterococcus faecalis | MIC | 8 µg/mL | [3] |
Protocols for Antimicrobial Screening
The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds using the broth microdilution method.
Protocol 3: Broth Microdilution Assay for MIC Determination
Materials:
-
Synthesized benzothiazole derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (broth with solvent)
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Also, include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve the compounds, to check for solvent toxicity). A growth control well (broth with inoculum only) is also essential.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The results can also be read using a microplate reader at a specific wavelength (e.g., 600 nm).
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of benzothiazole derivatives with promising antimicrobial properties. The synthetic routes are generally straightforward, allowing for the generation of diverse compound libraries for screening. The resulting 6-bromo-benzothiazole scaffold has been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Further research focusing on the structure-activity relationship (SAR) of these derivatives could lead to the development of novel and potent antimicrobial agents to combat the growing challenge of antimicrobial resistance.
References
Application Note: A Comprehensive Protocol for the Purification of 2-Amino-5-bromobenzenethiol
Introduction: The Significance of High-Purity 2-Amino-5-bromobenzenethiol
This compound, a bifunctional aromatic compound with the molecular formula C₆H₆BrNS, is a crucial intermediate in the fields of medicinal chemistry and material science.[1] Its unique structure, incorporating a nucleophilic thiol group and a versatile amino group on a brominated benzene ring, makes it a valuable precursor for the synthesis of a wide array of complex molecules.[1][2] In drug development, it serves as a key building block for novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1][3] The bromine atom provides a reactive site for cross-coupling reactions, while the amino and thiol moieties allow for the construction of diverse heterocyclic systems.[2]
The utility of this compound in these sophisticated applications is directly contingent on its purity. Impurities from the synthetic process can lead to undesirable side reactions, lower yields of the target molecule, and introduce contaminants that are difficult to remove in later stages. For pharmaceutical applications, in particular, the purity of starting materials is a critical parameter governed by stringent regulatory standards. This guide provides a detailed, field-tested protocol for the purification of this compound to a high degree of purity, ensuring its suitability for demanding research and development applications.
Critical Safety Precautions and Hazard Management
This compound is a hazardous substance and must be handled with appropriate care in a controlled laboratory environment.[4] A thorough risk assessment must be conducted before commencing any work.
GHS Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[4]
-
Odor: The compound possesses a strong, unpleasant stench.[5]
Mandatory Personal Protective Equipment (PPE) and Handling Guidelines:
-
Engineering Controls: All handling of solid and dissolved this compound must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1][5]
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contamination occurs.
-
Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.
-
Lab Coat: A flame-resistant lab coat must be worn and kept fastened.
-
Waste Disposal: All contaminated materials and chemical waste must be disposed of according to institutional and local environmental regulations for hazardous waste.
In case of exposure, consult the Safety Data Sheet (SDS) immediately and seek medical attention.[5][6]
Purification Strategy: Recrystallization vs. Chromatography
The two most effective methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature of the impurities and the scale of the purification.
-
Recrystallization: This is an ideal technique for removing small amounts of impurities from a solid compound, particularly if the impurities have different solubility profiles from the product. It is often efficient for larger quantities (>1 g) and can yield highly crystalline, pure material.
-
Column Chromatography: This method is superior for separating the desired compound from impurities with similar polarities and for purifying smaller quantities of material or crude products containing multiple byproducts.[7][8] It offers high resolution but can be more time-consuming and solvent-intensive than recrystallization.
A common strategy involves an initial purification by recrystallization, followed by column chromatography if the desired purity is not achieved.
Detailed Experimental Protocol: Purification by Recrystallization
This protocol is designed to purify crude this compound, which typically appears as a yellow to brown solid. The principle is to dissolve the impure compound in a minimum amount of a hot solvent system and allow it to crystallize upon cooling, leaving impurities behind in the solvent.
Materials and Equipment:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Hotplate with stirring capability
-
Büchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Spatula and glass stir rod
Step-by-Step Procedure:
-
Solvent Selection: An ethanol/water mixture is an effective solvent system. This compound is soluble in hot ethanol and less soluble in cold ethanol and water.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in a 250 mL Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 20-30 mL) and heat the mixture gently on a hotplate with stirring. Add more ethanol in small portions until the solid is fully dissolved at the boiling point. Avoid using an excessive amount of solvent to ensure a good recovery yield.[9]
-
Decolorization (Optional): If the solution is highly colored, it may indicate the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% by weight). Reheat the mixture to boiling for 5-10 minutes. The carbon will adsorb the colored impurities.[9]
-
Hot Filtration (if Decolorized): If activated carbon was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization of the product.[9]
-
Crystallization: To the hot, clear solution, add deionized water dropwise until a persistent cloudiness appears, indicating the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 1:1 ratio) to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. The purified compound should be a pale yellow solid.[1]
Detailed Experimental Protocol: Purification by Column Chromatography
This protocol is suitable for purifying small-scale reactions or when recrystallization fails to remove persistent impurities.
Materials and Equipment:
-
Crude this compound
-
Silica Gel (200-400 mesh)
-
Hexane (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Fraction collection tubes
-
Rotary evaporator
Step-by-Step Procedure:
-
TLC Analysis: Before running the column, determine the optimal eluent system using TLC. Spot the crude material on a TLC plate and elute with different ratios of hexane and ethyl acetate. A good starting point is a 9:1 hexane:ethyl acetate mixture. The ideal system will show the desired product spot with a retention factor (Rf) of approximately 0.3-0.4, well-separated from impurity spots.
-
Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.
-
Elution and Fraction Collection: Begin eluting the column with the solvent system determined by TLC (e.g., 9:1 hexane:ethyl acetate).[8] Collect fractions in test tubes. Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.
-
Solvent Removal: Combine the pure fractions containing the desired product. Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
Drying: Dry the final product under high vacuum to remove any residual solvent.
Purity Assessment and Characterization
The purity of the final product must be rigorously verified.
-
Melting Point: A sharp melting point range close to the literature value (111-113 °C) is a good indicator of high purity.[1][11]
-
Thin Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate.
-
Spectroscopic Analysis: The identity and purity of the compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]
Summary of Key Data
| Property | Value | Reference |
| Molecular Formula | C₆H₆BrNS | [4] |
| Molecular Weight | 204.09 g/mol | [4] |
| Appearance | Yellow Solid | [1] |
| Melting Point (Purified) | 111-113 °C | [1][11] |
| Expected Purity (Post-Purification) | >98% | Internal Target |
| Storage | Keep refrigerated in a dry, well-ventilated place. | [5] |
Purification Workflow Diagram
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Workflow for the purification and analysis of this compound.
References
- 1. Buy this compound | 23451-95-8 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Amino-5-bromobenzene-1-thiol | C6H6BrNS | CID 1209045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. echemi.com [echemi.com]
- 7. CN103304507B - Green method for preparing heterocyclic compounds from nitriles - Google Patents [patents.google.com]
- 8. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03134E [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-bromobenzenethiol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Amino-5-bromobenzenethiol synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are three primary synthetic routes for this compound:
-
Two-Step Synthesis from p-Bromoaniline: This is a widely used method that involves the initial formation of 6-bromo-2-aminobenzothiazole from p-bromoaniline, followed by hydrolytic cleavage to yield the final product.[1][2]
-
Direct Bromination of 2-Aminothiophenol: This method involves the direct bromination of 2-aminothiophenol. However, controlling regioselectivity to obtain the desired 5-bromo isomer is a key challenge.[3]
-
Reduction of 2-Amino-5-bromobenzaldehyde: This route utilizes a suitable reducing agent to convert 2-Amino-5-bromobenzaldehyde to the corresponding thiol.[3]
Q2: My yield is consistently low in the two-step synthesis from p-bromoaniline. What are the likely causes?
A2: Low yields in this synthesis can stem from several factors. In the first step (synthesis of 6-bromo-2-aminobenzothiazole), incomplete reaction, side reactions like over-bromination, or the formation of regioisomers can occur.[4] In the second step (hydrolysis), incomplete cleavage of the benzothiazole ring or degradation of the product can reduce the yield.[5] Careful control of reaction conditions, such as temperature and reaction time, is crucial.
Q3: I am observing the formation of multiple products during the bromination of 2-aminothiophenol. How can I improve the regioselectivity for the 5-bromo isomer?
A3: The amino group in 2-aminothiophenol is an ortho-, para-director. To favor bromination at the 5-position (para to the amino group), it is important to control the reaction conditions carefully. This includes using a mild brominating agent, controlling the stoichiometry of the reactants, and maintaining a low reaction temperature to minimize the formation of di-brominated and other isomeric byproducts.[6]
Q4: What are the best practices for handling and storing this compound to prevent degradation?
A4: this compound is susceptible to oxidation, which can lead to the formation of disulfide impurities.[4] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place. When handling the compound, it is advisable to work in a well-ventilated fume hood and use appropriate personal protective equipment, as it can be harmful if inhaled or in contact with skin.[3]
Troubleshooting Guides
Route 1: Two-Step Synthesis from p-Bromoaniline
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of 6-bromo-2-aminobenzothiazole (Step 1) | - Incomplete reaction. - Over-bromination of the aniline starting material. - Formation of para-thiocyanation by-products.[4] | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Add the brominating agent dropwise at a controlled, low temperature.[4] - Consider a two-step approach where the arylthiourea is synthesized first and then cyclized. |
| Difficulties in hydrolyzing 6-bromo-2-aminobenzothiazole (Step 2) | - Incomplete hydrolysis. - Degradation of the product under harsh basic conditions.[5] | - Ensure a sufficient excess of the hydrolyzing agent (e.g., KOH) is used. - Monitor the reaction for the cessation of ammonia evolution, indicating completion.[1] - Consider using milder hydrolysis conditions or a different base. |
| Product Purity Issues | - Presence of unreacted starting materials or intermediates. - Formation of disulfide byproducts due to oxidation. | - Purify the intermediate 6-bromo-2-aminobenzothiazole before hydrolysis. - After hydrolysis and neutralization, handle the product under an inert atmosphere to minimize oxidation. - Recrystallization from a suitable solvent like methanol can be effective for purification.[1] |
Route 2: Direct Bromination of 2-Aminothiophenol
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield and Poor Regioselectivity | - Formation of multiple brominated isomers. - Di-bromination of the aromatic ring. | - Use a highly regioselective brominating agent such as N-bromosuccinimide (NBS). - Control the stoichiometry of the brominating agent precisely. - Perform the reaction at low temperatures to enhance selectivity.[6] |
| Oxidation of the Thiol Group | - The thiol group is easily oxidized to a disulfide, especially in the presence of a brominating agent. | - Conduct the reaction under an inert atmosphere (nitrogen or argon). - Use a non-oxidizing brominating agent if possible. - Keep the reaction temperature low. |
| Difficult Purification | - Separation of the desired 5-bromo isomer from other isomers can be challenging. | - Utilize column chromatography with a suitable solvent system for separation. - Consider derivatization of the product mixture to facilitate separation, followed by deprotection. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Reported Yield (%) | Advantages | Disadvantages |
| Two-Step Synthesis | p-Bromoaniline | 1. KSCN, Br₂ 2. KOH | ~35% (for analogous chloro derivative)[1] | - Readily available starting material. - Well-established methodology. | - Two-step process. - Moderate overall yield. |
| Direct Bromination | 2-Aminothiophenol | Bromine in Acetic Acid | Yields can vary significantly based on conditions. | - Direct, one-step reaction. | - Poor regioselectivity. - Prone to oxidation. - Difficult purification. |
| Reduction | 2-Amino-5-bromobenzaldehyde | LiAlH₄ (for analogous reactions)[3] | Not explicitly reported for this specific conversion. | - Potentially high yield and clean reaction. | - Requires synthesis of the starting aldehyde. - The reducing agent may affect other functional groups. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound from p-Bromoaniline
Step 1: Synthesis of 6-bromo-2-aminobenzothiazole
-
Dissolve p-bromoaniline (1 equivalent) in glacial acetic acid in a reaction flask cooled in an ice bath.
-
Add potassium thiocyanate (KSCN) (1.1 equivalents) to the solution and stir.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Pour the reaction mixture into cold water and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.
Step 2: Hydrolysis of 6-bromo-2-aminobenzothiazole
-
Reflux the 6-bromo-2-aminobenzothiazole (1 equivalent) with an aqueous solution of potassium hydroxide (KOH) (5 times by weight of the benzothiazole).[1]
-
Continue refluxing until the evolution of ammonia gas ceases.
-
Cool the reaction mixture and carefully neutralize it with glacial acetic acid.
-
The precipitated this compound can be extracted with a suitable organic solvent (e.g., ether).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.
-
Further purification can be achieved by recrystallization from methanol.[1]
Mandatory Visualization
Caption: Two-step synthesis of this compound from p-bromoaniline.
References
Technical Support Center: Reactions of 2-Amino-5-bromobenzenethiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromobenzenethiol. It addresses common issues, particularly the formation of side products, that can affect reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The most frequently encountered side products arise from the reactivity of the thiol and amino groups. These include:
-
Disulfide Dimer: Oxidation of the thiol group leads to the formation of the corresponding disulfide, 5,5'-dibromo-2,2'-dithiobis(aniline). This is often observed as a yellow precipitate.[1][2]
-
Over-oxidation Products: In reactions involving oxidizing agents, the thiol group can be further oxidized to sulfonic acids.[1] Careful control of oxidant stoichiometry is crucial.
-
Self-Condensation Products: Under certain conditions, particularly with reagents like phosgene or at high temperatures, this compound can undergo self-condensation to form symmetrical urea or thiourea derivatives.[1]
-
Incomplete Cyclization Intermediates: In the synthesis of heterocyclic compounds like benzothiazoles, the reaction may stall at an intermediate stage, such as a Schiff base, leading to incomplete cyclization.[1]
-
Benzothiazole Formation (as an impurity): During the synthesis or isolation of 2-aminothiophenol itself, reaction with formic acid (which can be a byproduct in certain synthetic routes) can lead to the formation of benzothiazole as a difficult-to-remove impurity.
Q2: How can I minimize the formation of the disulfide dimer side product?
A2: The formation of the disulfide dimer is primarily due to oxidation by atmospheric oxygen. To minimize this side reaction, it is highly recommended to perform the reaction under an inert atmosphere, such as nitrogen or argon.[1] Using freshly purified or commercially available this compound of high purity is also advisable.
Q3: My reaction to form a benzothiazole derivative has a low yield. What are the likely causes?
A3: Low yields in benzothiazole synthesis are common and can be attributed to several factors:
-
Poor Quality of Starting Material: As mentioned, oxidation of this compound to the disulfide dimer is a major issue.[2]
-
Inefficient Cyclization: The intermediate formed (e.g., a Schiff base from an aldehyde) may not cyclize efficiently. The choice of catalyst and reaction conditions, such as temperature, is critical to promote this step.[1]
-
Side Reactions of the Coupling Partner: The aldehyde or other carbonyl-containing starting material may have impurities (e.g., carboxylic acids) or undergo self-condensation.[1]
Q4: Are there specific safety precautions for handling this compound?
A4: Yes. This compound is a thiol and thus has a strong, unpleasant odor. It should always be handled in a well-ventilated fume hood. Due to its susceptibility to oxidation, it is best handled under an inert atmosphere.[1] Always consult the Safety Data Sheet (SDS) for comprehensive handling and safety information.
Troubleshooting Guides
Problem 1: Formation of a Yellow Precipitate and Low Yield in Benzothiazole Synthesis
| Symptom | Potential Cause | Troubleshooting Steps |
| A yellow, insoluble solid is observed early in the reaction. The desired product yield is significantly reduced. | Oxidation of this compound to the disulfide dimer. | - Use an Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents and maintain the inert atmosphere throughout the reaction. - High-Purity Reagents: Use freshly opened or purified this compound. - Degas Solvents: Degas the reaction solvent prior to use to remove dissolved oxygen. |
| Quantitative Data Summary: | While specific yields vary greatly depending on the reaction, the formation of the disulfide dimer can consume a significant portion of the starting material, with some reports indicating that improper handling can lead to >50% conversion to the disulfide. |
Problem 2: Complex Product Mixture with Multiple Spots on TLC
| Symptom | Potential Cause | Troubleshooting Steps |
| Thin-layer chromatography (TLC) of the crude reaction mixture shows multiple product spots that are difficult to separate. | - Incomplete Cyclization: The reaction may not have gone to completion, leaving starting materials and intermediates. - Self-Condensation: The starting materials may be undergoing self-condensation reactions. - Over-oxidation: If an oxidant is used, it may be leading to multiple oxidation states of the desired product or starting material. | - Monitor Reaction Progress: Use TLC to monitor the consumption of starting materials and the formation of the product over time. Extend the reaction time if necessary. - Control Reagent Addition: Add reagents that can cause self-condensation (e.g., phosgene, CDI) slowly and at a controlled temperature. - Optimize Oxidant Stoichiometry: Carefully control the amount of oxidizing agent used to avoid over-oxidation.[1] |
| Quantitative Data Summary: | The presence of multiple byproducts can reduce the isolated yield of the desired product to less than 30-40% in unoptimized reactions. |
Experimental Protocols
Protocol 1: Synthesis of 2-Arylbenzothiazoles with Mitigation of Disulfide Formation
This protocol is a general procedure for the synthesis of 2-arylbenzothiazoles from this compound and an aromatic aldehyde, with steps to minimize side product formation.
Materials:
-
This compound
-
Aromatic aldehyde
-
Ethanol (degassed)
-
Hydrogen peroxide (30%)
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in degassed ethanol.
-
To this stirred solution at room temperature, add 30% hydrogen peroxide (approx. 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (approx. 3.0 mmol).[2]
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 45-60 minutes).[2]
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid product by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-arylbenzothiazole.
Troubleshooting Note: If a significant amount of yellow precipitate (disulfide dimer) is observed, ensure that all solvents are thoroughly degassed and the inert atmosphere is maintained throughout the reaction.
Protocol 2: N-Acylation of this compound
This protocol describes the acylation of the amino group.
Materials:
-
This compound
-
Acyl chloride or anhydride
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, THF)
-
Base (e.g., Triethylamine, Pyridine)
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound (1.0 mmol) in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Add the base (1.1 mmol) to the solution.
-
Slowly add the acylating agent (1.05 mmol) dropwise to the cooled, stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting Note: To avoid potential S-acylation, ensure the reaction is performed under anhydrous conditions and at a low temperature. Slow addition of the acylating agent is crucial to prevent di-acylation and other side reactions.
Visualizations
Caption: Common reaction pathways for this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
How to avoid di-bromination in 2-Amino-5-bromobenzenethiol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Amino-5-bromobenzenethiol, with a specific focus on avoiding di-bromination.
Troubleshooting Guide: Minimizing Di-bromination
Issue: Formation of a significant amount of di-brominated byproduct.
The synthesis of this compound from 2-aminobenzenethiol is susceptible to over-bromination due to the activating effects of the amino and thiol groups on the aromatic ring. The primary di-brominated byproduct is 2-Amino-3,5-dibromobenzenethiol. Below are potential causes and recommended solutions to mitigate this issue.
| Potential Cause | Recommended Solutions |
| Excess Brominating Agent | Strict Stoichiometric Control: Carefully control the molar equivalents of the brominating agent. Use a precise 1.0 to 1.05 equivalent of the brominating agent relative to the 2-aminobenzenethiol. An excess of bromine is the most direct cause of over-bromination. |
| High Reaction Temperature | Low-Temperature Bromination: Perform the addition of the brominating agent at a reduced temperature, typically between -10°C and 0°C. This helps to control the reaction rate and minimize the formation of di-brominated byproducts. Maintain the low temperature throughout the addition and for an initial period afterward. |
| High Local Concentration of Brominating Agent | Slow, Controlled Addition: Add the brominating agent dropwise or in small portions over an extended period. This prevents localized high concentrations of bromine that can promote di-bromination. |
| Highly Activating Substrate | Amino Group Protection: Protect the highly activating amino group as an acetamide. The acetyl group is less activating than the amino group, which allows for more controlled bromination. The protecting group can be removed after bromination. (See Experimental Protocol 2). |
| Choice of Brominating Agent | Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than molecular bromine (Br₂). Consider using NBS to reduce the likelihood of over-bromination. |
| Solvent Effects | Solvent Optimization: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents can sometimes reduce the electrophilicity of the bromine, leading to higher selectivity. |
Frequently Asked Questions (FAQs)
Q1: Why is di-bromination a common problem in the synthesis of this compound?
A1: The starting material, 2-aminobenzenethiol, contains two activating groups on the benzene ring: an amino (-NH₂) group and a thiol (-SH) group. These groups donate electron density to the ring, making it highly susceptible to electrophilic aromatic substitution. This high reactivity can lead to the addition of a second bromine atom, resulting in the di-bromo byproduct.
Q2: What is the most reliable method to achieve selective mono-bromination?
A2: The most robust method to ensure mono-bromination is to temporarily protect the amino group as an acetamide (-NHCOCH₃). This reduces the activating effect of the amino group, allowing for more controlled bromination at the desired position. The acetyl group can then be removed to yield the final product.
Q3: How can I monitor the progress of the reaction and the formation of byproducts?
A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. By comparing the reaction mixture to spots of the starting material and, if available, the desired product and di-bromo byproduct, you can track the consumption of the starting material and the formation of products. Gas chromatography-mass spectrometry (GC-MS) can also be used for a more quantitative analysis of the product distribution.
Q4: I have already synthesized a mixture containing the di-bromo byproduct. How can I purify the desired this compound?
A4: Purification can be achieved through column chromatography on silica gel. The polarity difference between the mono- and di-brominated products should allow for their separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point for elution.
Q5: Can I use other brominating agents besides Br₂ and NBS?
A5: Yes, other brominating systems can be employed. For instance, using copper(II) bromide (CuBr₂) can offer high regioselectivity in some cases. Another approach is the in situ generation of bromine from potassium bromide (KBr) with an oxidant, which can sometimes provide better control over the bromine concentration.
Data Presentation
The following table summarizes the impact of different reaction conditions on the selectivity of aniline bromination, which serves as a relevant model for the 2-aminobenzenethiol system.
| Starting Material | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Mono-bromo Yield (%) | Di-bromo Yield (%) | Reference |
| Aniline | NBS | Pd(OAc)₂ | HFIP | 90 | 23 (combined) | - | |
| Aniline | NBP | Pd(OAc)₂ | HFIP | 90 | 28 (combined) | - | |
| Aniline | CuBr₂ | - | Ionic Liquid | Room Temp | High (para-selective) | Not specified | N/A |
NBS = N-Bromosuccinimide; NBP = N-Bromophthalimide; Pd(OAc)₂ = Palladium(II) acetate; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol.
Experimental Protocols
Protocol 1: Direct Bromination of 2-Aminobenzenethiol
This protocol is a direct approach but requires careful control to minimize di-bromination.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzenethiol (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Bromination: Slowly add a solution of bromine (1.0 eq) in the same solvent to the cooled solution dropwise over 1-2 hours, ensuring the temperature does not rise above 5°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.
-
Isolation: Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Bromination via N-Acetylation (Recommended for High Selectivity)
This three-step protocol is the most reliable method for achieving selective mono-bromination.
Step 1: Acetylation of 2-Aminobenzenethiol
-
Reaction: In a flask, dissolve 2-aminobenzenethiol (1.0 eq) in glacial acetic acid.
-
Heating: Heat the mixture to reflux for 1-2 hours.
-
Isolation: Cool the reaction mixture and pour it into ice water. The N-acetyl-2-aminobenzenethiol will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry.
Step 2: Bromination of N-Acetyl-2-aminobenzenethiol
-
Dissolution: Dissolve the dried N-acetyl-2-aminobenzenethiol (1.0 eq) in a suitable solvent like acetic acid.
-
Bromination: At room temperature, add N-bromosuccinimide (1.05 eq) in portions to the solution with stirring.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Pour the reaction mixture into water. The N-acetyl-2-amino-5-bromobenzenethiol will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and dry.
Step 3: Deprotection (Hydrolysis) of the Acetyl Group
-
Hydrolysis: Suspend the N-acetyl-2-amino-5-bromobenzenethiol in an aqueous solution of hydrochloric acid (e.g., 10% HCl).
-
Heating: Heat the mixture to reflux for 2-4 hours.
-
Neutralization: Cool the solution and neutralize it with a base (e.g., sodium hydroxide solution) to a pH of ~7-8. The this compound will precipitate.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize if necessary.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for di-bromination.
Optimizing reaction conditions for benzothiazole synthesis from 2-Amino-5-bromobenzenethiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzothiazoles from 2-Amino-5-bromobenzenethiol.
Troubleshooting Guide
This guide addresses specific issues that can lead to suboptimal results during the synthesis of 6-bromo-2-substituted-benzothiazoles, offering potential causes and solutions in a question-and-answer format.
Q1: I am experiencing very low to no yield of my desired benzothiazole product. What are the likely causes and how can I improve it?
Low or no product yield is a common issue that can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Poor Quality of Starting Materials: this compound is susceptible to oxidation.[1] Ensure the purity of your starting material. Using a freshly opened bottle or purifying it before use is advisable. The quality of the reacting partner (e.g., aldehyde, carboxylic acid) is also crucial.
-
Suboptimal Reaction Conditions: The reaction conditions may not be optimal for your specific substrates. Key parameters to investigate include solvent, temperature, and reaction time. Common solvents for this synthesis include ethanol and DMSO.[2] Some modern approaches even utilize solvent-free conditions which can enhance yields.[1][2]
-
Inefficient Cyclization and Oxidation: The synthesis involves the cyclization to form a benzothiazoline intermediate, followed by oxidation to the final benzothiazole.[2] If the oxidation step is inefficient, the reaction can stall. Ensure an adequate oxidant is present. For many syntheses, atmospheric oxygen is sufficient, particularly when the reaction is open to air.[2] In other cases, an explicit oxidizing agent like hydrogen peroxide (H₂O₂) may be required.[2]
-
Side Reactions: The thiol group in this compound can be oxidized to form a disulfide byproduct.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this side reaction.[1]
Q2: My reaction is producing significant byproducts, complicating purification. How can I identify and minimize them?
Byproduct formation can significantly lower the yield of the desired product and make purification challenging.
Potential Byproducts & Minimization Strategies:
-
Disulfide Formation: As mentioned, the thiol group of this compound can oxidize to form a disulfide. Running the reaction under an inert atmosphere is a primary solution.[1]
-
Unreacted Starting Materials: Incomplete conversion will leave starting materials in your product mixture. Monitor the reaction to completion using Thin-Layer Chromatography (TLC).[1][2] If the reaction has stalled, re-evaluate your reaction conditions (time, temperature, catalyst).[3]
-
Self-Condensation of Aldehyde: Under certain conditions, aldehydes used as a reactant can undergo self-condensation.[1] Adjusting the reaction temperature and catalyst may mitigate this.
Q3: The color of my final product is off-white or yellowish, indicating impurities. How can I improve the purity and color?
Discoloration in the final product is a common sign of impurities, which can affect analytical data and subsequent applications.
Purification Strategies:
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful purification technique.[4]
-
Conversion to a Salt and Back: A highly effective method for removing colored impurities is to convert the crude benzothiazole into its hydrochloride salt, recrystallize the salt, and then regenerate the free base if needed.[3] Adding activated carbon (e.g., Norit) during this process can further help in removing colored impurities.[3]
Frequently Asked Questions (FAQs)
Q4: What are some recommended starting conditions for the synthesis of a 6-bromo-2-aryl-benzothiazole from this compound and an aromatic aldehyde?
A good starting point is the reaction of this compound with the desired aromatic aldehyde in a suitable solvent like ethanol at room temperature.[2] The use of an oxidant such as hydrogen peroxide in the presence of an acid like HCl has been shown to be efficient.[2][5][6]
Q5: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.[1]
Q6: Are there any specific safety precautions I should take when working with this compound?
Yes. This compound contains both amino and thiol functional groups and is likely to be harmful if swallowed, inhaled, or comes into contact with skin.[7] It is corrosive and can cause severe skin burns and eye damage.[8] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Consult the Safety Data Sheet (SDS) for detailed handling and safety information.
Q7: Can I use carboxylic acids instead of aldehydes to synthesize 2-substituted benzothiazoles?
Yes, carboxylic acids can be used, but they may require more forcing conditions or specific catalysts like polyphosphoric acid (PPA).[2][9] The yields might sometimes be lower compared to reactions with aldehydes.[2] Microwave-assisted synthesis can be particularly effective for this transformation.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzothiazole Synthesis
| Reactant 2 | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Aromatic Aldehydes | H₂O₂/HCl | Ethanol | Room Temp. | 45-60 min | 85-94 | [5][6] |
| Aromatic Aldehydes | DMSO (as solvent & oxidant) | DMSO | Reflux | 1 h | Not Specified | [6][10] |
| Aromatic Aldehydes | None (Air Oxidation) | DMSO | Not Specified | Not Specified | Good to Excellent | [11] |
| Carboxylic Acids | Polyphosphoric Acid (PPA) | PPA | 110-220 °C | 1-12 h | Variable | [9] |
| Benzaldehyde Derivatives | Ultrasonic Probe | Solvent-free | Room Temp. | 20 min | 65-83 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-2-aryl-benzothiazole using an Aromatic Aldehyde and H₂O₂/HCl
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol), followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).[5]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[2][5]
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]
Mandatory Visualization
Caption: General experimental workflow for benzothiazole synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound | 23451-95-8 [smolecule.com]
- 8. 2-Amino-5-bromobenzene-1-thiol | C6H6BrNS | CID 1209045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzothiazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of 2-Amino-5-bromobenzenethiol and its Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of 2-Amino-5-bromobenzenethiol and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who may encounter challenges during the purification of these compounds.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound and its derivatives in a question-and-answer format.
Question 1: My purified this compound is discolored (yellow, brown, or dark). What is the likely cause and how can I fix it?
Answer: Discoloration is a common issue and is often due to the oxidation of the thiol group to form disulfides or other colored impurities. The amino group can also be susceptible to oxidation.
-
Likely Cause:
-
Oxidation: Exposure to air (oxygen) is the primary cause of disulfide formation, which can impart a yellow or brownish color.
-
Light Exposure: The compound can be light-sensitive, leading to degradation and the formation of colored byproducts.
-
Trace Metal Impurities: Metal ions can catalyze oxidation.
-
Residual Acid/Base: Traces of acid or base from the synthesis workup can promote degradation.
-
-
Troubleshooting Steps:
-
Work under an inert atmosphere: Perform purification steps such as recrystallization and chromatography under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Protect from light: Wrap reaction flasks and storage vials in aluminum foil or use amber-colored glassware.
-
Use degassed solvents: Before use, degas all solvents by sparging with nitrogen or argon, or by using the freeze-pump-thaw method.
-
Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Be cautious as it can also adsorb the desired product, potentially reducing the yield.
-
Chelating Agents: The addition of a small amount of a chelating agent like EDTA during workup can help to sequester catalytic metal ions.
-
Question 2: I am experiencing low recovery after column chromatography. What are the possible reasons and how can I improve the yield?
Answer: Low recovery from column chromatography can be attributed to several factors related to the compound's properties and the chromatographic conditions.
-
Likely Cause:
-
Irreversible Adsorption: The amino and thiol groups can strongly interact with the stationary phase (silica gel or alumina), leading to irreversible adsorption.
-
On-column Degradation: The compound might be degrading on the acidic surface of the silica gel.
-
Improper Solvent System: The chosen eluent may not be optimal for eluting the compound effectively.
-
Co-elution with Impurities: If the polarity of the impurities is very close to the product, it can lead to broad peaks and difficult separation, resulting in the collection of mixed fractions and lower yield of the pure product.
-
-
Troubleshooting Steps:
-
Deactivate the Stationary Phase: Before loading the column, wash the silica gel with a solvent system containing a small amount of a base, such as triethylamine (0.1-1%), to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a polymer-based support.
-
Optimize the Eluent: Systematically vary the polarity of the eluent. A gradient elution might be more effective than an isocratic one.
-
Thin-Layer Chromatography (TLC) Analysis: Before running the column, perform a thorough TLC analysis with different solvent systems to find the optimal conditions for separation.
-
Alternative Purification Methods: If column chromatography consistently gives low yields, consider other purification techniques such as recrystallization or preparative HPLC.
-
Question 3: My this compound appears to be degrading during storage. What are the proper storage conditions?
Answer: this compound is prone to degradation, and proper storage is crucial to maintain its purity and integrity.
-
Likely Cause:
-
Oxidation: As mentioned, exposure to air is a major cause of degradation.
-
Light and Heat: Exposure to light and elevated temperatures can accelerate decomposition.
-
-
Recommended Storage Conditions:
-
Inert Atmosphere: Store the compound under a nitrogen or argon atmosphere.
-
Refrigeration: Store at low temperatures, typically 2-8 °C.
-
Light Protection: Keep the container in a dark place or use an amber vial.
-
Airtight Container: Use a well-sealed container to prevent exposure to air and moisture.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can arise from the starting materials, side reactions, or degradation. These may include:
-
Disulfides: Formed by the oxidation of the thiol group.
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Isomers: Positional isomers of the bromo and amino groups.
-
Byproducts from Synthesis: For instance, if synthesized from 2-aminobenzothiazole derivatives, unreacted intermediates might be present.[1]
Q2: Can I use recrystallization to purify this compound? If so, what is a suitable solvent system?
A2: Yes, recrystallization is a common and effective method for purifying this compound. A suitable solvent system often involves a polar solvent in which the compound is soluble at high temperatures and less soluble at low temperatures, and a non-polar solvent in which the compound is sparingly soluble. A common approach is to dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol) and then add a non-polar solvent (e.g., hexanes, heptane) until turbidity is observed. Allowing the solution to cool slowly will promote the formation of pure crystals.
Q3: What safety precautions should I take when handling this compound?
A3: this compound is a hazardous chemical and should be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[2][3]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2][3]
-
Toxicity: The compound is toxic if swallowed, in contact with skin, or if inhaled.
Data on Purification Methods
The following table summarizes typical quantitative data for common purification methods for this compound. The actual values can vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Yield | Key Considerations |
| Recrystallization | >98% | 60-85% | Choice of solvent is critical; slow cooling promotes larger, purer crystals. |
| Column Chromatography (Silica Gel) | >99% | 40-70% | Risk of on-column degradation; deactivation of silica may be necessary. |
| Preparative HPLC | >99.5% | 30-60% | High purity can be achieved, but it is less scalable and more expensive. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a round-bottom flask, dissolve the crude this compound in a minimum amount of hot ethanol (or another suitable polar solvent) with gentle heating and stirring.
-
Charcoal Treatment (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: To the hot filtrate, add hexanes (or another suitable non-polar solvent) dropwise until the solution becomes slightly cloudy.
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent mixture used for recrystallization).
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased if a gradient elution is required.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Combining Fractions: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Column chromatography purification workflow.
References
Stability issues of 2-Amino-5-bromobenzenethiol under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 2-Amino-5-bromobenzenethiol under various reaction conditions. The information is tailored for researchers, scientists, and drug development professionals to help anticipate and resolve common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound is its susceptibility to oxidation, particularly of the thiol group (-SH).[1] This can be initiated by exposure to air (atmospheric oxygen), oxidizing agents, and even under certain reaction conditions. The primary oxidation product is the corresponding disulfide, 2,2'-disulfanediylbis(5-bromoaniline). Further oxidation to sulfonic acids is also possible under stronger oxidizing conditions.[1] The compound is listed as air-sensitive and should be handled accordingly.
Q2: How should this compound be properly stored?
A2: To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is recommended to store it in a cool, dark place, typically at 2-8°C. Proper storage is crucial to prevent oxidation and degradation.
Q3: What are the visual indicators of this compound degradation?
A3: A notable sign of degradation is a change in color. Pure this compound is typically a light-colored solid. The development of a yellow or brown color can indicate the formation of oxidation products or other impurities. The presence of a strong, unpleasant odor is characteristic of many thiols and may not in itself be an indicator of degradation, but any significant change in odor should be noted.
Q4: How does pH affect the stability of this compound?
A4: The stability of aminothiophenols can be pH-dependent. At higher pH (basic conditions), the thiol group is deprotonated to the thiolate anion, which is more susceptible to oxidation. Therefore, basic reaction or work-up conditions may accelerate the formation of disulfides. In acidic conditions, the amino group is protonated, which can influence the compound's reactivity and solubility. While this may offer some protection against oxidation of the amine, the thiol group can still be susceptible to oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Reaction Yield | Degradation of Starting Material: this compound may have degraded due to improper storage or handling, leading to lower effective concentration. | - Verify Purity: Before use, check the purity of the this compound by an appropriate analytical method such as HPLC or NMR. - Use Fresh Reagent: If degradation is suspected, use a fresh batch of the reagent. - Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon) to prevent oxidation. Degas all solvents prior to use. |
| Oxidative Side Reactions: The thiol group can be oxidized to a disulfide during the reaction, consuming the starting material and reducing the yield of the desired product. | - Exclude Oxygen: As mentioned, maintain an inert atmosphere throughout the reaction and work-up. - Avoid Oxidizing Agents: Carefully check all reagents and solvents for potential oxidizing impurities. - Optimize Reaction Conditions: Consider lowering the reaction temperature to minimize side reactions. | |
| Reaction Mixture or Product Discoloration (Yellow/Brown) | Formation of Oxidized Impurities: The appearance of color often indicates the formation of colored byproducts, which are typically oxidation products of the aminothiophenol. | - Inert Atmosphere: The most effective way to prevent discoloration is to rigorously exclude oxygen from the reaction. - Purification: If discoloration occurs, attempt to remove the colored impurities through appropriate purification techniques such as column chromatography or recrystallization. |
| Formation of Insoluble Material | Precipitation of Disulfide Byproduct: The disulfide dimer of this compound may have lower solubility in the reaction solvent compared to the starting material, leading to its precipitation. | - Solvent Selection: Choose a solvent system in which both the starting material and the potential disulfide byproduct are reasonably soluble at the reaction temperature. - Analysis of Precipitate: If a precipitate forms, isolate it and analyze it (e.g., by mass spectrometry or NMR) to confirm its identity. |
| Inconsistent Reaction Results | Variability in Reagent Quality: The purity of this compound can vary between batches, especially if it has been stored for a prolonged period or handled improperly. | - Standardize Reagent Handling: Implement a standard operating procedure for handling and storing this compound to ensure consistency. - Quality Control: Perform a quick quality check (e.g., melting point or TLC) on each new batch of the reagent before use. |
Experimental Protocols
Protocol 1: General Procedure for Handling Air-Sensitive this compound
This protocol outlines the general steps for safely handling this compound to minimize degradation.
Materials:
-
This compound
-
Schlenk flask or a round-bottom flask with a septum
-
Nitrogen or argon gas source with a manifold
-
Dry, degassed solvents
-
Syringes and needles
-
Spatula
Procedure:
-
Prepare Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with nitrogen or argon for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the experiment.
-
Weighing: If possible, weigh the this compound in a glovebox. If a glovebox is not available, quickly weigh the solid in the air and immediately transfer it to the reaction flask under a positive flow of inert gas.
-
Addition of Solvents and Reagents: Add degassed solvents and other reagents to the reaction flask via a syringe or cannula under a positive pressure of inert gas.
-
Reaction Monitoring: Monitor the reaction progress using appropriate techniques (e.g., TLC or LC-MS). When taking aliquots for analysis, use a syringe and needle and maintain the inert atmosphere.
-
Work-up: Conduct the reaction work-up under an inert atmosphere as much as possible, especially if the product is also air-sensitive. Use degassed solvents for extractions and washes.
Protocol 2: Stability Indicating HPLC Method for this compound
This protocol provides a general high-performance liquid chromatography (HPLC) method to assess the purity of this compound and detect its primary disulfide degradation product.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Prepare a stock solution of this compound in a diluent of 50:50 acetonitrile:water at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the diluent.
Expected Results:
-
The this compound should elute as a major peak.
-
The disulfide dimer, 2,2'-disulfanediylbis(5-bromoaniline), will be less polar and therefore have a longer retention time.
Visualizations
References
Technical Support Center: Troubleshooting Incomplete 2-Amino-5-bromobenzenethiol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with reactions involving 2-Amino-5-bromobenzenethiol. The following information is designed to help identify and resolve common problems leading to incomplete reactions and low yields.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a very low yield or failing completely. What are the most common causes?
A1: Low yields in reactions involving this compound, particularly in the synthesis of benzothiazoles, can often be attributed to several factors:
-
Poor Quality of Starting Material: this compound is susceptible to oxidation, where the thiol group (-SH) dimerizes to form a disulfide byproduct. Using old or improperly stored starting material can significantly reduce the amount of active thiol available for the reaction.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. The reaction may require specific conditions to proceed to completion.
-
Inefficient Catalyst: For reactions such as condensations with aldehydes or carboxylic acids to form benzothiazoles, the choice of catalyst is crucial. An inappropriate or inactive catalyst will lead to poor conversion.
-
Presence of Oxygen: The thiol group is sensitive to oxidation, which is accelerated by the presence of oxygen. Reactions open to the atmosphere are more prone to disulfide formation.
Q2: I suspect the formation of a disulfide byproduct. How can I confirm this and how can it be minimized?
A2: The formation of a disulfide from this compound is a common side reaction.
-
Confirmation: This byproduct can often be identified by techniques such as Thin Layer Chromatography (TLC) as a less polar spot compared to the starting material. Further characterization by Mass Spectrometry (MS) would show a molecular weight corresponding to the dimer.
-
Minimization:
-
Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, is the most effective way to prevent oxidation.
-
Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can also help.
-
Fresh Reagent: Always use a fresh bottle of this compound or purify the existing stock before use.
-
Q3: What are some recommended catalysts for the synthesis of benzothiazoles from this compound?
A3: A variety of catalysts can be employed for the synthesis of benzothiazoles. The optimal choice often depends on the specific substrate you are reacting with this compound. Some commonly used and effective catalysts include:
-
Acid Catalysts: Brønsted acids like hydrochloric acid (HCl) or L-proline can be effective.
-
Metal Catalysts: Salts of copper (Cu), nickel (Ni), palladium (Pd), and zinc (Zn) have been shown to catalyze the reaction.
-
Heterogeneous Catalysts: Zeolites or ZnO nanoparticles are also viable options and offer the advantage of easier removal from the reaction mixture.
-
Oxidizing Systems: A combination of an oxidant like hydrogen peroxide (H₂O₂) with an acid such as HCl can be highly effective for promoting the reaction at room temperature.
Troubleshooting Guide for Low Yield
This guide provides a structured approach to troubleshooting low-yield reactions involving this compound.
Problem: Low or No Product Yield
Caption: A decision tree for troubleshooting low reaction yields.
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize how different reaction parameters can influence the yield of benzothiazole synthesis from 2-aminothiophenols. While this data is generalized, it provides a strong starting point for optimization.
Table 1: Effect of Catalyst on Yield
| Catalyst System | Temperature (°C) | Time (h) | Typical Yield (%) |
| None | Reflux | 12 | < 20 |
| H₂O₂/HCl | Room Temp | 1 | 85-95 |
| L-proline | 80 | 2 | 70-85 |
| ZnO nanoparticles | Room Temp | 0.5 | 80-90 |
| Samarium Triflate | Room Temp | 1.5 | 85-95 |
Table 2: Effect of Solvent on Yield
| Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Ethanol | Room Temp | 1 | High |
| DMSO | 120 | 2 | Moderate to High |
| Toluene | Reflux | 8 | Moderate |
| Water | 80 | 3 | Moderate to High |
| Solvent-free | Room Temp | 0.5 | High |
Detailed Experimental Protocol: Synthesis of 6-bromo-2-arylbenzothiazole
This protocol provides a detailed methodology for a common reaction involving this compound, specifically its condensation with an aromatic aldehyde to form a 6-bromo-2-arylbenzothiazole, optimized to minimize side reactions and improve yield.
Reaction Pathway
Caption: General reaction pathway for benzothiazole synthesis.
Materials
-
This compound (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Ethanol (10 mL)
-
30% Hydrogen peroxide (H₂O₂) (approx. 6.0 mmol)
-
Concentrated Hydrochloric acid (HCl) (approx. 3.0 mmol)
-
Round-bottom flask
-
Magnetic stirrer
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (10 mL).
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 3.0 mmol).
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
This optimized protocol using an H₂O₂/HCl system in ethanol at room temperature has been shown to be highly efficient for the synthesis of benzothiazole derivatives from 2-aminothiophenols.[1]
References
Effect of solvent and temperature on 2-Amino-5-bromobenzenethiol reactivity
Welcome to the technical support center for 2-Amino-5-bromobenzenethiol. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding the reactivity of this compound, with a special focus on the effects of solvent and temperature.
Frequently Asked Questions (FAQs)
Q1: What are the general handling and storage recommendations for this compound?
A: this compound is a yellow solid with a characteristic stench.[1][2][3] For safe handling, it is crucial to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat in a well-ventilated fume hood.[3] Avoid inhalation, ingestion, or direct contact with skin and eyes.[3][4] The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents, strong acids, and strong bases.[5][6]
Q2: What are the primary reactive sites of this compound?
A: this compound has two primary nucleophilic sites: the amino group (-NH₂) and the thiol group (-SH).[3] The thiol group is generally more nucleophilic than the amino group, especially in its thiolate anion form.[7] Both groups can participate in reactions, often leading to the formation of heterocyclic compounds like benzothiazoles.[8][9] The bromine atom on the benzene ring allows for further functionalization through cross-coupling reactions.
Q3: How does the choice of solvent affect the nucleophilicity of the amino and thiol groups?
A: The nucleophilicity of the amino and thiol groups is significantly influenced by the solvent system.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds with the lone pairs of electrons on the nitrogen and sulfur atoms, creating a "solvent cage" that can hinder their nucleophilicity.[7][10] However, they can also facilitate reactions by stabilizing charged intermediates. In these solvents, nucleophilicity tends to increase down a group in the periodic table (S > O, I > Br > Cl > F), as larger atoms are more polarizable and less tightly solvated.[11][12]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents do not form strong hydrogen bonds with the nucleophile, leaving the lone pairs more available for reaction.[10] This can lead to a significant rate enhancement. In aprotic solvents, the trend of nucleophilicity often correlates with basicity, meaning the amino group's relative nucleophilicity might be enhanced compared to in protic solvents.[11]
-
Nonpolar Solvents (e.g., toluene, hexane): Reactions in nonpolar solvents are less common for this substrate unless other reagents are soluble. The reactivity will largely depend on the solubility of the reactants and the nature of the transition state.
Q4: I am observing a side reaction that appears to be removing the bromine atom. What is happening and how can I prevent it?
A: This side reaction is likely protodebromination. It is a known issue, particularly in reactions involving electron-rich heterocyclic systems, such as those run under reducing conditions or with certain catalysts and strong bases. To minimize this:
-
Use Milder Bases: If a base is required, consider using weaker bases like potassium carbonate (K₂CO₃) instead of strong bases.[13]
-
Optimize Catalysts/Ligands: In cross-coupling reactions, some palladium catalysts and phosphine ligands can promote reductive pathways that lead to debromination. Screening different ligands may be necessary.[13]
-
Lower the Reaction Temperature: High temperatures can promote various side reactions. Reducing the temperature, even if it extends the reaction time, can often improve the selectivity and yield of the desired product.[13]
Troubleshooting Guides for Benzothiazole Synthesis
The most common application of this compound is in the synthesis of 2-substituted benzothiazoles through condensation with carbonyl compounds.[8]
Problem 1: Low or No Yield of Benzothiazole Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider increasing the reaction time or temperature incrementally.[14] |
| Poor Nucleophilicity of the Thiol/Amine | If using a polar protic solvent, the nucleophiles may be overly solvated. Consider switching to a polar aprotic solvent like DMSO or DMF to enhance nucleophilicity.[8][9][10] |
| Decomposition of Reactants or Products | Excessive heat can lead to decomposition.[15] If the reaction is run at a high temperature, try reducing it. For instance, some condensations proceed efficiently at room temperature, especially with an appropriate catalyst.[8][16] |
| Inactive Carbonyl Group | The electrophilicity of the aldehyde or ketone is crucial. If the carbonyl compound is sterically hindered or electronically deactivated, the reaction may be sluggish.[17] The use of a Lewis acid or protic acid catalyst (e.g., NH₄Cl, H₂O₂/HCl) can activate the carbonyl group towards nucleophilic attack.[8] |
| Atmospheric Oxidation | Thiols can be sensitive to air oxidation, which can lead to the formation of disulfides. While often not a major issue in these cyclizations, ensuring an inert atmosphere (Nitrogen or Argon) can be beneficial, especially for sluggish reactions. |
Problem 2: Formation of Multiple Products
| Potential Cause | Recommended Solution |
| Side Reactions of the Carbonyl Compound | Aldehydes, especially those with α-hydrogens, can undergo self-condensation (aldol reaction) under basic or acidic conditions.[18] Control the reaction pH and consider adding the aldehyde slowly to the solution of this compound. |
| Formation of an Amidine Instead of Benzothiazole | This can occur if the amino group reacts preferentially and the subsequent cyclization with the thiol does not occur efficiently. Changing the solvent or catalyst can alter the reaction pathway. |
| Protodebromination | As discussed in the FAQs, this can occur at high temperatures or with certain reagents. Lower the reaction temperature and use milder bases if applicable.[13] |
Data Presentation: Solvent and Temperature Effects on Benzothiazole Synthesis
The following table summarizes reaction conditions for the synthesis of various 2-substituted benzothiazoles from 2-aminobenzenethiols and carbonyl compounds, illustrating the impact of solvent and temperature.
| Reactants | Solvent | Temperature | Catalyst/Additive | Reaction Time | Yield | Reference |
| 2-Aminobenzenethiol + Aromatic Aldehydes | Toluene | 110 °C (Reflux) | None | - | High | [8] |
| 2-Aminobenzenethiol + Aromatic Aldehydes | Ethanol | Room Temp. | H₂O₂/HCl | 1 h | High | [8][16] |
| 2-Aminobenzenethiol + 5-Aldehyde bisthiophene | DMSO | Reflux | None | 1 h | High | [8][16] |
| 2-Aminobenzenethiol + Benzaldehyde | Methanol-Water | Room Temp. | NH₄Cl | 1 h | High | [8] |
| 2-Aminobenzenethiol + Ketones | Ketone (as solvent) | Reflux | None | 2-24 h | 39-95% | [9] |
| 2-Aminobenzenethiol + Aldehydes | Dichloromethane (DCM) | - | Molecular Sieves 4 Å | - | - | [9] |
| o-Chloronitrobenzene derivatives + Thiourea | Sulfolane | 110-120 °C | None | 12 h | - | [15] |
| General Synthesis | Various | 70-150 °C | - | - | - | [15] |
Experimental Protocols
Protocol: Synthesis of 2-Aryl-6-bromobenzothiazole from this compound and an Aromatic Aldehyde
This protocol is a generalized procedure based on common methods for benzothiazole synthesis.[8][16]
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (1.0 eq)
-
Ethanol
-
Catalyst: H₂O₂ (30% aq. solution) and concentrated HCl
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add the substituted aromatic aldehyde (1.0 eq) to the solution and stir.
-
To this mixture, add a catalytic amount of H₂O₂/HCl solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, pour the reaction mixture into cold water.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any residual catalyst and impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-aryl-6-bromobenzothiazole.
-
Dry the purified product under vacuum.
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting flowchart for low yield in benzothiazole synthesis.
Experimental and Reaction Pathways
Caption: General experimental workflow for benzothiazole synthesis.
Caption: Simplified reaction pathway for benzothiazole formation.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Buy this compound | 23451-95-8 [smolecule.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. jackwestin.com [jackwestin.com]
How to monitor the progress of reactions involving 2-Amino-5-bromobenzenethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromobenzenethiol. The content is designed to assist in monitoring the progress of chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile building block primarily used in the synthesis of heterocyclic compounds. The two most common reaction types are:
-
Benzothiazole Synthesis: Condensation reaction with aldehydes, carboxylic acids, or their derivatives to form 6-bromo-2-substituted-benzothiazoles. This is a widely used method for creating a key scaffold in medicinal chemistry.[1][2][3][4][5]
-
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed cross-coupling of the aryl bromide with boronic acids or esters to introduce a variety of substituents at the 5-position of the benzene ring.[6][7]
Q2: Which analytical techniques are recommended for monitoring the progress of these reactions?
A2: The choice of analytical technique depends on the specific reaction and the available instrumentation. Commonly used and recommended methods include:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the consumption of starting materials and the formation of products.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants and the formation of products and byproducts. It is highly sensitive and reproducible.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It can be used to identify and quantify reactants, products, and impurities. Derivatization may be necessary to increase the volatility of the amino and thiol groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for in-situ reaction monitoring, providing detailed structural information about the compounds in the reaction mixture over time. Both ¹H and ¹³C NMR can be utilized.
Q3: What are the key safety precautions when working with this compound?
A3: this compound is a thiol and an amine, and thus has a strong, unpleasant odor. It is also susceptible to oxidation.[1][2] Therefore, it is crucial to:
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
For reactions sensitive to oxidation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Always consult the Safety Data Sheet (SDS) before use.
Troubleshooting Guides
Benzothiazole Synthesis from this compound
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Poor quality of this compound | The starting material is prone to oxidation, forming a disulfide dimer which will not react.[1] Use freshly opened or purified this compound. Consider handling under an inert atmosphere. |
| Impure aldehyde or carboxylic acid | Impurities in the coupling partner can lead to side reactions.[1] Ensure the purity of the aldehyde or carboxylic acid before use. Aldehydes should be checked for the presence of the corresponding carboxylic acid. |
| Inefficient catalyst or reaction conditions | The choice of catalyst and reaction conditions (temperature, solvent) is critical. For condensation with aldehydes, catalysts like H₂O₂/HCl or iodine can be effective.[2][5] For carboxylic acids, consider using condensing agents like polyphosphoric acid (PPA).[2] Optimize the reaction temperature; some reactions work well at room temperature, while others require heating.[2] |
| Incomplete cyclization | The intermediate Schiff base may not fully cyclize to the benzothiazole. The choice of an appropriate catalyst and sufficient reaction time are crucial to drive the reaction to completion.[2] |
Issue 2: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of unreacted starting materials | If TLC indicates the presence of starting materials, consider extending the reaction time or adding a slight excess of one of the reactants. |
| Formation of polar byproducts | Byproducts can co-elute with the desired product during chromatography. Optimize the mobile phase for column chromatography to improve separation. Recrystallization from a suitable solvent like ethanol may be an effective purification method.[1] |
| Product is insoluble or too soluble | If the product precipitates from the reaction mixture, it can be isolated by filtration.[1] If the product is highly soluble, extraction followed by solvent evaporation will be necessary.[1] |
Suzuki-Miyaura Cross-Coupling of this compound
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Catalyst deactivation | The palladium catalyst can be sensitive to air and impurities. Ensure the reaction is set up under an inert atmosphere and that all solvents and reagents are anhydrous and degassed.[6] |
| Inappropriate ligand or base | The choice of ligand and base is critical for a successful Suzuki coupling. For electron-rich anilines, bulky electron-rich phosphine ligands are often effective. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[7] Optimization of these components is often necessary. |
| Side reaction: Protodebromination | Loss of the bromine atom from the starting material without coupling can be a significant side reaction. Using milder bases or lowering the reaction temperature can sometimes mitigate this issue. |
| Low reactivity of the boronic acid | Ensure the quality of the boronic acid or ester. Some boronic acids are prone to decomposition on storage. |
Experimental Protocols & Data
Monitoring Benzothiazole Synthesis by TLC
Protocol:
-
Prepare a TLC chamber with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The optimal ratio will depend on the specific reactants and should be determined experimentally.
-
On a silica gel TLC plate, spot the this compound starting material, the aldehyde or carboxylic acid co-reactant, and a co-spot of both.
-
After the reaction has started, take a small aliquot of the reaction mixture at regular intervals, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on the TLC plate.
-
Develop the plate in the TLC chamber and visualize the spots under UV light (254 nm and/or 365 nm).[8]
-
Monitor the disappearance of the starting material spots and the appearance of a new product spot. The reaction is considered complete when the starting material spot is no longer visible.
Representative TLC Data (Hypothetical)
| Compound | Mobile Phase (Hexane:EtOAc) | Rf Value |
| This compound | 7:3 | 0.6 |
| Aromatic Aldehyde | 7:3 | 0.5 |
| 6-Bromo-2-arylbenzothiazole | 7:3 | 0.4 |
Monitoring Suzuki Coupling by HPLC
Protocol:
-
Develop an HPLC method capable of separating the this compound, the boronic acid, and the expected product. A reverse-phase C18 column is often a good starting point.
-
The mobile phase will likely be a gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
At various time points, withdraw a small sample from the reaction mixture, quench the reaction (e.g., by diluting with a large volume of mobile phase), and filter it before injection into the HPLC.
-
Quantify the peak areas of the starting material and product to determine the reaction conversion.
Representative HPLC Conditions and Data (for a similar compound)
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Hypothetical) | |
| This compound | 5.2 min |
| Phenylboronic acid | 3.8 min |
| 2-Amino-5-phenylbenzenethiol | 8.5 min |
Visualizations
Caption: Experimental workflow for the synthesis and monitoring of 6-bromobenzothiazoles.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Amino-5-bromobenzenethiol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to removing impurities from crude 2-Amino-5-bromobenzenethiol. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a visual workflow to aid in achieving high-purity material for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as 2-aminothiophenol or the brominating agent if the synthesis involves direct bromination.[1]
-
Side Products: Isomeric byproducts or products of over-bromination.
-
Oxidation Products: The thiol group is susceptible to oxidation, leading to the formation of the corresponding disulfide.[2][3] This is a very common impurity.
-
Degradation Products: Aminophenols and related compounds can be sensitive to air and light, leading to colored degradation products.[4]
-
Residual Solvents and Reagents: Solvents used in the synthesis and workup, as well as any catalysts or reagents, may be present.
Q2: My crude this compound is a dark color. What does this indicate and can it be removed?
A2: A dark color, often yellow, red, or brown, typically indicates the presence of oxidized impurities. Freshly purified anilines and thiophenols are often lighter in color, sometimes appearing as a yellow solid.[1] Discoloration is a common issue with aminophenol compounds, which are prone to oxidation when exposed to air and light.[4] Purification methods such as recrystallization or column chromatography can often remove these colored impurities. To prevent further discoloration, it is crucial to handle and store the purified compound under an inert atmosphere and protected from light.[4]
Q3: How can I prevent the oxidation of the thiol group during purification?
A3: Preventing oxidation is critical for obtaining pure this compound. Here are several strategies:
-
Use Deoxygenated Solvents: Before use, sparge all solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[4]
-
Work Under an Inert Atmosphere: Whenever possible, perform purification steps under a nitrogen or argon atmosphere. This can be achieved using a glove box or Schlenk line techniques.[4]
-
Add Antioxidants: For aqueous solutions or HPLC mobile phases, adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite can help prevent oxidation.[4]
-
Minimize Exposure to Air and Light: Work efficiently to minimize the time the compound is exposed to the atmosphere. Use amber glassware or cover your flasks with aluminum foil to protect the compound from light.[4]
Q4: Which purification method is best for this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is often effective for removing small amounts of impurities from a solid product. It is a good first choice if the crude material is mostly the desired product.
-
Column Chromatography is more suitable for separating the desired product from significant amounts of impurities with different polarities. It is particularly useful if recrystallization fails to yield a pure product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Product does not dissolve in the hot solvent. | The solvent is not suitable; the compound is insoluble. | Try a more polar solvent or a different solvent mixture. A common solvent system for polar molecules is an alcohol/water mixture.[5] |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. | Use a lower-boiling solvent. Add a small amount of a solvent in which the compound is more soluble to the hot mixture. Try scratching the inside of the flask with a glass rod to induce crystallization. |
| No crystals form upon cooling. | The solution is not saturated enough. The cooling process is too rapid. | Evaporate some of the solvent to increase the concentration and then cool again. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Add a seed crystal of the pure compound. |
| Low recovery of the purified product. | Too much solvent was used. The crystals were filtered before crystallization was complete. The product is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization. | The impurities have similar solubility to the product in the chosen solvent. | Try a different recrystallization solvent or solvent system. Consider using column chromatography for better separation. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Product does not move from the baseline (Rf = 0). | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a normal phase silica gel column, increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[6] |
| Product runs with the solvent front (Rf = 1). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane).[6] |
| Poor separation of the product from impurities. | The chosen mobile phase does not provide enough resolution. The column was not packed properly. | Try a different solvent system. A shallow gradient elution can sometimes improve separation. Ensure the column is packed uniformly without any cracks or channels. |
| Streaking or tailing of the product band. | The compound may be degrading on the silica gel. The sample was overloaded on the column. | Silica gel can be slightly acidic; consider deactivating it with a small amount of triethylamine in the mobile phase.[6] Use a larger column or apply less sample. |
| Product appears to be degrading on the column. | The thiol group is oxidizing on the silica. | Use deoxygenated solvents for the mobile phase.[4] Consider using a different stationary phase like alumina. Work quickly to minimize the time the compound is on the column. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent or solvent mixture should be determined through small-scale solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, methanol/water, or ethyl acetate/hexanes)[7][8]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[9]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is important to use the smallest volume of solvent possible to ensure good recovery.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once it has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. To prevent oxidation, the dried product should be stored under an inert atmosphere and protected from light.[4]
Protocol 2: Flash Column Chromatography
This protocol describes a general method for purifying this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (or alumina)
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate)[6]
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Mobile Phase Selection: Determine a suitable mobile phase by running thin-layer chromatography (TLC) of the crude material in various solvent systems. The ideal system will give the desired product an Rf value of approximately 0.2-0.4.[6]
-
Column Packing: Pack a chromatography column with silica gel slurried in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Load the sample onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity. The polarity can be gradually increased (gradient elution) to elute the product and any more polar impurities.
-
Fraction Collection: Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Drying and Storage: Dry the purified product under vacuum and store it under an inert atmosphere, protected from light, to prevent degradation.[4]
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% (if impurities are minor) | Simple, cost-effective, good for removing small amounts of impurities. | Can have low recovery if the compound is somewhat soluble at low temperatures; not effective for impurities with similar solubility. |
| Column Chromatography | >99% | Highly effective for separating complex mixtures and impurities with different polarities. | More time-consuming, requires larger volumes of solvent, potential for product degradation on the stationary phase. |
Workflow for Purification Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate purification method for crude this compound.
Caption: Workflow for selecting a purification method.
References
- 1. Buy this compound | 23451-95-8 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. murov.info [murov.info]
Technical Support Center: Optimizing Catalyst Loading for 2-Amino-5-bromobenzenethiol Coupling Reactions
Welcome to the technical support center for optimizing catalyst loading in coupling reactions involving 2-Amino-5-bromobenzenethiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols for achieving optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary challenge stems from the presence of both an amino (-NH₂) and a thiol (-SH) group on the benzene ring. These functional groups can act as coordinating ligands for the palladium or copper catalyst, potentially deactivating it or altering its reactivity.[1] The electron-donating nature of these groups can also make the oxidative addition of the catalyst to the C-Br bond, a critical step in many catalytic cycles, more difficult.[1] Additionally, the thiol group is prone to oxidation, leading to the formation of disulfides as a side product.
Q2: What is a typical starting catalyst loading for coupling reactions with this substrate?
A2: For challenging substrates like this compound, a typical starting catalyst loading for palladium-catalyzed cross-coupling reactions ranges from 1 to 5 mol%.[1] It is often advisable to begin at the higher end of this range (e.g., 2-5 mol%) to ensure the reaction initiates successfully.[1] Subsequent optimization experiments can then be performed to reduce the catalyst loading to improve cost-effectiveness and minimize residual metal in the final product.[1] For copper-catalyzed Ullmann reactions, catalyst loading can sometimes be higher, in the range of 5-20 mol% of a copper(I) source.
Q3: How do I choose the right catalyst and ligand for my reaction?
A3: The optimal choice of catalyst and ligand is highly dependent on the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Ullmann). For palladium-catalyzed reactions with electron-rich and potentially coordinating substrates, catalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often more effective. These ligands can promote the crucial oxidative addition step and stabilize the active catalytic species.[1] For Ullmann-type C-S coupling reactions, copper(I) iodide (CuI) is a common catalyst, often used in combination with a ligand like 1,10-phenanthroline or an amino acid to enhance reactivity.
Q4: What is the role of the base in these coupling reactions, and how do I select one?
A4: The base plays a critical role in the catalytic cycle. Its primary functions are to activate the coupling partner (e.g., the organoboron species in a Suzuki coupling or the thiol in a C-S coupling) and to neutralize the acid generated during the reaction.[2] The choice of base is crucial; for Suzuki couplings, common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄, with K₃PO₄ often being effective in challenging couplings.[2] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are frequently required.[1] In Ullmann reactions, K₃PO₄ or Cs₂CO₃ are often employed.[3] It is important to use an anhydrous base, as water can lead to side reactions like protodebromination.
Q5: What are common side reactions to watch out for with this compound?
A5: Common side reactions include:
-
Oxidative disulfide formation: The thiol group of this compound can be easily oxidized to form a disulfide, especially in the presence of air.
-
Protodebromination: This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 2-aminobenzenethiol. This can be promoted by moisture or certain bases.[2]
-
Homocoupling: The coupling of two molecules of the starting material or the coupling partner can occur, reducing the yield of the desired product.
-
Catalyst inhibition: The amino and thiol groups can coordinate to the metal center and inhibit its catalytic activity.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting & Optimization |
| Catalyst Inactivity/Deactivation | - Verify Catalyst Quality: Ensure the palladium or copper catalyst is from a reliable source and has been stored under appropriate inert conditions. - Use a Pre-catalyst: For palladium-catalyzed reactions, consider using a more stable and active pre-catalyst. - Increase Catalyst Loading: For a difficult coupling, systematically increase the catalyst loading (e.g., from 2 mol% up to 10 mol%) to see if the yield improves.[1] |
| Inappropriate Ligand | - Screen Ligands: For palladium-catalyzed reactions, screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[1] For Ullmann reactions, try adding ligands like 1,10-phenanthroline or N,N-dimethylglycine.[4] |
| Incorrect Base | - Base Screening: The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. For aminations, stronger bases like NaOtBu may be necessary. Ensure the base is anhydrous. |
| Sub-optimal Reaction Temperature | - Temperature Optimization: While many coupling reactions are run at elevated temperatures (80-110 °C), excessive heat can cause decomposition.[2] Try running the reaction at a lower temperature for a longer duration, or incrementally increase the temperature. |
| Oxygen Contamination | - Thorough Degassing: Palladium(0) and Copper(I) catalysts are sensitive to oxygen. Ensure your solvent and reaction mixture are thoroughly degassed using methods like nitrogen/argon bubbling or freeze-pump-thaw cycles.[2] Maintain a positive pressure of inert gas throughout the reaction. |
Issue 2: Formation of Side Products
| Side Product | Troubleshooting & Optimization |
| Disulfide Formation | - Strictly Anaerobic Conditions: The thiol is sensitive to oxidation. Ensure the reaction is set up and run under a strictly inert atmosphere (argon or nitrogen) to prevent air exposure. |
| Protodebromination | - Use a Milder Base: Strong bases can sometimes facilitate this side reaction. Consider switching to a milder base like K₂CO₃.[2] - Ensure Anhydrous Conditions: Traces of water can be a proton source. Use freshly dried solvents and reagents.[2] - Optimize Ligand: Certain ligands may be more prone to promoting reductive elimination pathways that lead to debromination. Experiment with different phosphine ligands.[2] |
| Homocoupling | - Lower Reaction Temperature: High temperatures can promote homocoupling. Reducing the temperature may decrease the rate of this side reaction.[2] - Adjust Stoichiometry: Using a slight excess of one of the coupling partners can sometimes suppress the homocoupling of the other. |
Data Presentation
Table 1: Representative Catalyst Loading for Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination) of Aryl Bromides
Note: Data is based on reactions with substrates analogous to this compound and should be used as a starting point for optimization.
| Entry | Palladium Source | Ligand | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | XPhos | 2 | Cs₂CO₃ | Toluene | 100 | >95 |
| 2 | Pd₂(dba)₃ | SPhos | 1.5 | NaOtBu | Dioxane | 110 | 90-98 |
| 3 | Pd(OAc)₂ | RuPhos | 2 | K₃PO₄ | t-BuOH | 100 | 85-95 |
| 4 | Pd₂(dba)₃ | BINAP | 3 | K₂CO₃ | Toluene | 100 | 75-85 |
Table 2: Representative Catalyst Loading for Copper-Catalyzed C-S Coupling (Ullmann Condensation) of Aryl Bromides
Note: Data is based on general Ullmann C-S coupling reactions and should be used as a starting point for optimization.
| Entry | Copper Source | Ligand | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | CuI | None | 10 | K₂CO₃ | DMF | 140 | 70-85 |
| 2 | CuI | 1,10-Phenanthroline | 5 | Cs₂CO₃ | Dioxane | 110 | 80-95 |
| 3 | CuI | L-Proline | 10 | K₃PO₄ | DMSO | 120 | 75-90 |
| 4 | Cu₂O | N,N-Dimethylglycine | 5 | K₂CO₃ | Acetonitrile | 80 | 85-98 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed Ullmann C-S Coupling
This protocol is a general starting point and should be optimized for this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Ligand (e.g., 1,10-phenanthroline, 10-20 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, CuI, ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the this compound via syringe.
-
Heat the reaction mixture to 110-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove insoluble salts, washing with an organic solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting workflow for low reaction yield.
References
Preventing oxidation of the thiol group in 2-Amino-5-bromobenzenethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromobenzenethiol. The following information is designed to help prevent the oxidation of the thiol group, a common challenge during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary cause of degradation for this compound is the oxidation of its thiol (-SH) group. This oxidation is readily initiated by atmospheric oxygen and can be accelerated by factors such as exposure to light, elevated temperatures, basic pH conditions, and the presence of metal ions.[1][2][3] The most common oxidation product is the corresponding disulfide dimer.[4][5]
Q2: How can I visually identify if my sample of this compound has oxidized?
A2: While a definitive assessment requires analytical techniques such as NMR or mass spectrometry, a visual indication of oxidation can be a change in the physical appearance of the solid material, such as discoloration or a change in texture. In solution, the formation of a precipitate (the disulfide dimer may be less soluble) can also suggest oxidation.
Q3: What are the ideal storage conditions for this compound to minimize oxidation?
A3: To minimize oxidation, this compound should be stored at a low temperature, typically 2-8°C.[6][7] It is crucial to store it under an inert atmosphere, such as nitrogen or argon, and to protect it from light.[6] The container should be tightly sealed to prevent exposure to air and moisture.
Q4: Can the solvent I use affect the rate of oxidation?
A4: Yes, the choice of solvent can significantly impact the stability of the thiol group. It is highly recommended to use de-oxygenated solvents for all experiments.[4][5] Solvents should be purged with an inert gas (nitrogen or argon) prior to use. The polarity of the solvent can also play a role, though specific studies on this compound are limited.
Q5: How does pH influence the stability of this compound?
A5: The thiol group is more susceptible to oxidation at higher (basic) pH levels.[8][9] This is because the thiolate anion (R-S⁻), which is more prevalent at higher pH, is more readily oxidized than the neutral thiol (R-SH). Therefore, maintaining a neutral or slightly acidic pH can help to reduce the rate of oxidation.
Troubleshooting Guides
Issue 1: Disulfide Formation Observed in Analytical Data (e.g., NMR, LC-MS)
Possible Causes:
-
Exposure to atmospheric oxygen during reaction setup, workup, or purification.
-
Use of solvents that have not been de-oxygenated.
-
Reaction conditions at a basic pH.
-
Presence of trace metal catalysts.[3]
Solutions:
-
Implement Inert Atmosphere Techniques: Conduct all manipulations of this compound under a blanket of nitrogen or argon. This includes weighing the compound, setting up the reaction, and any subsequent purification steps.
-
Solvent De-oxygenation: Before use, thoroughly sparge all solvents with nitrogen or argon for at least 15-30 minutes.
-
pH Control: If compatible with your reaction, maintain a neutral or slightly acidic pH to minimize the formation of the more reactive thiolate anion.
-
Use of Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may be beneficial, although its compatibility with the desired reaction must be confirmed.
Issue 2: Inconsistent Reaction Yields or Purity
Possible Causes:
-
Partial oxidation of the starting material before use.
-
Oxidation of the thiol group during the reaction, leading to byproducts.
-
Degradation during purification (e.g., on a chromatography column exposed to air).
Solutions:
-
Assess Starting Material Purity: Before use, confirm the purity of your this compound, for instance, by taking a melting point or running a quick NMR spectrum.
-
Optimize Reaction Conditions: In addition to inert atmosphere and de-oxygenated solvents, consider the reaction temperature. Lower temperatures generally slow down oxidation rates.
-
Inert Purification: When performing column chromatography, use columns that are packed and run using de-oxygenated solvents under a positive pressure of inert gas.
Experimental Protocols
Protocol 1: General Handling and Weighing of this compound
-
Preparation: Before opening the container of this compound, ensure you have a source of inert gas (nitrogen or argon) ready.
-
Inert Atmosphere: Place the sealed container, a spatula, and a weighing vessel inside a glove box or a glove bag filled with inert gas.
-
Weighing: Alternatively, for brief manipulations, you can flush the headspace of the container with a stream of inert gas before quickly removing the desired amount. Place the weighing vessel in a desiccator under a positive pressure of inert gas.
-
Sealing: Tightly reseal the main container under the inert gas atmosphere before returning it to cold storage.
Protocol 2: Setting up a Reaction Under Inert Atmosphere
-
Glassware Preparation: Dry all glassware in an oven and allow it to cool under a stream of inert gas.
-
Solvent Addition: Add the de-oxygenated solvent to the reaction flask via a cannula or a syringe.
-
Reagent Addition: Add this compound as a solid or as a solution in de-oxygenated solvent. If adding as a solid, do so under a positive pressure of inert gas.
-
Reaction: Maintain a positive pressure of inert gas throughout the reaction, using a balloon or a bubbler system.
Data Presentation
Table 1: Factors Influencing the Oxidation of this compound
| Factor | Condition Promoting Oxidation | Recommended Condition for Prevention |
| Atmosphere | Presence of Oxygen | Inert Atmosphere (Nitrogen or Argon)[4][5] |
| Solvents | Aerated Solvents | De-oxygenated Solvents[4][5] |
| pH | Basic (High pH) | Neutral to Slightly Acidic[8][9] |
| Light | UV or Visible Light Exposure | Storage and handling in the dark[6] |
| Temperature | Elevated Temperatures | Low Temperatures (2-8°C for storage)[6][7] |
| Metal Ions | Presence of Transition Metal Ions | Use of high-purity reagents and solvents[3] |
Visualizations
Caption: Pathway of thiol group oxidation.
Caption: Recommended experimental workflow to prevent oxidation.
References
- 1. peptide.com [peptide.com]
- 2. reddit.com [reddit.com]
- 3. Antioxidant Analogue 6-Amino-2,4,5-Trimethylpyridin-3-ol Ameliorates Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2-Amino-5-bromobenzene-1-thiol | C6H6BrNS | CID 1209045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 23451-95-8|this compound|BLD Pharm [bldpharm.com]
- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 2-Amino-5-bromobenzenethiol Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the work-up of reactions involving 2-Amino-5-bromobenzenethiol.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
A1: this compound is a hazardous chemical that requires careful handling in a well-ventilated chemical fume hood.[1] Key hazards include:
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[2]
-
Corrosivity: It can cause severe skin burns and eye damage.[2]
-
Irritation: It may cause respiratory, skin, and serious eye irritation.[3][4]
-
Stench: The compound has a strong, unpleasant odor.[3][5] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][5]
Q2: How can I prevent the oxidation of the thiol group to a disulfide during the work-up?
A2: The thiol group (-SH) is susceptible to oxidation, especially in the presence of air (oxygen) and base, which converts the thiol to the more easily oxidized thiolate. To minimize disulfide formation:
-
Use Degassed Solvents: Purge solvents with an inert gas like nitrogen or argon before use to remove dissolved oxygen.
-
Work Under Inert Atmosphere: Whenever possible, conduct the reaction and work-up under a nitrogen or argon atmosphere.
-
Acidic Wash: A mild acidic wash (e.g., dilute HCl or NH4Cl solution) can help keep the thiol protonated and less prone to oxidation.
-
Avoid Strong Bases: If a basic wash is necessary, use it quickly and at low temperatures.
Q3: My product seems to be retained in the aqueous layer during extraction. Why might this be happening and what can I do?
A3: The amino group (-NH2) is basic and the thiol group (-SH) is acidic. If the aqueous phase is too acidic, the amino group can become protonated (-NH3+), increasing its water solubility. Conversely, if the aqueous phase is too basic, the thiol can be deprotonated (-S-), also increasing aqueous solubility.
-
Solution: Carefully adjust the pH of the aqueous layer to the isoelectric point of your product, where it has minimal solubility. A neutral pH is often a good starting point. If the product is still retained, you may need to perform a back-extraction by saturating the aqueous layer with brine (saturated NaCl solution) to decrease the product's solubility and then re-extracting with an organic solvent.
Q4: What are suitable solvents for extracting products derived from this compound?
A4: The choice of solvent depends on the polarity of your final product. Common choices include:
-
Ethyl acetate (EtOAc): A good general-purpose solvent for moderately polar compounds.
-
Dichloromethane (DCM): Effective for a wide range of polarities and for extracting compounds that may have slight water solubility.[6]
-
Diethyl ether (Et2O): Best for less polar compounds. It is often necessary to test solvent systems on a small scale to determine the optimal choice for your specific derivative.
Q5: How can I remove residual metal catalysts (e.g., copper) used in the reaction?
A5: Copper catalysts are sometimes used in reactions involving aryl halides. Residual copper can be problematic for subsequent steps and purity.
-
Ammonium Hydroxide/Chloride Wash: Washing the organic layer with a solution of aqueous ammonium hydroxide or saturated ammonium chloride can help chelate and remove copper salts.[7]
-
Filtration through Silica/Celite: Passing a solution of the crude product through a small plug of silica gel or Celite can help adsorb polar metal impurities.[8]
-
Specific Ligand Ratios: In some cases, using a higher molar ratio of a ligand (like N,N'-dimethylethylenediamine) to the copper salt during the reaction can reduce residual copper in the final product after simple filtration and washing.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Product is water-soluble. 2. Incomplete reaction. 3. Product decomposed during work-up (e.g., due to strong acid/base or heat). | 1. Adjust pH of the aqueous layer to neutral, saturate with brine, and re-extract.[8] 2. Monitor reaction progress with TLC or LC-MS before quenching. 3. Use milder work-up conditions (e.g., saturated NaHCO3 instead of NaOH; perform extractions at room temperature). |
| Formation of a Symmetrical Disulfide | 1. Oxidation of the thiol group by atmospheric oxygen. 2. Presence of oxidizing agents in the reaction or work-up. | 1. Degas all solvents and perform the work-up under an inert (N2 or Ar) atmosphere. 2. Add a mild reducing agent like sodium thiosulfate during the aqueous wash. |
| Product is an Insoluble, Sticky Solid (Polymerization) | 1. The thiol and amino groups can be reactive and may lead to polymerization under certain conditions. 2. High reaction concentration or temperature. | 1. Dilute the reaction mixture with a suitable solvent before work-up. 2. Maintain lower temperatures during the reaction and work-up. Try to purify quickly. |
| Product Discoloration (Turns Dark) | 1. Air oxidation of the aminophenol/aminothiophenol moiety. 2. Presence of trace impurities. | 1. Store the purified product under an inert atmosphere and protect it from light. 2. Purify the product thoroughly, for example, by column chromatography or recrystallization.[8] |
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
This protocol is a general guideline and may need optimization for specific reactions.
-
Quenching: Once the reaction is complete, cool the reaction vessel to room temperature or in an ice bath. Slowly add a quenching solution (e.g., deionized water or a saturated aqueous solution of NH4Cl) to neutralize any reactive reagents.
-
Solvent Addition/Separation: Add an appropriate organic extraction solvent (e.g., ethyl acetate).[8] Transfer the mixture to a separatory funnel. Allow the layers to separate.
-
Extraction: Drain the aqueous layer. If the product might have some water solubility, re-extract the aqueous layer 1-2 more times with the organic solvent.[8]
-
Washing: Combine the organic layers. Wash sequentially with:
-
1M HCl (optional): To remove basic impurities.
-
Saturated NaHCO3 solution: To remove acidic impurities.
-
Brine (Saturated NaCl): To remove the bulk of the water from the organic layer.[8]
-
-
Drying: Transfer the washed organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).[7][8]
-
Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Proceed with purification, typically via column chromatography or recrystallization.[8]
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Once dry, carefully add the solid to the top of the packed column.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) based on the polarity of the desired compound.[8]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified product.[8]
Visualizations
Caption: General workflow for the aqueous work-up of a reaction mixture.
Caption: Logic diagram for troubleshooting unwanted disulfide formation.
References
- 1. Buy this compound | 23451-95-8 [smolecule.com]
- 2. 2-Amino-5-bromobenzene-1-thiol | C6H6BrNS | CID 1209045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. prepchem.com [prepchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Products from 2-Amino-5-bromobenzenethiol Reactions for Oncological Research
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 6-bromo-2-substituted-benzothiazoles, key derivatives of 2-Amino-5-bromobenzenethiol, against alternative compounds, supported by experimental data and detailed protocols.
The heterocyclic scaffold, benzothiazole, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2] The introduction of a bromine atom at the 6-position, derived from this compound, has been shown to significantly influence the biological properties of these molecules, particularly in the context of anticancer research.[3] These compounds frequently demonstrate potent cytotoxic activity against various cancer cell lines and often exert their effects through the modulation of critical cell signaling pathways, such as the PI3K/Akt pathway.[3]
This guide provides a comparative analysis of 6-bromo-2-substituted-benzothiazoles, offering a summary of synthetic performance, a comparison of their anticancer activity against related structures, detailed experimental protocols for their synthesis and biological evaluation, and a visualization of their mechanism of action.
Data Presentation: Performance Comparison
Synthetic Methodologies for Benzothiazole Formation
The primary route to 6-bromo-2-substituted-benzothiazoles is the condensation reaction between this compound and a carbonyl-containing compound. Various catalytic systems and reaction conditions have been developed to optimize this transformation, offering trade-offs in terms of reaction time, yield, and environmental impact.
| Method/Catalyst | Reactant | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Heating | |||||
| None (Melt Reaction) | Aromatic Aldehyde | Solvent-free | Not Specified | Good to Excellent | [4] |
| H₂O₂/HCl | Aromatic Aldehyde | Ethanol | 1 h | High | [5] |
| Microwave Irradiation | |||||
| Ag₂O | Aromatic Aldehyde | Solvent-free | 4-8 min | 92-98% | [6] |
| None/[pmIm]Br (Ionic Liquid) | Aromatic Aldehyde | Solvent-free | Not Specified | High | [7] |
| Green Chemistry Approaches | |||||
| TiO₂ NPs/H₂O₂ | Aromatic Aldehyde | Daylight | 5-27 min | 90-97% | [6] |
| Air/DMSO | Aromatic Aldehyde | DMSO | Not Specified | Good to Excellent | [7] |
| Alternative Coupling | |||||
| Pd(PPh₃)₄ (Suzuki Coupling) | Aryl Boronic Acid | Toluene/Water | 31 h | Moderate to High | [8] |
Anticancer Activity of 6-Substituted-Benzothiazole Derivatives
The cytotoxic potential of 6-bromo and other 6-substituted-benzothiazole derivatives has been evaluated against a panel of human cancer cell lines. The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth, are summarized below. This data highlights the impact of the substituent at the 6-position on anticancer activity.
| Compound | 6-Substituent | 2-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Brominated Derivatives | |||||
| Compound A (Example) | -Br | Aryl Group | A549 (Lung) | ~5-10 | N/A |
| Compound B (Example) | -Br | Heterocyclic Group | MCF-7 (Breast) | ~1-5 | N/A |
| Chloro Derivatives | |||||
| Compound 51 | -Cl | Dichlorophenylamino | HOP-92 (Lung) | 0.0718 | [9][10] |
| Compound B7 | -Cl | N-(4-nitrobenzyl)amino | A549 (Lung) | <5 | [3] |
| Compound B7 | -Cl | N-(4-nitrobenzyl)amino | A431 (Skin) | <5 | [3] |
| Compound B7 | -Cl | N-(4-nitrobenzyl)amino | H1299 (Lung) | <5 | [3] |
| Other Derivatives | |||||
| Pyrimidine Derivative 34 | -H | Pyrimidine Group | Colo205 (Colon) | 5.04 | [9][10] |
| Pyrimidine Derivative 34 | -H | Pyrimidine Group | A549 (Lung) | 30.45 | [9][10] |
| Thiourea Derivative 3 | -H | Thiourea Group | U-937 (Lymphoma) | 16.23 | [9][10] |
| Naphthalimide Derivative 67 | -H | Naphthalimide Group | HT-29 (Colon) | 3.47 | [11] |
| Naphthalimide Derivative 67 | -H | Naphthalimide Group | A549 (Lung) | 3.89 | [11] |
| Naphthalimide Derivative 67 | -H | Naphthalimide Group | MCF-7 (Breast) | 5.08 | [11] |
Note: "Compound A" and "Compound B" are representative examples based on general findings, as specific IC₅₀ values for a wide range of 6-bromo-2-arylbenzothiazoles are spread across numerous publications. The table provides a comparative context against other potent benzothiazole derivatives.
Experimental Protocols
Synthesis of 6-bromo-2-(4-methoxyphenyl)benzo[d]thiazole
This protocol describes a general and widely used method for the synthesis of a 6-bromo-2-arylbenzothiazole via the condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound (1.0 eq)
-
4-Methoxybenzaldehyde (1.1 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound in DMSO.
-
Add 4-Methoxybenzaldehyde to the solution.
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 6-bromo-2-(4-methoxyphenyl)benzo[d]thiazole.
-
Characterize the final product using NMR, IR, and Mass Spectrometry.
MTT Assay for Cell Viability and Cytotoxicity
This protocol outlines the procedure for determining the cytotoxic effects of synthesized benzothiazole derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13]
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized benzothiazole compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Western Blot Analysis of PI3K/Akt Pathway
This protocol is for assessing the effect of benzothiazole compounds on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.[14][15]
Materials:
-
Cancer cells treated with the benzothiazole compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with the benzothiazole compound at a concentration around its IC₅₀ for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein samples to equal concentrations, add Laemmli buffer, and denature by boiling. Load 20-40 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-Akt, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[14][15]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[15]
-
Signal Visualization: After final washes, apply the ECL reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. The level of protein phosphorylation is determined by calculating the ratio of the phosphorylated protein signal to the total protein signal. β-actin is used as a loading control. A decrease in the p-Akt/total Akt ratio indicates inhibition of the pathway.
Mandatory Visualization
// Nodes GF [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase\n(RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="Akt\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; pAKT [label="p-Akt\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effectors\n(e.g., mTOR, Bad)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="6-Bromobenzothiazole\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; // for layout edge [dir=none, style=invis]; PI3K -> PIP3 [label=""]; PIP3 -> AKT [label="Recruits & Activates"]; AKT -> pAKT [style=invis]; // for layout edge [dir=none, style=invis]; PIP3 -> pAKT [label=""]; pAKT -> Downstream [label="Activates"]; Downstream -> Proliferation [label="Promotes"];
// Inhibition Inhibitor -> PI3K [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibits"]; pAKT -> Apoptosis [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibits"];
// Invisible edges for ranking {rank=same; GF; Inhibitor;} {rank=same; RTK;} {rank=same; PI3K;} {rank=same; PIP2; PIP3;} {rank=same; AKT; pAKT;} {rank=same; Downstream;} {rank=same; Proliferation; Apoptosis;} } dot Caption: PI3K/Akt signaling pathway and point of inhibition.
References
- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 4. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 7. Benzothiazole synthesis [organic-chemistry.org]
- 8. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹H NMR Analysis of 2-Amino-5-bromobenzenethiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ¹H NMR analysis for 2-Amino-5-bromobenzenethiol and its derivatives against other common analytical techniques. Detailed experimental protocols and supporting data are included to aid in the structural elucidation and characterization of these compounds, which are valuable intermediates in pharmaceutical and materials science research.
¹H NMR Spectral Data Comparison
The following table summarizes the ¹H NMR chemical shifts (δ) for this compound and its representative derivatives. These values are crucial for identifying the structural modifications on the parent molecule.
| Compound/Derivative Name | H-3 (ppm) | H-4 (ppm) | H-6 (ppm) | -NH₂ (ppm) | -SH (ppm) | Other Protons (ppm) | Solvent |
| This compound | 6.80-7.30 (m) | 6.80-7.30 (m) | 6.80-7.30 (m) | 4.45 (s) | 2.85 (s) | - | CDCl₃ |
| 2-Amino-5-chlorobenzenethiol | 6.75-7.15 (m) | 6.75-7.15 (m) | 6.75-7.15 (m) | 4.35 (s) | 2.75 (s) | - | CDCl₃ |
| 6-Bromo-2-aminobenzothiazole | 7.33-6.99 (m) | 7.33-6.99 (m) | 7.33-6.99 (m) | 6.03 (s) | - | - | DMSO-d₆ |
Experimental Protocols
A standard protocol for acquiring ¹H NMR spectra of this compound derivatives is as follows:
Instrumentation:
-
A 300 MHz or higher NMR spectrometer (e.g., Varian Gemini 400 spectrometer).
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
Frequency: 300 MHz or 400 MHz.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS).
-
The spectra are typically recorded at room temperature.
Comparative Analysis with Other Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization of this compound derivatives often requires complementary analytical techniques.
¹³C NMR Spectroscopy: Provides information about the carbon framework of the molecule. For 6-bromo-2-aminobenzothiazole, characteristic peaks are observed for the carbon atoms of the benzene and thiazole rings.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying functional groups.
-
N-H stretch: Two sharp bands in the region of 3450-3240 cm⁻¹ indicate the primary amino group.[1]
-
S-H stretch: A weak band around 2530-2450 cm⁻¹ is characteristic of the thiol group.[1]
-
C-Br stretch: A band around 810 cm⁻¹ can be attributed to the carbon-bromine bond.[1]
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for ¹H NMR analysis and a decision-making process for selecting the appropriate analytical techniques.
Caption: General workflow for 1H NMR analysis.
Caption: Selecting the right analytical technique.
References
A Comparative Guide to the Synthesis of Substituted Benzothiazoles
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted benzothiazoles is a critical task. This heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. This guide provides an objective comparison of prominent synthesis routes, supported by experimental data, to inform the selection of the most suitable method for a given application.
Performance Comparison of Synthesis Routes
The selection of a synthetic strategy for a substituted benzothiazole is often a balance between yield, reaction time, substrate scope, and the environmental impact of the process. The following table summarizes quantitative data for several key methods, offering a clear comparison to guide your synthetic approach.
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Classical Methods | |||||||
| Jacobsen Synthesis | Thiobenzanilides | K₃[Fe(CN)₆], NaOH | Aqueous/Organic | Room Temp | 24 - 168 h | Variable | [1][2] |
| Hugerschoff Synthesis | Arylthioureas | Br₂ | Chloroform | Varies | Varies | Moderate | [1] |
| Modern & Green Methods | |||||||
| Condensation with Aldehydes (Conventional Heating) | 2-Aminothiophenol, Aromatic/Aliphatic Aldehydes | H₂O₂/HCl | Ethanol | Room Temp | 45 - 60 min | 85 - 94% | [1][3][4] |
| Condensation with Aldehydes (Microwave-Assisted) | 2-Aminothiophenol, Aromatic Aldehydes | Amberlite IR120 resin | - | 85 | 5 - 10 min | 88 - 95% | [4] |
| Condensation with Aldehydes (Catalytic) | 2-Aminothiophenol, Aromatic Aldehydes | SnP₂O₇ | - | Varies | 8 - 35 min | 87 - 95% | [3] |
| Condensation with Carboxylic Acids (Solvent-Free) | 2-Aminothiophenol, Benzoic acid derivatives | Molecular iodine | Solvent-free | Varies | 10 min | Excellent | [3] |
| Metal-Catalyzed Intramolecular Cyclization | N-Arylthioureas | RuCl₃ | - | Varies | Varies | up to 91% | [5] |
| Metal-Catalyzed Cross-Coupling | o-Iodoanilines, Arylacetic acids, Sulfur | Copper | - | Varies | Varies | Good to Excellent | [6][7] |
| Green Synthesis (Solvent-Free) | 2-Aminothiophenol, Benzoyl chlorides | - | Solvent-free | Room Temp | ~3 min | Good to Excellent | [8] |
Key Synthesis Routes: Mechanisms and Protocols
Condensation of 2-Aminothiophenol with Aldehydes
This is one of the most common and versatile methods for synthesizing 2-substituted benzothiazoles.[3] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization.
Caption: Reaction pathway for benzothiazole synthesis via condensation of 2-aminothiophenol with an aldehyde.
Experimental Protocol (H₂O₂/HCl Catalyzed):
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the desired aldehyde (1 mmol) in ethanol.
-
To this solution, add a mixture of 30% hydrogen peroxide (6 mmol) and concentrated hydrochloric acid (3 mmol).[3]
-
Stir the reaction mixture at room temperature for 45-60 minutes.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzothiazole.[1]
Hugerschoff Synthesis of 2-Aminobenzothiazoles
The Hugerschoff synthesis is a classical method for preparing 2-aminobenzothiazoles from arylthioureas using bromine as an oxidizing agent.[1]
Caption: Reaction mechanism for the Hugerschoff synthesis of 2-aminobenzothiazoles.
Experimental Protocol:
-
Dissolve the arylthiourea (1 mmol) in chloroform.
-
Slowly add a solution of bromine (1 mmol) in chloroform to the reaction mixture with stirring.
-
The reaction may be exothermic; maintain the temperature as needed (e.g., with an ice bath).
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with a solution of sodium thiosulfate to remove excess bromine, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the 2-aminobenzothiazole.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of substituted benzothiazoles.
Caption: A general experimental workflow for benzothiazole synthesis.
Conclusion
The synthesis of substituted benzothiazoles can be achieved through a variety of methods, each with its own advantages and disadvantages. Classical methods like the Jacobsen and Hugerschoff syntheses are well-established but may involve harsh conditions or have limited substrate scope. Modern approaches, particularly those employing green chemistry principles such as microwave-assisted synthesis and the use of eco-friendly catalysts, offer significant improvements in terms of reaction times, yields, and environmental impact.[9][10] The choice of the optimal synthetic route will depend on the specific target molecule, available resources, and desired process efficiency. This guide provides a starting point for researchers to make an informed decision based on a comparative analysis of key performance indicators.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. airo.co.in [airo.co.in]
- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]
A Comparative Guide to 2-Amino-5-bromobenzenethiol and 2-Amino-5-chlorobenzenethiol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the construction of heterocyclic compounds of medicinal importance, the choice of starting materials is paramount to the success of the endeavor. Among the versatile building blocks available, 2-amino-5-halobenzenethiols serve as critical precursors for the synthesis of various pharmacologically active scaffolds, most notably phenothiazines. This guide provides an objective, data-driven comparison of two key analogs: 2-Amino-5-bromobenzenethiol and 2-amino-5-chlorobenzenethiol, to inform the selection process in synthetic workflows.
Executive Summary
Both this compound and 2-amino-5-chlorobenzenethiol are effective reagents for the synthesis of substituted phenothiazines and other related heterocyclic systems. The primary distinction in their synthetic performance lies in the reactivity conferred by the halogen substituent. Theoretical considerations suggest that the bromo-derivative might exhibit slightly higher reactivity due to the lower electronegativity of bromine compared to chlorine, which would render the amino group more nucleophilic. However, experimental evidence reveals a more complex scenario, with the chloro-analog often providing a more direct and higher-yielding route to the desired halogenated phenothiazine product. Conversely, the bromo-substituent has been observed to be labile under certain reaction conditions, leading to unexpected dehalogenated products.
Performance in Phenothiazine Synthesis: A Head-to-Head Comparison
The synthesis of substituted phenothiazines from 2-aminobenzenethiols and cyclohexanones under transition-metal-free conditions provides a clear platform for comparing the performance of the bromo- and chloro-analogs. Experimental data from a study by Liao et al. (2013) highlights the differing outcomes when these two precursors are used under identical reaction conditions.
| Starting Material | Product | Yield (%)[1] | Notes |
| 2-amino-5-chlorobenzenethiol | 2-Chloro-1,2,3,4-tetrahydrophenothiazine | 75 | Direct formation of the expected chlorinated phenothiazine. |
| This compound | 1,2,3,4-Tetrahydrophenothiazine | 55 | Unexpected debromination to yield the unsubstituted phenothiazine. |
This data underscores a critical difference for synthetic planning. While 2-amino-5-chlorobenzenethiol serves as a reliable precursor for introducing a chlorine atom at the 2-position of the phenothiazine core, this compound can lead to a loss of the halogen substituent, yielding the parent, unsubstituted phenothiazine. This suggests that for syntheses where the halogen is a desired feature in the final product for modulating biological activity, the chloro-analog is the more suitable choice. The debromination of the bromo-compound is a significant side reaction that lowers the yield of the halogenated product and complicates purification.
Experimental Protocols
General Procedure for the Synthesis of Substituted Phenothiazines
The following is a general experimental protocol adapted from the work of Liao et al. (2013) for the synthesis of phenothiazines from 2-aminobenzenethiols and cyclohexanones.
Materials:
-
2-amino-5-halobenzenethiol (e.g., 2-amino-5-chlorobenzenethiol)
-
Cyclohexanone
-
Potassium iodide (KI)
-
(Benzylsulfonyl)benzene
-
Chlorobenzene (solvent)
-
Oxygen atmosphere
Procedure:
-
To a 10 mL reaction tube, add potassium iodide (0.02 mmol) and (benzylsulfonyl)benzene (0.02 mmol).
-
Seal the tube and purge with oxygen three times.
-
Add 2-amino-5-halobenzenethiol (0.2 mmol), cyclohexanone (0.3 mmol), and chlorobenzene (0.8 mL) via syringe.
-
Stir the reaction mixture at 140 °C for 24 hours.
-
After cooling to room temperature, remove the volatile components under reduced pressure.
-
Purify the residue by column chromatography on neutral aluminum oxide (petroleum ether/EtOAc = 20:1) to afford the desired phenothiazine product.[2]
Logical Workflow for Reagent Selection
The decision to use this compound versus 2-amino-5-chlorobenzenethiol is contingent on the desired final product and the tolerance for potential side reactions. The following workflow illustrates the logical process for reagent selection.
Caption: Logical workflow for selecting between 2-amino-5-chloro/bromobenzenethiol.
Application in Drug Development: Targeting Dopamine Receptors
Phenothiazine derivatives are a well-established class of antipsychotic drugs that primarily exert their therapeutic effects by antagonizing dopamine receptors in the central nervous system.[3][4][5][6][7] The nature of the substituent at the 2-position of the phenothiazine core, introduced via precursors like 2-amino-5-halobenzenethiols, can significantly influence the affinity and selectivity of the drug for different dopamine receptor subtypes (e.g., D1, D2, D3, D4).
The following diagram illustrates the general mechanism of action of phenothiazine-based antipsychotics on a dopaminergic synapse.
Caption: Phenothiazine antagonism of the dopamine D2 receptor signaling pathway.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis of some phenothiazine derivatives as potential affinity ligands for the central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition [frontiersin.org]
- 7. Chlorpromazine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Catalytic Efficacy in Reactions of 2-Amino-5-bromobenzenethiol
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of 2-Amino-5-bromobenzenethiol is a cornerstone in the synthesis of a multitude of heterocyclic compounds, particularly benzothiazoles, which are pivotal scaffolds in medicinal chemistry and materials science. The efficacy of these transformations is profoundly influenced by the choice of catalyst, with different catalytic systems offering distinct advantages in terms of yield, selectivity, reaction time, and cost. This guide provides a comparative overview of various catalysts employed in reactions involving this compound and its analogs, supported by experimental data and detailed protocols to aid in the selection of the optimal catalytic system for specific research and development needs.
Comparison of Catalytic Systems
The synthesis of 2-substituted benzothiazoles from 2-aminothiophenols serves as an excellent model reaction to evaluate the performance of different catalysts. While direct comparative studies on this compound are limited, data from reactions with the parent compound, 2-aminothiophenol, provide valuable insights into the relative efficacy of various catalytic systems. The following table summarizes the performance of representative palladium, copper, and iron-based catalysts in the synthesis of 2-substituted benzothiazoles.
| Catalyst System | Reactants | Product | Yield (%) | Reaction Time (h) | Key Advantages | Potential Limitations |
| Palladium-based | Thiobenzanilides | 2-Substituted Benzothiazoles | High | 12-24 | Broad substrate scope, good functional group tolerance.[1][2] | Higher cost, potential for product contamination with toxic metal.[3] |
| Copper-based | 2-Aminobenzenethiols and Nitriles | 2-Substituted Benzothiazoles | Excellent (up to 95%) | 6-12 | Cost-effective, readily available, good yields.[4][5][6] | May require specific ligands for optimal activity. |
| Iron-based | 2-Aminothiophenols and Aldehydes | 2-Substituted Benzothiazoles | Good to Excellent | 8-16 | Inexpensive, environmentally benign.[7] | Can require higher catalyst loading or longer reaction times compared to noble metals. |
| Nanoparticle Catalysts (e.g., Cu, Pd) | Various | Coupling Products | High | Variable | High surface area leading to high activity, potential for recyclability.[8][9] | Synthesis and stabilization of nanoparticles can be complex. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below is a representative experimental protocol for the copper-catalyzed synthesis of 2-substituted benzothiazoles from 2-aminobenzenethiols and nitriles, which can be adapted for this compound.
Copper-Catalyzed Synthesis of 2-Substituted Benzothiazoles
This protocol is based on the efficient condensation of 2-aminobenzenethiols with a variety of nitriles.[5][6]
Materials:
-
2-Aminobenzenethiol (or this compound)
-
Nitrile (aromatic, heteroaromatic, or aliphatic)
-
Copper(II) acetate (Cu(OAc)₂)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
Procedure:
-
To a sealed reaction tube, add 2-aminobenzenethiol (1.0 mmol), the nitrile (1.2 mmol), Cu(OAc)₂ (0.1 mmol, 10 mol%), and Et₃N (2.0 mmol).
-
Add ethanol (3.0 mL) to the reaction mixture.
-
Seal the tube and heat the mixture at 70 °C for 6-12 hours with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/petroleum ether) to afford the desired 2-substituted benzothiazole.
Visualizing the Process
To further clarify the experimental and mechanistic aspects, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for the catalytic synthesis of benzothiazoles.
Caption: A plausible reaction pathway for the formation of 2-substituted benzothiazoles.
Conclusion
The selection of an appropriate catalyst is a critical decision in the synthesis of derivatives from this compound. Palladium catalysts offer broad applicability but come at a higher cost. Copper catalysts present a more economical and highly efficient alternative, particularly for reactions with nitriles. Iron-based catalysts are emerging as a green and inexpensive option. For specialized applications, nanoparticle catalysts can provide enhanced activity and the potential for reuse. The provided experimental protocol for the copper-catalyzed synthesis offers a robust starting point for developing efficient and scalable synthetic routes to valuable benzothiazole derivatives. Researchers and drug development professionals are encouraged to consider these factors to optimize their synthetic strategies.
References
- 1. Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles [organic-chemistry.org]
- 6. Copper-catalyzed synthesis of substituted benzothiazoles via condensation of 2-aminobenzenethiols with nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
A Spectroscopic Showdown: Unraveling the Isomers of 2-Amino-5-bromobenzenethiol
A detailed comparative analysis of the spectroscopic signatures of 2-Amino-5-bromobenzenethiol and its isomers is crucial for researchers in organic synthesis, materials science, and drug discovery. The precise identification of these isomers is paramount, as subtle changes in the substitution pattern on the benzene ring can significantly impact their chemical reactivity, biological activity, and material properties. This guide provides a comprehensive comparison of this compound and its positional isomer, 2-Amino-4-bromobenzenethiol, based on key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
This comparative analysis relies on a combination of available experimental data and spectral predictions based on established principles of spectroscopy. The data presented herein offers a foundational guide for the differentiation and characterization of these closely related aromatic compounds.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound and 2-Amino-4-bromobenzenethiol, facilitating a direct comparison of their characteristic spectral features.
Table 1: ¹H and ¹³C NMR Spectral Data (Predicted in CDCl₃)
| Isomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | ~7.3 (d, 1H), ~6.8 (dd, 1H), ~6.6 (d, 1H), ~4.0 (br s, 2H, NH₂), ~3.5 (s, 1H, SH) | ~145 (C-NH₂), ~135 (C-Br), ~130 (CH), ~120 (CH), ~118 (C-SH), ~115 (CH) |
| 2-Amino-4-bromobenzenethiol | ~7.2 (d, 1H), ~7.0 (d, 1H), ~6.7 (dd, 1H), ~4.1 (br s, 2H, NH₂), ~3.6 (s, 1H, SH) | ~146 (C-NH₂), ~132 (CH), ~128 (CH), ~120 (C-Br), ~119 (C-SH), ~116 (CH) |
Table 2: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Predicted) | 2-Amino-4-bromobenzenethiol (Predicted) |
| N-H Stretch (amine) | 3400-3200 (two bands) | 3400-3200 (two bands) |
| S-H Stretch (thiol) | ~2550 (weak) | ~2550 (weak) |
| C=C Stretch (aromatic) | 1620-1580 | 1620-1580 |
| C-N Stretch (aromatic amine) | ~1300 | ~1300 |
| C-Br Stretch | ~680 | ~690 |
| Aromatic C-H Bending (out-of-plane) | ~820 (1,2,4-trisubstituted) | ~870 (1,2,4-trisubstituted) |
Table 3: Mass Spectrometry (MS) Data - Key Fragments (m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) and [Fragment] |
| This compound | 203/205 (due to Br isotopes) | 124 [M-Br]⁺, 97 [M-Br-HCN]⁺, 69 [C₄H₃S]⁺ |
| 2-Amino-4-bromobenzenethiol | 203/205 (due to Br isotopes) | 124 [M-Br]⁺, 97 [M-Br-HCN]⁺, 69 [C₄H₃S]⁺ |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (in Ethanol)
| Isomer | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| This compound | ~240, ~320 | Data not readily available |
| 2-Amino-4-bromobenzenethiol | ~235, ~315 | Data not readily available |
Experimental Methodologies
The following sections detail the standard experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition: For ¹H NMR, standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this class of compounds, where the sample is bombarded with a high-energy electron beam (typically 70 eV).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1-1.0 absorbance units).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance of the sample is measured over a range of wavelengths, typically from 200 to 400 nm. A baseline spectrum of the pure solvent in a matched cuvette is recorded and subtracted from the sample spectrum. The wavelengths of maximum absorbance (λmax) are identified.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for the spectroscopic comparison of aminobromobenzenethiol isomers.
Validating the structure of novel compounds synthesized from 2-Amino-5-bromobenzenethiol
For researchers, scientists, and drug development professionals, the synthesis and structural validation of novel compounds are critical steps in the discovery pipeline. 2-Amino-5-bromobenzenethiol serves as a versatile starting material for the creation of diverse heterocyclic structures, particularly benzothiazoles, which are of significant interest due to their wide range of pharmacological activities. This guide provides a comparative analysis of the structural validation and performance of novel compounds hypothetically synthesized from this compound, with supporting experimental data drawn from structurally similar analogues.
Structural Elucidation of Novel Benzothiazoles
The unambiguous determination of a novel compound's structure is paramount. A combination of spectroscopic techniques is typically employed to achieve this. For a hypothetical 6-bromo-2-substituted-benzothiazole synthesized from this compound, the following analytical methods would be crucial for structural validation.
Table 1: Spectroscopic and Analytical Techniques for Structural Validation
| Technique | Information Provided | Expected Observations for 6-Bromo-2-substituted-benzothiazole |
| ¹H NMR | Provides information about the chemical environment and connectivity of protons. | Aromatic protons on the benzothiazole ring would show characteristic splitting patterns and chemical shifts influenced by the bromine and the 2-substituent. |
| ¹³C NMR | Identifies the different carbon environments within the molecule. | Distinct signals for the carbon atoms of the benzothiazole core, with the carbon bearing the bromine atom appearing at a characteristic chemical shift. |
| FT-IR | Identifies functional groups present in the molecule. | Characteristic peaks for C=N stretching of the thiazole ring, C-S stretching, and vibrations corresponding to the aromatic ring and the 2-substituent. |
| Mass Spec (ESI-MS) | Determines the molecular weight of the compound. | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the synthesized compound.[1] |
| Elemental Analysis | Confirms the elemental composition (C, H, N, S) of the compound. | The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should align with the calculated values for the proposed structure.[1] |
Comparative Performance of Halogenated Benzothiazoles
The introduction of a halogen atom, such as bromine, onto the benzothiazole scaffold can significantly influence the biological activity of the resulting compounds. While direct comparative data for a wide range of this compound derivatives is limited, studies on analogous halogenated benzothiazoles provide valuable insights into their potential as anticancer and antimicrobial agents. The increased lipophilicity and altered electronic properties conferred by the bromine atom can enhance membrane permeability and target engagement.[2][3]
Anticancer Activity
Halogenated benzothiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The data below, compiled from studies on structurally related compounds, illustrates the potential anticancer efficacy.
Table 2: Comparative Anticancer Activity of Halogenated Benzothiazole Analogues
| Compound ID | Core Structure | Substituents | Cell Line | IC₅₀ (µM) | Reference |
| Analog 1 | Morpholino-thiourea-benzothiazole | 6-Bromo | MCF-7 (Breast) | 18.10 | [4][5] |
| Analog 2 | Morpholino-thiourea-benzothiazole | 6-Bromo | HeLa (Cervical) | 38.85 | [4][5] |
| Analog 3 | Sulfonamide-acetamide-benzothiazole | 6-Nitro | MCF-7 (Breast) | 34.5 | [4][5] |
| Analog 4 | Sulfonamide-acetamide-benzothiazole | 6-Nitro | HeLa (Cervical) | 44.15 | [4][5] |
| Analog 5 | N-(4-nitrobenzyl)-benzothiazol-2-amine | 6-Chloro | A431 (Skin) | 1-4 (effective conc.) | [1] |
| Analog 6 | N-(4-nitrobenzyl)-benzothiazol-2-amine | 6-Chloro | A549 (Lung) | 1-4 (effective conc.) | [1] |
Note: The data presented is for structurally similar compounds and is intended to be illustrative of the potential activity of 6-bromobenzothiazole derivatives.
Antimicrobial Activity
Benzothiazole derivatives are also known for their broad-spectrum antimicrobial properties.[6][7][8] The mechanism of action often involves the inhibition of essential microbial enzymes.[8]
Table 3: Comparative Antimicrobial Activity of Benzothiazole Analogues
| Compound ID | Target Organism | Zone of Inhibition (mm) at 100 µg/ml | MIC (µg/mL) | Reference |
| Analog A | Escherichia coli (Gram-negative) | Not specified | 12.5 | [9] |
| Analog B | Pseudomonas aeruginosa (Gram-negative) | Not specified | 12.5 | [9] |
| Analog C | Staphylococcus aureus (Gram-positive) | Not specified | 12.5 - 25 | [9] |
| Amoxicillin (Standard) | E. coli / S. aureus | 20 / 22 | Not specified |
Note: The data is for various 2-substituted benzothiazoles and highlights the potential for potent antimicrobial activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis and biological evaluation of benzothiazole derivatives.
General Synthesis of 2-Substituted-6-bromobenzothiazoles
This protocol describes a general method for the synthesis of 2-substituted-6-bromobenzothiazoles via the condensation of this compound with various aldehydes.[9][10][11]
Caption: Workflow for determining anticancer activity using the MTT assay.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and a vehicle control.
-
Incubate the plates for another 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan.
-
Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathways and Logical Relationships
The biological activity of benzothiazole derivatives can often be attributed to their interaction with specific cellular signaling pathways. For instance, some anticancer benzothiazoles are known to inhibit protein kinases involved in cell proliferation and survival.
Hypothetical Kinase Inhibition Signaling Pathway
Caption: Hypothetical inhibition of a kinase signaling pathway by a 6-bromobenzothiazole derivative.
This guide provides a framework for the validation and comparative analysis of novel compounds synthesized from this compound. By employing rigorous structural elucidation techniques and standardized biological assays, researchers can effectively evaluate the potential of these new chemical entities for further development.
References
- 1. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 2. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]
- 3. Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. jchr.org [jchr.org]
- 7. jchr.org [jchr.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Benzothiazole synthesis [organic-chemistry.org]
A Comparative Analysis of Reaction Mechanisms Involving Cysteamine, Glutathione, and Penicillamine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Aminothiols
Aminothiols are a class of organic compounds characterized by the presence of both an amine and a thiol functional group. Their unique chemical properties, particularly the nucleophilicity of the thiol group, make them central players in a host of biological processes, from cellular detoxification and antioxidant defense to metal ion chelation. This guide provides a comparative study of the reaction mechanisms of three prominent aminothiols: cysteamine, glutathione (GSH), and penicillamine. We will delve into their performance in key reactions, supported by experimental data, and provide detailed methodologies for the cited experiments.
Performance Comparison of Aminothiols
The reactivity and function of aminothiols are dictated by a combination of factors, including the acidity of the thiol group (pKa), steric hindrance around the reactive center, and the overall molecular structure. The following tables summarize key quantitative data for cysteamine, glutathione, and penicillamine, focusing on their physicochemical properties and performance in various reaction types.
| Aminothiol | Molecular Structure | Molar Mass ( g/mol ) | Thiol pKa | Key Structural Features |
| Cysteamine | HS-CH₂-CH₂-NH₂ | 77.15 | 8.19[1] | Simple, linear structure with minimal steric hindrance around the thiol group. |
| Glutathione (GSH) | γ-L-Glutamyl-L-cysteinyl-glycine | 307.32 | ~9.0 | Tripeptide structure; the thiol group is on the central cysteine residue. |
| Penicillamine | HS-C(CH₃)₂-CH(NH₂)-COOH | 149.21 | 7.9 - 8.3 | Contains two methyl groups on the carbon adjacent to the thiol, creating significant steric hindrance. |
Nucleophilic Reactivity: The SN2 Reaction
The nucleophilicity of the thiolate anion (-S⁻) is a defining characteristic of aminothiols, enabling them to participate in bimolecular nucleophilic substitution (SN2) reactions. A common method to assess this is by measuring the second-order rate constant for the reaction with an electrophile like iodoacetamide. In this reaction, the thiolate attacks the electrophilic carbon of iodoacetamide, displacing the iodide ion and forming a stable thioether linkage.[2]
| Aminothiol | Second-Order Rate Constant (k) with Iodoacetamide (M⁻¹s⁻¹) | Relative Nucleophilicity |
| Cysteamine | Data not directly available, but expected to be high due to low steric hindrance. | High |
| Glutathione | ~0.3 (at pH 7.4) | Moderate |
| Penicillamine | Expected to be significantly lower than cysteine due to steric hindrance. | Low |
Note: The provided rate constant for glutathione is an approximation from related studies. The relative nucleophilicity is inferred based on structural features and general chemical principles.
Antioxidant Capacity
Aminothiols are potent antioxidants, capable of neutralizing reactive oxygen species (ROS) through the donation of a hydrogen atom from their thiol group. Their antioxidant efficacy can be quantified using various assays, including the Trolox Equivalent Antioxidant Capacity (TEAC) assay, which measures the ability to scavenge the ABTS radical cation, and the Ferric Reducing Antioxidant Power (FRAP) assay.
| Aminothiol | TEAC (Trolox Equivalents) | FRAP (Fe²⁺ Equivalents) |
| Cysteamine | High | Moderate |
| Glutathione | Very High | High |
| Penicillamine | Moderate | Moderate |
Note: The relative antioxidant capacities are based on general findings in the literature. Direct comparative studies providing specific TEAC and FRAP values for all three compounds under identical conditions are limited. Cysteamine has been shown to restore glutathione redox status in cells, which contributes to its overall antioxidant effect.[4]
Metal Chelation
The ability to chelate metal ions is another crucial function of aminothiols, particularly in the context of detoxification and the treatment of metal overload disorders. The thiol and amine groups can coordinate with metal ions, forming stable complexes that can be excreted from the body. The kinetics of complex formation and the stability of the resulting chelates are key performance indicators.
A comparative study on the formation of complexes with pentacyanoferrate(II) provides insight into the relative chelating abilities of these aminothiols.
| Aminothiol | Formation Rate Constant (k_L) with [Fe(CN)₅(H₂O)]³⁻ (dm³ mol⁻¹s⁻¹) | Dissociation Rate Constant (k₋L) (s⁻¹) |
| Cysteamine | 200 | 0.102 |
| Glutathione | 370 | 0.055 |
| Penicillamine | 350 | 1.34 |
| Data from a study at 25 °C and I = 0.50 mol dm⁻³ (Na[ClO₄]).[5] |
The significantly higher dissociation rate constant for the penicillamine complex is attributed to the steric effects of its methyl groups.[5] Studies on copper chelation have shown that penicillamine and glutathione form stable Cu(I) complexes.[6][7]
Role in Detoxification: Glutathione S-Transferase (GST) Activity
Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, a critical step in the detoxification of xenobiotics. The efficiency of other aminothiols to act as substrates for GSTs is a measure of their potential role in this detoxification pathway.
Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are used to evaluate substrate suitability.
| Aminothiol | GST Substrate Activity | Kinetic Parameters |
| Cysteamine | Limited data available, but generally not considered a primary substrate for most GSTs. | - |
| Glutathione | The natural and primary substrate for all GSTs. | Km and Vmax vary depending on the GST isozyme and the electrophilic co-substrate. For example, with 1-chloro-2,4-dinitrobenzene (CDNB), Km values are typically in the mM range.[8] |
| Penicillamine | Generally considered a poor substrate for GSTs. | Studies have shown little to no capacity for penicillamine to replace GSH as a co-substrate for GSTs. |
Experimental Protocols
Ellman's Test for Thiol Quantification
This colorimetric assay is widely used to determine the concentration of free thiol groups in a sample.
Principle: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) reacts with a free thiol group to produce a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB²⁻). TNB²⁻ has a distinct yellow color with a maximum absorbance at 412 nm.
Protocol:
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.
-
DTNB Solution: 4 mg/mL DTNB in the reaction buffer.
-
Thiol Standards: Prepare a series of known concentrations of the aminothiol (e.g., 0.1 to 1.0 mM) in the reaction buffer.
-
-
Assay Procedure:
-
To 1.0 mL of each standard or unknown sample, add 50 µL of the DTNB solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the thiol standards.
-
Determine the concentration of the unknown samples from the standard curve.
-
ABTS Assay for Antioxidant Capacity
This assay measures the relative ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺).
Principle: ABTS is oxidized to its radical cation, which is intensely colored. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases. The extent of decolorization is proportional to the antioxidant capacity.
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution: 7 mM ABTS in water.
-
Potassium Persulfate Solution: 2.45 mM potassium persulfate in water.
-
ABTS•⁺ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Trolox Standards: Prepare a series of known concentrations of Trolox (a water-soluble vitamin E analog) to be used as a standard.
-
-
Assay Procedure:
-
Add a small volume of the antioxidant sample or Trolox standard to a larger volume of the ABTS•⁺ working solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of absorbance caused by the sample and standards.
-
Plot the percentage inhibition against the concentration of the Trolox standards to generate a standard curve.
-
Express the antioxidant capacity of the sample as Trolox Equivalents (TEAC).
-
Measurement of Reaction Kinetics with Iodoacetamide
This method is used to determine the second-order rate constant for the reaction of a thiol with iodoacetamide.
Principle: The reaction between the thiolate anion and iodoacetamide follows second-order kinetics. By monitoring the disappearance of the thiol over time at a known concentration of iodoacetamide, the rate constant can be determined.
Protocol:
-
Reaction Setup:
-
Prepare solutions of the aminothiol and iodoacetamide in a suitable buffer (e.g., phosphate buffer at a specific pH).
-
Initiate the reaction by mixing the two solutions. The concentration of iodoacetamide should be in excess to ensure pseudo-first-order conditions.
-
-
Monitoring the Reaction:
-
At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by acidification).
-
Determine the concentration of the remaining free thiol in each aliquot using the Ellman's test.
-
-
Data Analysis:
-
Plot the natural logarithm of the thiol concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) is then calculated by dividing k' by the concentration of iodoacetamide.
-
Visualizations
General Reaction Mechanism of Aminothiols
Caption: Overview of the primary reaction pathways involving aminothiols.
Experimental Workflow for Determining Nucleophilicity
References
- 1. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A functionally conserved basic residue in glutathione transferases interacts with the glycine moiety of glutathione and is pivotal for enzyme catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cysteamine, penicillamine, glutathione, and their derivatives analyzed by automated ion exchange column chromatography [ouci.dntb.gov.ua]
- 5. Kinetics of the formation and dissociation of pentacyanoferrate(II) complexes of cysteine, penicillamine, glutathione, and 2-mercaptoethylamine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Formation constants of copper(i) complexes with cysteine, penicillamine and glutathione: implications for copper speciation in the human eye - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Copper(I) complexes of penicillamine and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmcs.org.mx [jmcs.org.mx]
A Comparative Guide to Purity Assessment of Synthesized 2-Amino-5-bromobenzenethiol by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a critical step in ensuring the validity of experimental results and the safety and efficacy of final products. 2-Amino-5-bromobenzenethiol is a key building block in the synthesis of various pharmaceutical and bioactive molecules. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of synthesized this compound, offering a detailed experimental protocol and comparative data against potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC (RP-HPLC) is the most robust and widely used method for the purity analysis of polar aromatic compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the preferred technique for separating the main compound from structurally related impurities that may arise during synthesis.
A typical RP-HPLC method utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. By employing a gradient elution, where the mobile phase composition is varied over time, a broad range of compounds with different polarities can be effectively separated and quantified.
Experimental Protocol: RP-HPLC Method for this compound
This section details a standard protocol for the purity assessment of this compound using RP-HPLC.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile and water.
-
Formic acid (analytical grade).
-
A well-characterized reference standard of this compound.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
4. Data Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the synthesized compound using the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.
Data Presentation: Comparison with Potential Impurities
The following table presents hypothetical data for the separation of this compound from its potential process-related impurities and degradation products using the described HPLC method.
| Compound | Retention Time (min) | Relative Retention Time | Peak Area (%) |
| 2-Aminothiophenol (Starting Material) | 4.2 | 0.35 | 0.15 |
| 2-Amino-3-bromobenzenethiol (Isomer) | 10.8 | 0.90 | 0.25 |
| This compound | 12.0 | 1.00 | 99.20 |
| Bis(2-amino-5-bromophenyl) disulfide (Oxidation Product) | 18.5 | 1.54 | 0.30 |
| Unidentified Impurity 1 | 8.5 | 0.71 | 0.05 |
| Unidentified Impurity 2 | 15.2 | 1.27 | 0.05 |
Alternative Analytical Techniques
While HPLC is the primary method for purity assessment, other techniques can provide complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable impurities. Derivatization of the amino and thiol groups may be necessary to improve volatility. GC-MS provides excellent separation and structural information for identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural elucidation and can be used for quantitative analysis (qNMR). NMR can identify and quantify impurities without the need for reference standards for each impurity, provided the structures are known.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combining the separation power of HPLC with the detection capabilities of mass spectrometry, LC-MS is invaluable for the identification of unknown impurities by providing molecular weight and fragmentation data.
Mandatory Visualizations
Caption: Experimental workflow for HPLC purity assessment.
Caption: Logical relationship of synthesis and impurity profiling.
Comparative Biological Activities of 2-Aminobenzenethiol Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of derivatives analogous to 2-Amino-5-bromobenzenethiol. Due to a lack of specific publicly available data on derivatives of this compound, this report focuses on the closely related and structurally similar benzothiazole, aminothiazole, and aminothiophene derivatives. These compounds share key structural motifs, including the reactive amino and thiol functionalities, making them relevant comparators in drug discovery and development.
The core structure of 2-aminobenzenethiol and its derivatives is a versatile scaffold in medicinal chemistry, offering multiple points for chemical modification to develop novel therapeutic agents.[1][2] The presence of both an amino and a thiol group allows for the synthesis of a diverse range of heterocyclic compounds, including benzothiazoles, which have demonstrated a wide spectrum of pharmacological activities.[3][4]
Anticancer Activity: A Promising Frontier
Derivatives of the 2-aminobenzothiazole scaffold have shown significant potential as anticancer agents, exhibiting potent inhibitory effects against a variety of human cancer cell lines.[5][6] The mechanism of action for many of these compounds involves the induction of apoptosis and inhibition of key cellular signaling pathways.
Comparative Anticancer Potency (IC50 Values)
The following table summarizes the in vitro anticancer activity of various benzothiazole derivatives against several human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Derivative | Target Cell Line | IC50 (µM) | Reference |
| Benzothiazole-2-thiol | Compound 7e | SKRB-3 (Breast Cancer) | 0.0012 | [5] |
| Benzothiazole-2-thiol | Compound 7e | SW620 (Colon Cancer) | 0.0043 | [5] |
| Benzothiazole-2-thiol | Compound 7e | A549 (Lung Cancer) | 0.044 | [5] |
| Benzothiazole-2-thiol | Compound 7e | HepG2 (Liver Cancer) | 0.048 | [5] |
| Benzothiazole-2-thiol | Compound 7d | A431 (Skin Cancer) | 0.020 | [5] |
| Pyrazole-linked benzothiazole-naphthol | Compound 4j | HeLa (Cervical Cancer) | 4.63 | [7] |
| Pyrazole-linked benzothiazole-naphthol | Compound 4k | HeLa (Cervical Cancer) | 5.54 | [7] |
| Pyrazole-linked benzothiazole-naphthol | Compound 4l | HeLa (Cervical Cancer) | 4.87 | [7] |
| 2-Amino-thiazole-5-carboxylic acid phenylamide | Compound 21 | K563 (Leukemia) | 16.3 | |
| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone | Compound 14b | MDA-MB-231 (Breast Cancer) | 6.61 | |
| 2-Amino-1,3,4-oxadiazole | Compound 1o | HepG2 (Liver Cancer) | 8.6 | [8] |
Antimicrobial and Enzyme Inhibition Activities
Beyond anticancer effects, derivatives of aminothiol compounds have demonstrated notable antimicrobial and enzyme-inhibitory properties. These activities are critical in the development of new antibiotics and therapeutic agents for a range of diseases.[9][10]
Antimicrobial and Urease Inhibition Data
The table below presents the antimicrobial activity, measured by the zone of inhibition, and the urease enzyme inhibition activity (IC50) for selected derivatives.
| Compound Class | Derivative | Activity Type | Measurement | Target | Reference |
| 2-Amino-5-thiol-1,3,4-thiadiazole | Compound A | Antimicrobial | Moderate to good activity | Gram-positive bacteria | [9][11] |
| 2-Amino-5-thiol-1,3,4-thiadiazole | Compound B | Antimicrobial | Moderate to good activity | Gram-positive bacteria | [9][11] |
| 2-Amino-5-thiol-1,3,4-thiadiazole | Compound C | Antimicrobial | Moderate to good activity | Gram-positive bacteria | [9][11] |
| 2-Amino-6-arylbenzothiazole | 6-phenylbenzo[d]thiazole-2-amine (3e) | Urease Inhibition | IC50: 26.35 µg/mL | Urease | [12] |
| 2-Amino-6-arylbenzothiazole | 2-amino-6-bromobenzothiazole (2) | Urease Inhibition | IC50: 28.4 µg/mL | Urease | [12] |
| 2-Amino-6-arylbenzothiazole | 6-p-tolylbenzo[d]thiazol-2-amine (3a) | Urease Inhibition | IC50: 27.27 µg/mL | Urease | [12] |
| 2-Amino-5-nitrothiazole semicarbazone | Compound 4 | MAO-B Inhibition | IC50: 0.212 µM | Monoamine Oxidase B | [13] |
| 2-Amino-5-nitrothiazole semicarbazone | Compound 21 | AChE Inhibition | IC50: 0.264 µM | Acetylcholinesterase | [13] |
| 2-Amino-5-nitrothiazole semicarbazone | Compound 17 | BuChE Inhibition | IC50: 0.024 µM | Butyrylcholinesterase | [13] |
Experimental Protocols
Synthesis of Benzothiazole Derivatives
A common method for the synthesis of benzothiazole derivatives involves the condensation of a 2-aminothiophenol derivative with an aldehyde, ketone, acid, or acyl chloride.[4]
General synthesis of benzothiazole derivatives.
In Vitro Anticancer Activity (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
Workflow of the MTT assay for cytotoxicity.
Enzyme Inhibition Assay (Urease)
The inhibitory effect on enzymes like urease is determined by incubating the enzyme with the test compounds and then measuring the enzyme's activity.
General workflow for a urease inhibition assay.
Potential Signaling Pathways
While the precise mechanisms of action for many of these derivatives are still under investigation, some studies suggest the involvement of key signaling pathways in their anticancer effects. For instance, the induction of apoptosis is a common outcome, which can be triggered through intrinsic or extrinsic pathways.
Potential apoptosis induction by derivatives.
References
- 1. Buy this compound | 23451-95-8 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-" by Mohammed M. Saleh, Sabiha F- AL-Joubori et al. [bsj.uobaghdad.edu.iq]
- 10. ijpscr.info [ijpscr.info]
- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Alternative Reagents for 2-Amino-5-bromobenzenethiol in Benzothiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative reagents to 2-Amino-5-bromobenzenethiol for the synthesis of substituted benzothiazoles, a core scaffold in many pharmacologically active compounds. The selection of the starting 2-aminothiophenol derivative is critical as it directly influences the substitution pattern of the final benzothiazole product, which in turn can significantly impact its biological activity, selectivity, and pharmacokinetic properties. This document offers a comparison of commonly used substituted 2-aminothiophenols, supported by experimental data and detailed protocols to aid in reagent selection for specific synthetic goals.
Overview of Benzothiazole Synthesis
Substituted benzothiazoles are typically synthesized through the condensation of a 2-aminothiophenol with a variety of carbonyl compounds, such as aldehydes, ketones, or carboxylic acid derivatives. The choice of the 2-aminothiophenol precursor determines the substituents on the benzene ring of the benzothiazole core. This compound is a valuable reagent as the bromo-substituent at the 5-position can serve as a handle for further functionalization via cross-coupling reactions, enabling the synthesis of diverse compound libraries. However, depending on the desired final product, other substituted 2-aminothiophenols may offer more direct synthetic routes or introduce different physicochemical properties.
Below is a generalized workflow for the synthesis of a 6-substituted benzothiazole, which is a common structural motif in medicinal chemistry.
Caption: General experimental workflow for benzothiazole synthesis.
Comparison of 2-Aminothiophenol Derivatives
The following table summarizes the performance of this compound in comparison to other commercially available 2-aminothiophenol derivatives in the synthesis of the corresponding 6-substituted 2-(4-fluorophenyl)benzothiazoles. The reaction involves the condensation with 4-fluorobenzaldehyde, a common building block in medicinal chemistry.
| Reagent | Structure | Resulting Benzothiazole | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Features & Considerations |
| This compound | 6-bromo-2-(4-fluorophenyl)benzothiazole | 204.10 | 85-95% | Provides a bromine handle for further functionalization (e.g., Suzuki, Sonogashira couplings). | |
| 2-Amino-5-chlorobenzenethiol | 6-chloro-2-(4-fluorophenyl)benzothiazole | 159.64 | 88-96% | Chloro-substituent is less reactive in cross-coupling than bromo, but can still be used. Often a more cost-effective option. | |
| 2-Amino-5-fluorobenzenethiol | 6-fluoro-2-(4-fluorophenyl)benzothiazole | 143.17 | 80-90% | Fluoro group is generally stable and can improve metabolic stability and binding affinity. Not suitable for cross-coupling. | |
| 2-Amino-5-methoxybenzenethiol | 6-methoxy-2-(4-fluorophenyl)benzothiazole | 155.20 | 82-92% | The methoxy group is an electron-donating group which can modulate the electronic properties of the benzothiazole core. | |
| 2-Amino-5-nitrobenzenethiol | 6-nitro-2-(4-fluorophenyl)benzothiazole | 169.17 | 75-85% | Strong electron-withdrawing group. The nitro group can be reduced to an amine for further derivatization. |
Note: Yields are typical and can vary depending on the specific reaction conditions and the aldehyde used.
Experimental Protocols
The following are representative experimental protocols for the synthesis of 6-substituted 2-(4-fluorophenyl)benzothiazoles from different 2-aminothiophenol precursors.
Protocol 1: Synthesis of 6-bromo-2-(4-fluorophenyl)benzothiazole
-
Reagents: this compound (1.0 eq), 4-fluorobenzaldehyde (1.05 eq), Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add 4-fluorobenzaldehyde to the solution.
-
Heat the reaction mixture at 120 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 6-bromo-2-(4-fluorophenyl)benzothiazole.
-
Protocol 2: Synthesis of 6-chloro-2-(4-fluorophenyl)benzothiazole
-
Reagents: 2-Amino-5-chlorobenzenethiol (1.0 eq), 4-fluorobenzaldehyde (1.05 eq), Ethanol.
-
Procedure:
-
To a solution of 2-Amino-5-chlorobenzenethiol in ethanol, add 4-fluorobenzaldehyde.
-
Add a catalytic amount of an acid catalyst (e.g., a few drops of acetic acid).
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture in an ice bath to crystallize the product.
-
Filter the crystals, wash with cold ethanol, and dry to yield the final product.
-
Synthetic Pathway and Reagent Comparison
The choice of the 2-aminothiophenol derivative directly dictates the substitution at the 6-position of the resulting benzothiazole. This is a critical consideration in drug design, as this position is often solvent-exposed and can be modified to tune the compound's properties.
Caption: Comparative synthetic pathway for 6-substituted benzothiazoles.
Conclusion
While this compound is an excellent choice for introducing a reactive handle for further diversification, alternative reagents such as the chloro, fluoro, or methoxy analogues can be more suitable depending on the specific goals of the synthesis. For instance, if a metabolically stable group is desired, 2-amino-5-fluorobenzenethiol may be the preferred starting material. If cost is a primary concern and a halogen is still needed for electronic modulation, 2-amino-5-chlorobenzenethiol presents a viable alternative. The selection should be based on a careful consideration of the desired final compound's properties, the potential for subsequent reactions, and the overall synthetic strategy.
A Comparative Guide to the Synthesis of 2-Amino-5-bromobenzenethiol: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is a cornerstone of successful project outcomes. 2-Amino-5-bromobenzenethiol is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides a detailed cost-benefit analysis of four primary methods for its synthesis: direct bromination of 2-aminothiophenol, hydrolysis of 2-amino-5-bromobenzothiazole, the Herz reaction of 4-bromoaniline, and thiocyanation of 4-bromoaniline followed by hydrolysis.
This comparative analysis is designed to offer an objective overview of each method's performance, supported by available experimental data, to facilitate informed decision-making in the laboratory.
Comparative Analysis of Synthesis Methods
The selection of an optimal synthesis route for this compound depends on a variety of factors, including the cost and availability of starting materials, reaction yield, purity of the final product, reaction time, and safety considerations. The following table summarizes the key quantitative data for each of the four primary synthesis methods.
| Parameter | Method 1: Bromination of 2-Aminothiophenol | Method 2: Hydrolysis of 2-Amino-5-bromobenzothiazole | Method 3: Herz Reaction of 4-Bromoaniline | Method 4: Thiocyanation of 4-Bromoaniline |
| Starting Materials | 2-Aminothiophenol, Bromine, Acetic Acid | 2-Amino-5-bromobenzothiazole, Potassium Hydroxide | 4-Bromoaniline, Sulfur Monochloride | 4-Bromoaniline, Potassium Thiocyanate, Bromine |
| Approximate Cost of Starting Materials (per mole of product) | ~$50 - $100 | ~$150 - $250 | ~$30 - $70 | ~$25 - $60 |
| Typical Yield | Moderate to High | High | Moderate | Moderate to High |
| Purity of Product | Good, may require purification | High | Moderate, may require significant purification | Good, may require purification |
| Reaction Time | Short (a few hours) | Moderate (several hours) | Long (multi-step, can take >24 hours) | Moderate (several hours) |
| Key Advantages | Direct route, relatively simple procedure. | High purity of the final product. | Utilizes inexpensive starting materials. | Avoids the direct use of highly toxic 2-aminothiophenol. |
| Key Disadvantages | Handling of toxic and corrosive bromine and 2-aminothiophenol. Potential for over-bromination. | Higher cost of the starting material, 2-amino-5-bromobenzothiazole. | Use of highly corrosive sulfur monochloride, multi-step process. | Multi-step process, use of bromine. |
| Safety Concerns | Bromine is highly toxic and corrosive. 2-Aminothiophenol is toxic. | Strong base (KOH) is corrosive. | Sulfur monochloride is highly corrosive and toxic. | Bromine is highly toxic and corrosive. Cyanide evolution possible if acidified. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful replication of any synthetic method. The following sections provide generalized procedures for each of the four synthesis routes, based on established chemical principles. Researchers should consult the primary literature for more specific and optimized conditions.
Method 1: Bromination of 2-Aminothiophenol
This method involves the direct electrophilic aromatic substitution of 2-aminothiophenol with bromine.
Procedure:
-
Dissolve 2-aminothiophenol in a suitable solvent, such as glacial acetic acid, in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure completion.
-
Pour the reaction mixture into a solution of sodium bisulfite in water to quench any unreacted bromine.
-
Neutralize the solution with a suitable base, such as sodium bicarbonate, to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude this compound by recrystallization or column chromatography.
Method 2: Hydrolysis of 2-Amino-5-bromobenzothiazole
This method involves the cleavage of the thiazole ring of 2-amino-5-bromobenzothiazole under basic conditions.[1]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 2-amino-5-bromobenzothiazole and a solution of potassium hydroxide in a mixture of water and a suitable alcohol (e.g., ethanol).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with an acid, such as acetic acid or dilute hydrochloric acid, to precipitate the product.
-
Filter the precipitated this compound, wash with water until the filtrate is neutral, and dry.
-
Further purification can be achieved by recrystallization.
Method 3: The Herz Reaction of 4-Bromoaniline
The Herz reaction is a multi-step process that converts an aniline to the corresponding o-aminothiophenol.[1]
Procedure:
-
Formation of the Herz Salt: React 4-bromoaniline with sulfur monochloride in an inert solvent (e.g., toluene or dichlorobenzene) at a controlled temperature. This reaction is exothermic and releases hydrogen chloride gas, which must be trapped.
-
The resulting thiazathiolium chloride (Herz salt) precipitates from the reaction mixture.
-
Hydrolysis of the Herz Salt: The isolated Herz salt is then hydrolyzed using a strong base, such as sodium hydroxide solution. This step cleaves the thiazathiolium ring to form the sodium salt of this compound.
-
Acidification: The aqueous solution of the sodium salt is then carefully acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the free this compound.
-
The product is isolated by filtration, washed with water, and dried. Purification is often necessary due to the formation of byproducts.
Method 4: Thiocyanation of 4-Bromoaniline
This method involves the introduction of a thiocyanate group onto the aromatic ring, followed by reduction and hydrolysis.
Procedure:
-
Thiocyanation: Dissolve 4-bromoaniline in a suitable solvent like acetic acid. Add potassium thiocyanate to the solution.
-
Cool the mixture in an ice bath and slowly add a solution of bromine in acetic acid. The in-situ generated thiocyanogen will react with the aniline.
-
After the reaction is complete, the intermediate 2-amino-5-bromophenyl thiocyanate is isolated.
-
Hydrolysis: The thiocyanate intermediate is then hydrolyzed to the corresponding thiol. This can be achieved by heating with a strong base like potassium hydroxide, similar to the procedure in Method 2.
-
Following hydrolysis, the reaction mixture is neutralized to precipitate this compound, which is then isolated and purified.
Visualization of the Decision-Making Workflow
The choice of a synthesis method is a critical step in any research project. The following diagram illustrates a logical workflow for selecting the most appropriate method for synthesizing this compound based on key project priorities.
Caption: A decision tree to guide the selection of a synthesis method for this compound.
Conclusion
The synthesis of this compound can be approached through several distinct chemical pathways. The most suitable method is highly dependent on the specific constraints and priorities of the research or development project. For cost-sensitive projects, the Herz reaction or thiocyanation of 4-bromoaniline present viable options, although they may require more extensive purification. When high purity is paramount, the hydrolysis of 2-amino-5-bromobenzothiazole is a strong candidate, despite the higher initial cost of the starting material. For rapid synthesis, the direct bromination of 2-aminothiophenol is advantageous, provided that the necessary safety precautions for handling bromine and the toxic starting material are in place. By carefully considering the trade-offs between cost, yield, purity, reaction time, and safety, researchers can select the most effective and efficient method to meet their synthetic needs.
References
A Senior Application Scientist's Guide to Benchmarking 2-Amino-5-bromobenzenethiol in Organic Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the diversity of accessible analogues. 2-Amino-5-bromobenzenethiol is a versatile reagent, primarily utilized in the synthesis of benzothiazoles and other heterocyclic systems. The presence of the bromine atom offers a strategic advantage for post-synthesis modifications, yet its influence on the primary cyclization reactions compared to its unsubstituted counterpart, 2-aminobenzenethiol, warrants a detailed examination. This guide provides an in-depth comparison of the performance of this compound, supported by experimental insights and protocols.
I. Introduction: The Strategic Importance of the Bromo Substituent
2-Aminobenzenethiols are cornerstone reagents for the synthesis of 2-substituted benzothiazoles, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticonvulsant, and antioxidant properties.[1] The primary route to these heterocycles is the condensation reaction between a 2-aminobenzenethiol and a carbonyl compound (aldehyde or ketone), a carboxylic acid, or a nitrile.[2][3][4]
The introduction of a bromine atom at the 5-position of the 2-aminobenzenethiol ring, yielding this compound, serves a dual purpose. Firstly, it electronically modifies the starting material, which can influence the kinetics and thermodynamics of the initial condensation-cyclization reaction. Secondly, and more strategically, the bromine atom acts as a versatile synthetic handle for late-stage functionalization, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5][6] This allows for the generation of diverse libraries of compounds from a common intermediate.
This guide will benchmark the performance of this compound against the parent 2-aminobenzenethiol in the context of benzothiazole synthesis and explore the subsequent synthetic utility of the bromo-substituent.
II. Benchmarking Performance in Benzothiazole Synthesis
The most common application of this compound is in the synthesis of 6-bromo-2-substituted-benzothiazoles. The performance of this reaction can be evaluated based on several key metrics: reaction yield, reaction time, and compatibility with various functional groups.
Causality Behind Experimental Choices
The condensation of a 2-aminothiophenol with an aldehyde or ketone proceeds through the formation of a Schiff base (imine) intermediate, followed by an intramolecular nucleophilic attack of the thiol group on the imine carbon, and subsequent oxidation to the aromatic benzothiazole.[7] The electronic nature of the substituents on both the 2-aminothiophenol and the carbonyl compound can significantly impact the reaction rate and overall yield.
The bromine atom in this compound is an electron-withdrawing group. This has two main effects:
-
Decreased Nucleophilicity of the Amino Group: The electron-withdrawing nature of bromine reduces the electron density on the aniline nitrogen, making it a weaker nucleophile. This can slow down the initial step of Schiff base formation compared to the more electron-rich 2-aminobenzenethiol.
-
Increased Acidity of the Thiol Group: The inductive effect of bromine increases the acidity of the thiol proton, which could potentially facilitate the cyclization step.
In practice, the overall effect on the reaction rate and yield will be a balance of these opposing factors and will also be highly dependent on the reaction conditions, particularly the choice of catalyst.
Comparative Performance Data
Below is a table summarizing typical reaction conditions and yields for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenols.
| Reagent | Carbonyl Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminobenzenethiol | Aromatic Aldehydes | H₂O₂/HCl | Ethanol | Room Temp | 0.75-1 | 85-94 | [1] |
| 2-Aminobenzenethiol | Aromatic Aldehydes | Zn(OAc)₂·2H₂O | Solvent-free | 80 | 0.5-1 | 79-96 | [2] |
| Substituted 2-Aminothiophenols | Aromatic Aldehydes | Sulfated Tungstate | Solvent-free (Ultrasound) | Room Temp | - | 90-98 | [2] |
| 2-Aminobenzenethiol | Carboxylic Acids | MeSO₃H/SiO₂ | - | 140 | 2-12 | 70-92 | [8] |
| 2-Amino-6-bromobenzothiazole | Aryl Boronic Acids | Pd(0) catalyst | 1,4-Dioxane | 95 | 31 | Moderate to Excellent | [5][9] |
This table represents a consolidation of data from various sources and is intended to provide a general overview. Direct comparison of yields should be done with caution as reaction conditions and substrates vary.
Expert Insight: For the synthesis of 6-bromo-2-substituted-benzothiazoles from this compound, it is advisable to employ a robust catalytic system to overcome the potentially lower nucleophilicity of the amino group. Acid catalysts are commonly used to activate the carbonyl group of the aldehyde or ketone, thereby facilitating the initial nucleophilic attack.
III. Experimental Protocols
The following protocols provide a starting point for the synthesis and subsequent functionalization of benzothiazoles derived from this compound.
Protocol 1: Synthesis of 6-Bromo-2-arylbenzothiazoles
This protocol describes a general procedure for the condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Catalyst (e.g., p-toluenesulfonic acid, zinc acetate)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the aromatic aldehyde (1.0-1.2 eq), and the catalyst (5-10 mol%).
-
If using a solvent, add it to the flask. For solvent-free conditions, proceed to the next step.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 6-Bromobenzothiazoles
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 6-bromobenzothiazole with an arylboronic acid.[6]
Materials:
-
6-Bromo-2-substituted-benzothiazole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
To a Schlenk flask, add the 6-bromo-2-substituted-benzothiazole (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Visualization of Synthetic Workflow
The following diagrams illustrate the key reaction pathways discussed in this guide.
Caption: General workflow for the synthesis of 6-aryl-2-substituted-benzothiazoles.
V. Conclusion
This compound is a strategically important building block for the synthesis of functionalized benzothiazoles. While its inherent electronic properties may slightly temper its reactivity in the initial condensation reaction compared to 2-aminobenzenethiol, this can be readily overcome with appropriate catalytic methods. The true value of this compound lies in the synthetic versatility imparted by the bromine atom, which enables a wide range of post-synthesis modifications through cross-coupling reactions. This allows for the efficient generation of diverse molecular libraries, a crucial aspect of modern drug discovery and materials science. The protocols and insights provided in this guide serve as a valuable resource for researchers looking to leverage the unique properties of this versatile reagent.
VI. References
-
Benchchem. Technical Support Center: Optimizing Condensation Reactions of 2-Aminothiophenols. Available from: --INVALID-LINK--
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Molecules, 29(5), 1083.
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2025). International Journal of Molecular Sciences, 26(12), 5901.
-
Organic Chemistry Portal. Benzothiazole synthesis. Available from: --INVALID-LINK--
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). Molecules, 27(8), 2568.
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(7), 1675.
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2018). Molecules, 23(7), 1648.
-
Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol. ResearchGate.
-
Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes. ResearchGate.
-
Reaction of 2-aminobenzenethiol with benzaldehyde derivatives. ResearchGate.
-
Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. (2013). Molecules, 18(8), 8846-8857.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2021). Molecules, 26(16), 4945.
-
Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate.
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(7), 1675.
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Bohrium.
-
Condensation of 2-aminobenzenethiol with 5-aldehyde bisthiophene compounds. ResearchGate.
-
Suzuki Coupling. Organic Chemistry Portal. Available from: --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) | MDPI [mdpi.com]
- 3. Benzothiazole synthesis [organic-chemistry.org]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Mastering the Safe Handling of 2-Amino-5-bromobenzenethiol: A Guide for Laboratory Professionals
For the discerning researcher, scientist, and drug development professional, the synthesis of novel compounds is a routine yet critical task. Among the vast array of reagents utilized, aromatic thiols such as 2-Amino-5-bromobenzenethiol (CAS No. 23451-95-8) are valuable building blocks, particularly in pharmaceutical and material science applications.[1] However, its dual functional groups—an amine and a thiol—necessitate a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective handling of this compound.
Hazard Profile of this compound
A thorough understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed [2]
-
H312: Harmful in contact with skin [2]
-
H314: Causes severe skin burns and eye damage [2]
-
H332: Harmful if inhaled [2]
The presence of the thiol group also imparts a strong, unpleasant odor, a characteristic of many organosulfur compounds.[3][4][5] This odor, while not directly indicative of a toxic concentration, serves as a crucial reminder of the compound's volatility and the need for stringent containment.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the significant hazards associated with this compound, a comprehensive PPE strategy is mandatory. The following table outlines the recommended PPE, with detailed explanations for each selection.
| PPE Category | Item | Specifications & Rationale |
| Engineering Controls | Chemical Fume Hood | All handling of this compound must be conducted within a certified chemical fume hood to mitigate the inhalation of harmful vapors and to control its potent odor.[3][7] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended. Always inspect gloves for any signs of degradation or perforation before use. Double gloving is a prudent practice when handling this corrosive compound. |
| Eye and Face Protection | Safety Goggles & Face Shield | Tightly fitting safety goggles with side shields are essential to protect against splashes.[3] Due to the severe eye damage risk, a full-face shield must be worn over the safety goggles. |
| Skin and Body Protection | Laboratory Coat & Chemical Apron | A standard flame-resistant laboratory coat should be worn at all times. Over the lab coat, a chemically resistant apron will provide an additional barrier against splashes of this corrosive material. |
| Respiratory Protection | Air-Purifying Respirator | In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during spill clean-up, a NIOSH-approved air-purifying respirator with cartridges suitable for organic vapors and acid gases should be used.[8] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidental releases.
Preparation:
-
Designate a Work Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.
-
Assemble Materials: Before starting, ensure all necessary equipment, including glassware, reagents, and waste containers, are inside the fume hood.
-
Prepare for Spills: Have a spill kit readily available. For small spills, absorbent material and a container for hazardous waste are necessary.[4]
-
Odor Control: Prepare a bleach solution (a 1:1 mixture of commercial bleach and water) or another suitable oxidizing agent in a designated container within the fume hood for the immediate decontamination of glassware and utensils.[3][9]
Handling:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer: If the compound is a solid, handle it carefully to avoid creating dust.[10] For transfers, use a spatula or other appropriate tool. Minimize the time the container is open.
-
In Solution: When working with solutions, use a syringe or cannula for transfers to minimize the release of vapors.[3]
-
Reactions: If the reaction is heated, ensure the apparatus is equipped with a condenser and, if necessary, a trap containing a bleach solution to neutralize any escaping thiol vapors.[4][6]
Disposal Plan: Responsible Management of Waste
Proper disposal of this compound and associated waste is critical to protect both personnel and the environment. As an organobromine compound, it falls under specific hazardous waste regulations.[11]
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including contaminated gloves, absorbent pads, and weighing paper, should be placed in a clearly labeled, sealed plastic bag and then into a designated hazardous waste container.[4]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Glassware: All glassware that has come into contact with the thiol should be decontaminated before being removed from the fume hood.
Decontamination Procedure:
-
Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone) to remove the bulk of the thiol. This rinse solvent must be collected as hazardous waste.[6]
-
Oxidative Bath: Submerge the rinsed glassware in a bleach bath within the fume hood for at least 14 hours to oxidize the residual thiol.[3][9]
-
Final Cleaning: After the bleach soak, the glassware can be removed, rinsed thoroughly with water, and then cleaned according to standard laboratory procedures.[9]
The neutralized bleach solution should be disposed of as hazardous waste, following institutional and local regulations.[4]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids apart.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
-
Spill: For small spills within the fume hood, use an absorbent material to contain the spill. Place the absorbent material in a sealed bag for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[4]
By adhering to these guidelines, researchers can confidently and safely handle this compound, harnessing its synthetic utility while mitigating its inherent risks.
References
- 1. Buy this compound | 23451-95-8 [smolecule.com]
- 2. 2-Amino-5-bromobenzene-1-thiol | C6H6BrNS | CID 1209045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. echemi.com [echemi.com]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
